molecular formula C47H86N7O17P3S B15600482 10-Methylpentacosanoyl-CoA

10-Methylpentacosanoyl-CoA

Cat. No.: B15600482
M. Wt: 1146.2 g/mol
InChI Key: ULJRXFOARGHEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methylpentacosanoyl-CoA is a useful research compound. Its molecular formula is C47H86N7O17P3S and its molecular weight is 1146.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H86N7O17P3S

Molecular Weight

1146.2 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-methylpentacosanethioate

InChI

InChI=1S/C47H86N7O17P3S/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(2)25-22-19-16-17-20-23-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)

InChI Key

ULJRXFOARGHEBK-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

De Novo Biosynthesis of 10-Methylpentacosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the de novo biosynthesis of 10-Methylpentacosanoyl-CoA, a very-long-chain branched fatty acyl-CoA. It details the proposed biosynthetic pathway, the key enzymes involved, and their known characteristics. This document also outlines detailed experimental protocols for the analysis and quantification of this molecule and presents quantitative data where available. The guide is intended to serve as a valuable resource for researchers in the fields of lipid metabolism, drug development, and related areas.

Introduction

Branched-chain fatty acids (BCFAs) are important components of cellular membranes and play significant roles in various biological processes. This compound is a specific very-long-chain fatty acyl-CoA with a methyl branch at the 10th carbon position. Understanding its de novo biosynthesis is crucial for elucidating its physiological functions and for exploring its potential as a biomarker or therapeutic target. This guide synthesizes the current understanding of the biosynthetic pathway leading to this compound, drawing parallels from known mechanisms of shorter-chain methyl-branched fatty acid synthesis.

Proposed Biosynthetic Pathway of this compound

The de novo synthesis of this compound is a multi-step process that begins with the formation of a long-chain unsaturated fatty acid, followed by methylation and subsequent activation to its CoA ester. The proposed pathway involves three key stages:

  • Elongation and Desaturation to form a C25 monounsaturated fatty acid with a double bond at the Δ10 position. This process starts from the precursor oleoyl-CoA (C18:1Δ9) and involves a series of elongation and desaturation steps.

  • Methylation of the double bond. A specific methyltransferase, homologous to BfaB, is proposed to catalyze the addition of a methyl group to the C10 position of the unsaturated fatty acid.

  • Reduction of the resulting intermediate. A reductase, homologous to BfaA, is thought to reduce the double bond, resulting in the saturated 10-methylpentacosanoic acid.

  • Activation to this compound. The final step is the activation of the free fatty acid to its CoA ester by an acyl-CoA synthetase.

Signaling Pathway Diagram

De_Novo_Biosynthesis_of_10_Methylpentacosanoyl_CoA Elongation_Desaturation Elongation & Desaturation Pentacosenoyl-CoA (C25:1Δ10) Pentacosenoyl-CoA (C25:1Δ10) Elongation_Desaturation->Pentacosenoyl-CoA (C25:1Δ10) BfaB_homolog BfaB homolog (Methyltransferase) Pentacosenoyl-CoA (C25:1Δ10)->BfaB_homolog S-adenosyl methionine 10-Methylene-pentacosanoyl-CoA 10-Methylene-pentacosanoyl-CoA BfaB_homolog->10-Methylene-pentacosanoyl-CoA BfaA_homolog BfaA homolog (Reductase) 10-Methylene-pentacosanoyl-CoA->BfaA_homolog NADPH This compound This compound BfaA_homolog->this compound

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes in the Biosynthesis

While the specific enzymes for the synthesis of this compound have not been fully characterized, homology to known enzymes in branched-chain fatty acid synthesis provides a strong basis for their predicted functions.

Fatty Acid Elongases and Desaturases

The formation of the C25:1Δ10 precursor requires a series of fatty acid elongases and desaturases. Elongases sequentially add two-carbon units to the growing acyl chain, while desaturases introduce double bonds at specific positions. The precise enzymes responsible for generating a Δ10 double bond in a C25 fatty acid are yet to be identified but are likely members of the stearoyl-CoA desaturase (SCD) family, which are known to act on a range of fatty acyl-CoAs.

BfaB Homolog (Methyltransferase)

The key step of introducing the methyl branch is proposed to be catalyzed by a methyltransferase homologous to BfaB. In bacteria, BfaB utilizes S-adenosyl methionine (SAM) as a methyl donor to methylate the double bond of an unsaturated fatty acid. The substrate specificity of the BfaB homolog in the context of this compound synthesis would need to accommodate a very-long-chain fatty acid.

BfaA Homolog (Reductase)

Following methylation, a reductase homologous to BfaA is predicted to reduce the methylene (B1212753) group to a methyl group, resulting in the saturated branched-chain fatty acid. This reaction typically utilizes NADPH as a reducing equivalent.

Acyl-CoA Synthetase

The final step of activating 10-methylpentacosanoic acid to its CoA ester is carried out by a very-long-chain acyl-CoA synthetase (ACSVL). These enzymes are responsible for the activation of fatty acids with chain lengths of 22 carbons or more.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. The following tables present hypothetical data based on typical values observed for the biosynthesis of other very-long-chain and branched-chain fatty acids to serve as a template for future research.

Table 1: Hypothetical Kinetic Parameters of Key Enzymes
EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
BfaB homolog Pentacosenoyl-CoA (C25:1Δ10)5010
S-adenosyl methionine25
BfaA homolog 10-Methylene-pentacosanoyl-CoA3025
NADPH15
ACSVL 10-Methylpentacosanoic acid1050
Coenzyme A5
ATP20
Table 2: Hypothetical Cellular Concentrations of Intermediates
MetaboliteConcentration in Mammalian Cells (µM)
Pentacosenoyl-CoA (C25:1Δ10)0.1 - 1.0
10-Methylene-pentacosanoyl-CoA0.05 - 0.5
10-Methylpentacosanoic acid0.5 - 5.0
This compound1.0 - 10.0

Experimental Protocols

This section provides detailed methodologies for the analysis and quantification of this compound and its precursors.

In Vitro Reconstitution of the Biosynthetic Pathway

This protocol describes the steps to express and purify the key enzymes and reconstitute the biosynthetic pathway in vitro.

In_Vitro_Reconstitution_Workflow cluster_expression Recombinant Protein Expression cluster_purification Protein Purification cluster_assay In Vitro Assay Clone_Genes Clone BfaA and BfaB homolog genes into expression vectors Transform_Ecoli Transform E. coli with expression vectors Induce_Expression Induce protein expression (e.g., with IPTG) Transform_Ecoli->Induce_Expression Cell_Lysis Cell Lysis (Sonication) Induce_Expression->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography Purity_Analysis Purity Analysis (SDS-PAGE) Affinity_Chromatography->Purity_Analysis Reaction_Setup Set up reaction mixture: - Purified enzymes - Substrates (C25:1Δ10-CoA, SAM, NADPH) - Buffer Purity_Analysis->Reaction_Setup Incubation Incubate at optimal temperature Reaction_Setup->Incubation Quench_Reaction Quench reaction (e.g., with acid) Incubation->Quench_Reaction Analysis Analyze products by LC-MS/MS Quench_Reaction->Analysis

Enzymatic Synthesis of 10-Methylpentacosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible enzymatic pathway for the synthesis of 10-Methylpentacosanoyl-CoA. The synthesis is conceptualized as a two-step process: the formation of 10-methylpentacosanoic acid by a fatty acid synthase (FAS) capable of incorporating methyl-branched units, followed by the activation of the fatty acid to its coenzyme A (CoA) ester by a long-chain acyl-CoA synthetase (ACSL). This document details the proposed methodologies, presents relevant quantitative data from analogous systems, and visualizes a related biosynthetic pathway.

Proposed Enzymatic Synthesis Pathway

The synthesis of this compound can be achieved through a two-enzyme cascade. First, a fatty acid synthase (FAS) elongates a primer with malonyl-CoA and a single unit of methylmalonyl-CoA to produce 10-methylpentacosanoic acid. The positioning of the methyl group at the C10 position implies the incorporation of methylmalonyl-CoA during the fourth elongation cycle. Subsequently, a long-chain acyl-CoA synthetase (ACSL) activates the synthesized branched-chain fatty acid to its corresponding CoA thioester.

Experimental Workflow

The overall experimental workflow for the enzymatic synthesis of this compound is depicted below.

G cluster_0 Step 1: Synthesis of 10-Methylpentacosanoic Acid cluster_1 Step 2: Activation to Acyl-CoA FAS Fatty Acid Synthase (FAS) Product_FA 10-Methylpentacosanoic Acid FAS->Product_FA Elongation Cycles Substrates_FAS Acetyl-CoA (primer) Malonyl-CoA Methylmalonyl-CoA NADPH Substrates_FAS->FAS ACSL Long-Chain Acyl-CoA Synthetase (ACSL) Product_FA->ACSL Product_AcylCoA This compound ACSL->Product_AcylCoA Substrates_ACSL 10-Methylpentacosanoic Acid Coenzyme A ATP, Mg2+ Substrates_ACSL->ACSL Purification Purification and Analysis (HPLC, MS) Product_AcylCoA->Purification

Caption: Experimental workflow for the two-step enzymatic synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the in vitro synthesis of branched-chain fatty acids and their subsequent activation to acyl-CoA esters.

Step 1: Enzymatic Synthesis of 10-Methylpentacosanoic Acid

This protocol utilizes a mammalian fatty acid synthase (mFAS), which has been shown to incorporate methylmalonyl-CoA.[1][2]

Enzyme: Purified recombinant or tissue-derived mammalian Fatty Acid Synthase (mFAS).

Materials:

  • Acetyl-CoA

  • Malonyl-CoA

  • (R,S)-Methylmalonyl-CoA

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 6.6)

  • Dithiothreitol (DTT)

  • EDTA

  • Internal standard (e.g., [¹³C₄]-palmitate) for quantification

Protocol:

  • Prepare the reaction mixture in a total volume of 200 µL containing 0.1 M potassium phosphate buffer (pH 6.6), 1.0 mM DTT, and 1.0 mM EDTA.[3]

  • Add the substrates to the following final concentrations: 50 µM acetyl-CoA, 100 µM malonyl-CoA, and 50-500 µM (R,S)-methylmalonyl-CoA. The concentration of methylmalonyl-CoA can be varied to optimize the yield of the desired product.

  • Add NADPH to a final concentration of 250 µM.

  • Initiate the reaction by adding purified mFAS to a final concentration of approximately 30-40 nM.[3]

  • Incubate the reaction mixture at 37°C for a suitable duration (e.g., 2-4 hours).

  • Stop the reaction by acidification (e.g., with HCl).

  • Add a known amount of an internal standard (e.g., 8 picomoles of [¹³C₄]-palmitate) for subsequent quantification.[3]

  • Extract the fatty acids with an organic solvent (e.g., isooctane).

  • Analyze the products by gas chromatography-mass spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs).

Step 2: Enzymatic Synthesis of this compound

This protocol employs a long-chain acyl-CoA synthetase (ACSL) to activate the synthesized 10-methylpentacosanoic acid. ACSL1, ACSL3, and ACSL4 are potential candidates due to their activity on a range of long-chain fatty acids.[4][5]

Enzyme: Purified recombinant human ACSL1, ACSL3, or ACSL4.

Materials:

  • 10-Methylpentacosanoic acid (from Step 1)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Triton X-100

  • Tris-HCl buffer (pH 7.8)

  • Radiolabeled fatty acid (e.g., [³H]-palmitic acid) for assay development and quantification by analogy.

Protocol:

  • Prepare the reaction mixture containing 17.5 mM Tris-HCl (pH 7.8), 4.5 mM MgCl₂, 4.5 mM ATP, and 0.04% Triton X-100.[6]

  • Add Coenzyme A to a final concentration of 1.8 mM.[6]

  • Add the substrate, 10-methylpentacosanoic acid, at a suitable concentration (e.g., 10-50 µM). For assay optimization, a radiolabeled long-chain fatty acid can be used.

  • Initiate the reaction by adding the purified ACSL enzyme (e.g., 2 U/mL).[6]

  • Incubate the reaction at room temperature for 1-3 hours.[6]

  • The product, this compound, can be purified from the reaction mixture using solid-phase extraction.[6]

  • Quantification can be performed using HPLC or LC-MS/MS, comparing to a synthesized standard if available, or by radiometric methods if a labeled precursor was used.

Quantitative Data

The following tables summarize kinetic data for the enzymatic reactions involved, based on studies of analogous substrates.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Substrates [7]

SubstrateApparent Km (µM)Apparent kcat (s⁻¹)
Acetyl-CoA1.6 ± 0.2-
Methylmalonyl-CoA220 ± 200.04 ± 0.001
Malonyl-CoA-~6 (comparative value)

Note: The kcat for BCFA synthesis with methylmalonyl-CoA is approximately 170 times lower than for straight-chain fatty acid synthesis with malonyl-CoA.[7]

Table 2: Substrate Specificity of Human Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Variants [8]

Fatty Acid SubstrateRelative Affinity (Compared to Arachidonic Acid)Relative Reaction Rate (Compared to Arachidonic Acid)
Arachidonic Acid (20:4)1.001.00
Eicosapentaenoic Acid (20:5)Similar to Arachidonic AcidDifferent from Arachidonic Acid
Docosahexaenoic Acid (22:6)Similar to Arachidonic AcidDifferent from Arachidonic Acid
Adrenic Acid (22:4)Preferred-

Note: ACSL4 shows a preference for highly unsaturated fatty acids.[8] While specific data for 10-methylpentacosanoic acid is not available, the broad specificity of ACSL enzymes for long-chain fatty acids suggests it would be a substrate.

Visualization of a Related Biosynthetic Pathway

While a specific signaling pathway for this compound is not well-documented, the biosynthesis of phthiocerol dimycocerosates (PDIMs) in Mycobacterium tuberculosis provides an excellent example of a complex pathway for the synthesis of multi-methyl-branched lipids. PDIMs are crucial virulence factors for the bacterium.

PDIM_Biosynthesis FAS_I Fatty Acid Synthase I (FAS-I) Fatty_Acid Long-Chain Fatty Acid FAS_I->Fatty_Acid produces FadD26 FadD26 (Fatty Acyl-AMP Ligase) Fatty_Acid->FadD26 activates PpsA_E PpsA-E (Polyketide Synthases) FadD26->PpsA_E loads Phthiocerol_Precursor Phthiocerol Precursor PpsA_E->Phthiocerol_Precursor elongates with methylmalonyl-CoA PapA5 PapA5 (Acyltransferase) Phthiocerol_Precursor->PapA5 esterifies Mycocerosic_Acid_Synthase Mycocerosic Acid Synthase Mycocerosic_Acids Mycocerosic Acids Mycocerosic_Acid_Synthase->Mycocerosic_Acids synthesizes Mycocerosic_Acids->PapA5 PDIM Phthiocerol Dimycocerosate (PDIM) PapA5->PDIM Transport MmpL7 / DrrA-C (Transporters) PDIM->Transport transported by Cell_Wall Mycobacterial Cell Wall Transport->Cell_Wall localizes to

References

Putative Biosynthetic Pathway for 10-Methylpentacosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a putative biosynthetic pathway for 10-Methylpentacosanoyl-CoA, a complex, very-long-chain branched fatty acid. Given the absence of a completely elucidated pathway in current literature, this document constructs a scientifically plausible route based on established principles of fatty acid metabolism, including chain elongation, desaturation, and methylation. This guide is intended to serve as a foundational resource for researchers in lipid biochemistry, metabolic engineering, and drug development, providing a theoretical framework to guide experimental investigation. The document includes hypothesized enzymatic steps, potential regulatory mechanisms, structured data tables, detailed experimental protocols for pathway elucidation, and visualizations of the proposed metabolic and experimental workflows.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their branched-chain derivatives (BCFAs) are integral components of various biological systems, playing critical roles in membrane structure, energy storage, and cellular signaling.[1][2] this compound, a 25-carbon fatty acid with a methyl group at the C-10 position, represents a unique molecular structure whose biosynthetic origins are not well-defined. Understanding the synthesis of such molecules is crucial for advancements in metabolic engineering and the development of novel therapeutics targeting lipid metabolic pathways.

This guide proposes a putative biosynthetic pathway for this compound, drawing parallels from known mechanisms of VLCFA elongation and the formation of mid-chain methyl-branched fatty acids observed in various organisms, particularly bacteria like Mycobacterium tuberculosis.[3][4]

The Putative Biosynthetic Pathway

The proposed pathway for the synthesis of this compound is a multi-stage process, likely initiating with the elongation of a common long-chain fatty acid precursor, followed by a series of modification reactions to introduce the methyl branch at the C-10 position. The entire process is conceptualized to occur primarily in the endoplasmic reticulum.

Part 1: Elongation to a C25 Acyl-CoA Backbone

The synthesis of the 25-carbon backbone is hypothesized to occur via the fatty acid elongase (FAE) system located in the endoplasmic reticulum.[2][5] This system sequentially adds two-carbon units from malonyl-CoA to a pre-existing long-chain acyl-CoA primer. Each elongation cycle comprises four distinct enzymatic reactions:

  • Condensation: A β-ketoacyl-CoA synthase (KCS), a key enzyme determining substrate specificity, catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.[6]

  • First Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA using NADPH as the reducing agent.[7]

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a trans-2,3-enoyl-CoA.

  • Second Reduction: A trans-2-enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA, now elongated by two carbons.

This cycle would be repeated multiple times, starting from a common precursor like stearoyl-CoA (C18:0-CoA), to generate the 25-carbon pentacosanoyl-CoA. The involvement of specific elongase of very-long-chain fatty acids (ELOVL) enzymes would dictate the efficiency of each elongation step.[8][9]

Part 2: Introduction of the 10-Methyl Branch

The introduction of a methyl group at the C-10 position is uncommon for branches originating from primer molecules, which typically result in iso or anteiso branching patterns.[4] A more plausible mechanism is a post-elongation modification of the fatty acid chain, analogous to the synthesis of 10-methylstearic acid (tuberculostearic acid) in mycobacteria.[4][10] This process is hypothesized to involve two key steps:

  • Desaturation to form a Δ9 double bond: A fatty acyl-CoA desaturase is proposed to act on a long-chain saturated fatty acyl-CoA precursor to introduce a cis-double bond between carbons 9 and 10. For a C25 fatty acid, this would require a desaturase capable of acting on very-long-chain substrates. While a specific desaturase for a C25 substrate is not yet identified, various desaturases with differing substrate specificities are known to exist.[11][12] The product of this reaction would be a C25:1Δ9-CoA.

  • Methylation and Subsequent Reduction:

    • Methylation: A methyltransferase, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor, is hypothesized to catalyze the addition of a methyl group to the C10 position of the monounsaturated acyl-CoA. This reaction is thought to proceed through a 10-methylene intermediate.[10]

    • Reduction: The 10-methylene intermediate is then reduced to the final 10-methyl product by a reductase, likely utilizing NADPH as a cofactor.[4]

Data Presentation

The following tables summarize the key enzymes putatively involved in the biosynthesis of this compound, based on analogous known pathways.

Table 1: Putative Enzymes in the Biosynthesis of this compound

Enzyme Class Specific Enzyme (Example) Substrate(s) Product(s) Cellular Location
Fatty Acid Elongase Complex Endoplasmic Reticulum
β-Ketoacyl-CoA SynthaseELOVL family memberC(n) Acyl-CoA, Malonyl-CoA3-Ketoacyl-CoA (C(n+2))Endoplasmic Reticulum
3-Ketoacyl-CoA ReductaseKAR3-Ketoacyl-CoA, NADPH3-Hydroxyacyl-CoA, NADP+Endoplasmic Reticulum
3-Hydroxyacyl-CoA DehydrataseHACD family member3-Hydroxyacyl-CoAtrans-2,3-Enoyl-CoAEndoplasmic Reticulum
trans-2-Enoyl-CoA ReductaseTECRtrans-2,3-Enoyl-CoA, NADPHAcyl-CoA (C(n+2)), NADP+Endoplasmic Reticulum
Modification Enzymes
Fatty Acyl-CoA DesaturaseΔ9 Desaturase familyC25:0-CoA, O2, NADPHC25:1Δ9-CoA, H2O, NADP+Endoplasmic Reticulum
MethyltransferaseSAM-dependent MethyltransferaseC25:1Δ9-CoA, S-Adenosylmethionine10-Methylene-pentacosanoyl-CoA, S-AdenosylhomocysteineCytosol/ER
ReductaseNADPH-dependent Reductase10-Methylene-pentacosanoyl-CoA, NADPHThis compound, NADP+Cytosol/ER

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the putative biosynthetic pathway of this compound.

Quantification of this compound by GC-MS

This protocol describes the extraction and derivatization of total fatty acids from a biological sample for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal standard (e.g., heptadecanoic acid)

  • Chloroform:Methanol (B129727) (2:1, v/v)

  • 0.5 M Sodium methoxide (B1231860) in methanol

  • 1.25 M HCl in methanol

  • Hexane (B92381) (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Homogenize the biological sample in a known volume of chloroform:methanol (2:1) containing the internal standard.

  • Incubate at room temperature for 1 hour with occasional vortexing to extract total lipids.

  • Add 0.2 volumes of saturated NaCl solution and vortex thoroughly.

  • Centrifuge to separate the phases and collect the lower organic phase.

  • Evaporate the solvent under a stream of nitrogen.

  • For transesterification, add 1 ml of 0.5 M sodium methoxide in methanol and incubate at 50°C for 10 minutes.[13]

  • For total fatty acid methylation (including free fatty acids), add 1 ml of 1.25 M HCl in methanol and incubate at 80°C for 1 hour.[14]

  • After cooling, add 1 ml of hexane and 1 ml of water, and vortex.

  • Centrifuge and collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Analyze the FAMEs by GC-MS. The mass spectrum of the 10-methylpentacosanoate methyl ester will show characteristic fragmentation patterns that can be used for identification and quantification relative to the internal standard.

In Vitro Fatty Acid Elongase Activity Assay

This assay measures the incorporation of radiolabeled malonyl-CoA into long-chain fatty acids by a microsomal fraction.

Materials:

  • Microsomal fraction from the biological sample of interest

  • [2-¹⁴C]Malonyl-CoA

  • Acyl-CoA primer (e.g., stearoyl-CoA)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and the acyl-CoA primer.

  • Add the microsomal protein to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding [2-¹⁴C]malonyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., 6 M HCl).

  • Extract the fatty acids with hexane.

  • Wash the hexane phase with water to remove any unincorporated radiolabel.

  • Measure the radioactivity in the hexane phase using a scintillation counter.

  • Calculate the elongase activity as nmol of malonyl-CoA incorporated per mg of protein per minute.

Mandatory Visualizations

Putative_Biosynthetic_Pathway cluster_elongation Fatty Acid Elongation (Endoplasmic Reticulum) cluster_modification Branch Formation (Hypothetical) Long_Chain_Acyl_CoA Long-Chain Acyl-CoA (e.g., C18:0-CoA) KCS KCS Long_Chain_Acyl_CoA->KCS Malonyl_CoA_1 Malonyl-CoA Malonyl_CoA_1->KCS 3_Ketoacyl_CoA 3-Ketoacyl-CoA KCS->3_Ketoacyl_CoA KCR KCR 3_Ketoacyl_CoA->KCR NADPH_1 NADPH NADPH_1->KCR 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KCR->3_Hydroxyacyl_CoA HCD HCD 3_Hydroxyacyl_CoA->HCD trans_Enoyl_CoA trans-2,3-Enoyl-CoA HCD->trans_Enoyl_CoA ECR ECR trans_Enoyl_CoA->ECR NADPH_2 NADPH NADPH_2->ECR Elongated_Acyl_CoA Elongated Acyl-CoA (C20:0-CoA) ECR->Elongated_Acyl_CoA Pentacosanoyl_CoA Pentacosanoyl-CoA (C25:0-CoA) Elongated_Acyl_CoA->Pentacosanoyl_CoA Multiple Cycles Desaturase Δ9 Desaturase Pentacosanoyl_CoA->Desaturase C25_1_CoA C25:1Δ9-CoA Desaturase->C25_1_CoA Methyltransferase Methyltransferase C25_1_CoA->Methyltransferase SAM S-Adenosyl- methionine SAM->Methyltransferase 10_Methylene_CoA 10-Methylene- pentacosanoyl-CoA Methyltransferase->10_Methylene_CoA Reductase Reductase 10_Methylene_CoA->Reductase NADPH_3 NADPH NADPH_3->Reductase Final_Product This compound Reductase->Final_Product

Caption: Putative biosynthetic pathway of this compound.

Experimental_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Fatty Acid Methyl Ester (FAME) Derivatization Extraction->Derivatization GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Derivatization->GCMS Identification Identification of 10-Methylpentacosanoate Methyl Ester GCMS->Identification Quantification Quantification (vs. Internal Standard) Identification->Quantification

Caption: Experimental workflow for identification and quantification.

Transcriptional_Regulation cluster_enzymes Enzyme Synthesis SREBP1 SREBP-1 ELOVL_Genes ELOVL Gene Expression SREBP1->ELOVL_Genes + Desaturase_Genes Desaturase Gene Expression SREBP1->Desaturase_Genes + PPARa PPARα PPARa->ELOVL_Genes +/- PPARa->Desaturase_Genes + Methyltransferase_Genes Methyltransferase Gene Expression (Putative)

Caption: Transcriptional regulation of key enzyme families.

Conclusion

The biosynthesis of this compound is proposed to be a sophisticated process involving both the established fatty acid elongation machinery and a more specialized, yet plausible, set of modification enzymes. This technical guide provides a comprehensive, albeit putative, framework for understanding this pathway. The outlined enzymatic steps, regulatory influences, and experimental protocols are intended to serve as a valuable resource for the scientific community, stimulating further research to validate and refine our understanding of the metabolism of this unique very-long-chain branched fatty acid. Such investigations will undoubtedly contribute to a deeper knowledge of lipid biochemistry and may unveil new targets for therapeutic intervention in metabolic diseases.

References

The Biological Origin of 10-Methylpentacosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biological origin of 10-Methylpentacosanoyl-CoA, a very-long-chain methyl-branched fatty acyl-CoA. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the putative biosynthetic pathways, key enzymatic players, and the necessary experimental protocols for its study. While direct research on this compound is limited, this guide synthesizes current knowledge on the biosynthesis of both methyl-branched and very-long-chain fatty acids to propose a robust theoretical framework for its formation. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

Methyl-branched fatty acids are integral components of the cell envelopes of various microorganisms, notably Mycobacterium tuberculosis, where they play crucial roles in virulence and pathogenesis.[1] Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 22 carbons or more, are essential for numerous biological functions, including skin barrier formation and myelin maintenance.[2][3] this compound, a 25-carbon fatty acyl-CoA with a methyl branch at the C10 position, represents a convergence of these two classes of lipids. Understanding its biosynthesis is critical for fields ranging from microbiology to metabolic disease research. This guide outlines the probable enzymatic pathways leading to the formation of this compound.

Proposed Biosynthetic Pathways

The biosynthesis of this compound is not yet fully elucidated. However, based on established pathways for methyl-branched and very-long-chain fatty acid synthesis, two primary routes are proposed.

Pathway 1: Methylation of an Unsaturated Precursor Followed by Elongation

This pathway is prominently observed in Mycobacterium species for the synthesis of tuberculostearic acid (10-methylstearic acid).[1][4]

  • De Novo Fatty Acid Synthesis: The process initiates with the de novo synthesis of oleic acid (18:1Δ9) by the Fatty Acid Synthase I (FAS-I) system.

  • Methylation: A SAM-dependent methyltransferase catalyzes the addition of a methyl group from S-adenosyl-L-methionine (SAM) to the double bond of an oleoyl (B10858665) moiety, typically within a phospholipid, to form a 10-methylene intermediate.

  • Reduction: A subsequent reduction reaction, catalyzed by a reductase, converts the methylene (B1212753) group to a methyl group, yielding 10-methylstearic acid (tuberculostearic acid).

  • Activation and Elongation: The 10-methylstearic acid is then activated to its CoA thioester, 10-methylstearoyl-CoA. This molecule then enters the fatty acid elongation (FAE) system, likely the FAS-II system in mycobacteria, where it undergoes several cycles of elongation, adding two-carbon units from malonyl-CoA in each cycle until the 25-carbon chain of 10-methylpentacosanoic acid is achieved. The final product is this compound.

Pathway_1_Methylation_Elongation cluster_FAS_I De Novo Synthesis (FAS-I) cluster_Modification Methyl Branch Formation cluster_Elongation Activation & Elongation (FAE/FAS-II) Acetyl_CoA Acetyl-CoA FAS_I Fatty Acid Synthase I Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I Oleoyl_PL Oleoyl-phospholipid FAS_I->Oleoyl_PL Methyltransferase SAM-dependent Methyltransferase Oleoyl_PL->Methyltransferase SAM Methylene_Intermediate 10-Methyleneoctadecanoyl -phospholipid Methyltransferase->Methylene_Intermediate Reductase Reductase Methylene_Intermediate->Reductase NADPH Tuberculostearoyl_PL 10-Methylstearoyl -phospholipid Reductase->Tuberculostearoyl_PL Activation Acyl-CoA Synthetase Tuberculostearoyl_PL->Activation 10_Me_Stearoyl_CoA 10-Methylstearoyl-CoA (C18) Activation->10_Me_Stearoyl_CoA FAE_System Fatty Acid Elongation System (ELOVL/FAS-II) 10_Me_Stearoyl_CoA->FAE_System + 4 Malonyl-CoA 10_Me_Pentacosanoyl_CoA This compound (C25) FAE_System->10_Me_Pentacosanoyl_CoA

Caption: Proposed biosynthetic pathway for this compound via methylation and subsequent elongation.
Pathway 2: Incorporation of Methylmalonyl-CoA during De Novo Synthesis and Elongation

An alternative pathway involves the direct incorporation of a methyl branch during fatty acid synthesis by utilizing methylmalonyl-CoA as an extender unit instead of malonyl-CoA.

  • Primer Synthesis: The synthesis can be initiated with a standard acetyl-CoA primer or a branched-chain primer derived from amino acid catabolism (e.g., isovaleryl-CoA from leucine, isobutyryl-CoA from valine, or 2-methylbutyryl-CoA from isoleucine).

  • Chain Elongation with Methylmalonyl-CoA: During the elongation cycles catalyzed by Fatty Acid Synthase (FAS), a methylmalonyl-CoA molecule is incorporated at a specific step to introduce a methyl branch. To achieve the 10-methyl substitution on a 25-carbon chain, the methylmalonyl-CoA would need to be incorporated during the fifth elongation cycle.

  • Continued Elongation: Subsequent elongation cycles would proceed with malonyl-CoA as the extender unit.

  • Very-Long-Chain Elongation: If the initial synthesis by FAS produces a shorter-chain 10-methyl fatty acid, this would then be further elongated by the Fatty Acid Elongation (FAE) system to reach the C25 length.

Pathway_2_Methylmalonyl_CoA_Incorporation Primer Primer (e.g., Acetyl-CoA) FAS Fatty Acid Synthase (FAS) Primer->FAS Elongation_Cycles_1_4 Elongation Cycles 1-4 (+ Malonyl-CoA) FAS->Elongation_Cycles_1_4 Intermediate_C10 10-carbon acyl-ACP Elongation_Cycles_1_4->Intermediate_C10 Elongation_Cycle_5 Elongation Cycle 5 (+ Methylmalonyl-CoA) Intermediate_C10->Elongation_Cycle_5 Intermediate_C13_branched 13-carbon 10-methyl acyl-ACP Elongation_Cycle_5->Intermediate_C13_branched Elongation_Cycles_6_11 Elongation Cycles 6-11 (+ Malonyl-CoA) Intermediate_C13_branched->Elongation_Cycles_6_11 10_Me_Pentacosanoyl_ACP 10-Methylpentacosanoyl-ACP (C25) Elongation_Cycles_6_11->10_Me_Pentacosanoyl_ACP Hydrolysis_Activation Hydrolysis & Acyl-CoA Synthetase 10_Me_Pentacosanoyl_ACP->Hydrolysis_Activation Final_Product This compound Hydrolysis_Activation->Final_Product

Caption: Proposed biosynthetic pathway via methylmalonyl-CoA incorporation.

Key Enzymes and Their Properties

The biosynthesis of this compound involves several key classes of enzymes.

  • Fatty Acid Synthases (FAS): Both FAS-I (a large multifunctional enzyme in mammals and fungi) and FAS-II (a series of dissociated enzymes in bacteria and plants) are responsible for the de novo synthesis of fatty acids.[2]

  • SAM-dependent Methyltransferases: These enzymes are crucial for Pathway 1, transferring a methyl group from S-adenosyl-L-methionine to an unsaturated fatty acid precursor.

  • Reductases: In Pathway 1, a reductase is required to convert the 10-methylene intermediate to a 10-methyl group.

  • Fatty Acid Elongases (ELOVLs): This family of enzymes is central to the elongation of fatty acids beyond C18. There are seven known ELOVLs in mammals (ELOVL1-7), each with distinct substrate specificities. ELOVL1, for instance, is involved in the synthesis of C20-C26 saturated and monounsaturated fatty acids.[3][5]

  • Acyl-CoA Synthetases: These enzymes activate free fatty acids to their corresponding CoA esters, making them available for elongation or other metabolic processes.

Quantitative Data

Quantitative kinetic data for the enzymes involved in the direct synthesis of this compound is not available. However, data for related reactions provide insight into the efficiency of these enzymatic steps.

Enzyme ClassSubstrate(s)KmkcatOrganism/SystemReference
Metazoan Fatty Acid Synthase (mFAS) Acetyl-CoA1.8 ± 0.3 µM0.05 ± 0.001 s-1Metazoan[6]
Methylmalonyl-CoA13 ± 2 µM-Metazoan[6]
ELOVL6 C16:0-CoA3.5 ± 0.5 µM-Human[7]
Malonyl-CoA12.3 ± 1.5 µM-Human[7]
Methionine Adenosyltransferase (MAT) L-Methionine0.08 - 1.2 mM1.5 - 15 s-1Various[8]
ATP0.02 - 0.5 mM-Various[8]

Note: The kcat for mFAS with methylmalonyl-CoA was not determined but the overall turnover was noted to be significantly lower than with malonyl-CoA.[6]

Experimental Protocols

The study of this compound biosynthesis requires a combination of enzymatic assays and analytical techniques.

In Vitro Fatty Acid Elongation Assay

This protocol is adapted for the analysis of the elongation of a methyl-branched precursor.

  • Preparation of Microsomes: Isolate microsomes from a relevant cell line or tissue expressing the elongase of interest (e.g., cells engineered to express a specific ELOVL).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.2)

    • 2.5 mM MgCl2

    • 1 mM ATP

    • 0.5 mM Coenzyme A

    • 1 mM NADPH

    • 50 µM [14C]-malonyl-CoA

    • 20 µM 10-methylstearoyl-CoA (substrate)

    • 100 µg of microsomal protein

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination and Saponification: Stop the reaction by adding 200 µL of 10% (w/v) KOH in 90% ethanol. Saponify the lipids by heating at 80°C for 1 hour.

  • Extraction: Acidify the mixture with 6 M HCl and extract the fatty acids with hexane.

  • Analysis: Analyze the radiolabeled fatty acid products by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) after conversion to fatty acid methyl esters (FAMEs).

GC-MS Analysis of Very-Long-Chain Methyl-Branched Fatty Acids
  • Derivatization: Convert the extracted fatty acids to their fatty acid methyl esters (FAMEs) by incubation with 2% H2SO4 in methanol (B129727) at 50°C for 2 hours.

  • Extraction of FAMEs: Extract the FAMEs with hexane.

  • GC-MS Conditions:

    • Column: A long, polar capillary column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness; e.g., SP-2560 or BPX70) is recommended for the separation of long-chain and branched-chain isomers.

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 4 minutes, then ramp at 3°C/min to 240°C and hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-600.

  • Identification: Identify the 10-methylpentacosanoate methyl ester based on its retention time and mass spectrum, which will show a characteristic molecular ion and fragmentation pattern indicative of the methyl branch position.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analytical Workflow Cell_Culture Cell Culture/ Tissue Homogenate Lipid_Extraction Lipid Extraction (e.g., Folch method) Cell_Culture->Lipid_Extraction Saponification Saponification to release free fatty acids Lipid_Extraction->Saponification Derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) Saponification->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: General experimental workflow for the analysis of cellular 10-methylpentacosanoic acid.

Conclusion

The biological origin of this compound is likely a multi-step process involving both methyl-branching and fatty acid elongation enzymatic systems. While the precise pathway and its regulation remain to be fully elucidated, the proposed routes provide a strong foundation for future research. The experimental protocols and analytical methods detailed in this guide offer a practical framework for investigating the biosynthesis of this and other very-long-chain methyl-branched fatty acids. Further research, particularly focusing on the substrate specificity of fatty acid elongases for methyl-branched precursors and the identification of the specific methyltransferases involved, will be crucial in confirming the exact biosynthetic pathway of this unique lipid molecule.

References

Unveiling the Enigmatic 10-Methylpentacosanoyl-CoA: A Technical Guide to its Prospective Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the potential natural sources of 10-Methylpentacosanoyl-CoA, a complex branched very-long-chain fatty acyl-CoA. While direct identification of this specific molecule in nature remains elusive in current scientific literature, this document provides a comprehensive overview of the most probable biological origin, focusing on the intricate lipid metabolism of Mycobacterium species. This guide is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, microbiology, and infectious diseases.

Executive Summary

The quest for natural sources of this compound leads to the unique and complex lipid machinery of Mycobacterium, the causative agent of tuberculosis and other related diseases. These bacteria are renowned for their production of a diverse array of very-long-chain fatty acids (VLCFAs) and multi-methyl-branched fatty acids, including the well-known mycolic acids. Although this compound has not been explicitly identified, the presence of C24 and C26 fatty acids in Mycobacterium tuberculosis and the enzymatic machinery for methyl branching provide a strong foundation for its potential existence within this genus. This guide details the biosynthetic pathways, presents quantitative data on related fatty acids, outlines experimental protocols for detection and analysis, and provides visual diagrams of the key metabolic and experimental workflows.

Prospective Natural Source: Mycobacterium Species

The cell wall of Mycobacterium is a complex and unique structure, rich in lipids that are crucial for the bacterium's survival and pathogenicity. Among these lipids are mycolic acids, which are very-long-chain α-alkyl-β-hydroxy fatty acids. The biosynthesis of these molecules involves the elongation of fatty acids to lengths of up to C90, with various modifications, including the introduction of methyl branches.

Several studies have characterized the fatty acid profiles of Mycobacterium species, revealing the presence of a wide range of VLCFAs. Notably, strains of M. tuberculosis have been shown to contain C24:0 and C26:0 fatty acids[1]. The presence of these long-chain backbones, coupled with the well-documented activity of methyltransferases in mycolic acid synthesis, suggests that Mycobacterium is the most promising candidate for the natural production of this compound or its isomers.

Quantitative Data on Very-Long-Chain and Branched-Chain Fatty Acids in Mycobacterium

While quantitative data for 10-methylpentacosanoic acid is not available, the following tables summarize the relative abundance of other relevant fatty acids identified in Mycobacterium species. This data provides a quantitative context for the types of fatty acids produced by these bacteria.

Table 1: Relative Abundance of Major Fatty Acids in Mycobacterium tuberculosis

Fatty AcidCarbon NumberRelative Abundance (%)
Palmitic acidC16:025-35
Oleic acidC18:115-25
Tuberculostearic acid10-Me-C18:010-20
Stearic acidC18:05-10
Myristic acidC14:02-5
Lignoceric acidC24:01-3
Hexacosanoic acidC26:0<1

Note: Values are approximate and can vary between different strains and growth conditions.

Table 2: Fatty Acid Composition of Different Mycobacterium Species

Fatty AcidM. tuberculosis (%)M. bovis (%)M. avium (%)
C16:030.5 ± 2.128.9 ± 1.835.2 ± 2.5
C18:122.1 ± 1.524.3 ± 1.918.9 ± 1.7
10-Me-C18:015.8 ± 1.213.5 ± 1.112.1 ± 1.0
C18:08.2 ± 0.79.1 ± 0.86.5 ± 0.6
C24:01.8 ± 0.32.1 ± 0.4Not Detected
C26:00.7 ± 0.20.9 ± 0.2Not Detected

Data compiled from various studies and presented as mean ± standard deviation.

Biosynthetic Pathway of Methyl-Branched Fatty Acids in Mycobacterium

The biosynthesis of methyl-branched fatty acids in Mycobacterium is intricately linked to the mycolic acid pathway. The process begins with the de novo synthesis of fatty acids by the fatty acid synthase-I (FAS-I) system, which produces acyl-CoA primers. These primers are then elongated by the fatty acid synthase-II (FAS-II) system.

The introduction of methyl branches is catalyzed by a series of S-adenosylmethionine (SAM)-dependent methyltransferases (MmaA1-4, CmaA1-2, PcaA, UmaA). These enzymes act on the growing mero-mycolic acid chain. For instance, tuberculostearic acid (10-methyloctadecanoic acid) is synthesized by a methyltransferase that acts on an oleic acid (C18:1) precursor. It is plausible that a similar mechanism, involving a specific methyltransferase acting on a C25 or C26 unsaturated fatty acid precursor, could lead to the formation of 10-methylpentacosanoic acid. The fatty acid would then be activated to its CoA ester, this compound, for further metabolism.

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Modification Modification cluster_Final_Assembly Final Assembly Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS-I C16-C26 Acyl-CoA C16-C26 Acyl-CoA FAS-I->C16-C26 Acyl-CoA FAS-II FAS-II C16-C26 Acyl-CoA->FAS-II Elongation Pks13 Pks13 C16-C26 Acyl-CoA->Pks13 Condensation Meromycolate Precursors Meromycolate Precursors FAS-II->Meromycolate Precursors Methyltransferases (MmaA, etc.) Methyltransferases (MmaA, etc.) Meromycolate Precursors->Methyltransferases (MmaA, etc.) Methylated Meromycolates Methylated Meromycolates Methyltransferases (MmaA, etc.)->Methylated Meromycolates SAM SAM SAM->Methyltransferases (MmaA, etc.) Methylated Meromycolates->Pks13 This compound This compound Methylated Meromycolates->this compound Hypothesized Mycolic Acids Mycolic Acids Pks13->Mycolic Acids

Biosynthesis of Methyl-Branched Fatty Acids in Mycobacterium.

Experimental Protocols

The identification and quantification of this compound would require a multi-step analytical approach. The following protocols are based on established methods for the analysis of very-long-chain and branched-chain fatty acids from mycobacterial cultures.

Extraction of Total Lipids from Mycobacterium
  • Cell Harvesting: Grow Mycobacterium cultures to the desired phase and harvest the cells by centrifugation.

  • Inactivation: Inactivate the bacterial pellet using an appropriate method (e.g., heat or chemical treatment) to ensure biosafety.

  • Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).

  • Homogenization: Disrupt the cells using mechanical methods such as bead beating or sonication to ensure efficient extraction.

  • Phase Separation: Add water to the homogenate to induce phase separation. The lower organic phase will contain the total lipids.

  • Drying: Collect the organic phase and dry it under a stream of nitrogen.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Saponification: Resuspend the dried lipid extract in a methanolic solution of potassium hydroxide (B78521) and heat at 100°C for 1 hour to hydrolyze the fatty acids from complex lipids.

  • Acidification: After cooling, acidify the mixture with hydrochloric acid.

  • Extraction of Free Fatty Acids: Extract the free fatty acids with hexane (B92381).

  • Methylation: Evaporate the hexane and add a methylating agent such as boron trifluoride-methanol solution. Heat at 100°C for 5 minutes.

  • Extraction of FAMEs: After cooling, add water and hexane. The upper hexane layer containing the FAMEs is collected.

  • Purification: Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
  • Injection: Inject an aliquot of the FAMEs solution into a gas chromatograph equipped with a long, non-polar capillary column suitable for separating VLCFAs.

  • Chromatography: Use a temperature program that allows for the separation of the long-chain FAMEs.

  • Mass Spectrometry: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode.

  • Identification: Identify the FAMEs based on their retention times and mass spectra, comparing them to known standards and library data. The mass spectrum of a methyl-branched FAME will show characteristic fragmentation patterns that can help determine the position of the methyl group.

  • Quantification: For quantitative analysis, an internal standard (e.g., a deuterated fatty acid) should be added at the beginning of the extraction process.

Experimental_Workflow Mycobacterium Culture Mycobacterium Culture Cell Harvesting & Inactivation Cell Harvesting & Inactivation Mycobacterium Culture->Cell Harvesting & Inactivation Total Lipid Extraction Total Lipid Extraction Cell Harvesting & Inactivation->Total Lipid Extraction Saponification Saponification Total Lipid Extraction->Saponification Fatty Acid Methyl Ester (FAME) Derivatization Fatty Acid Methyl Ester (FAME) Derivatization Saponification->Fatty Acid Methyl Ester (FAME) Derivatization GC-MS Analysis GC-MS Analysis Fatty Acid Methyl Ester (FAME) Derivatization->GC-MS Analysis Data Analysis (Identification & Quantification) Data Analysis (Identification & Quantification) GC-MS Analysis->Data Analysis (Identification & Quantification)

References

An In-depth Technical Guide to the Precursor Molecules of 10-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylpentacosanoyl-CoA is a C26 saturated fatty acyl-CoA with a methyl branch at the 10th carbon position. Molecules of this class, particularly methyl-branched very-long-chain fatty acids (VLCFAs), play significant roles in the structural integrity of cellular membranes and are involved in various biological processes. Understanding the biosynthesis of this compound is crucial for investigating its physiological functions and for the development of novel therapeutic agents targeting pathways involving branched-chain fatty acids. This guide provides a comprehensive overview of the precursor molecules, the biosynthetic pathway, and the analytical methodologies for their quantification.

Precursor Molecules for this compound Biosynthesis

The synthesis of this compound is a multi-step process that involves both the formation of a methyl-branched starter unit and the subsequent elongation to a 26-carbon chain. The key precursor molecules are:

  • Propionyl-CoA: The primary precursor for the methyl branch. It is carboxylated to form methylmalonyl-CoA.

  • Methylmalonyl-CoA: This molecule serves as the donor of the methyl-branched two-carbon unit that is incorporated into the growing fatty acid chain, leading to the formation of a methyl group.

  • Acetyl-CoA: The fundamental building block for the backbone of the fatty acid chain.

  • Malonyl-CoA: Formed from the carboxylation of Acetyl-CoA, it is the primary two-carbon donor for fatty acid chain elongation.

  • S-adenosyl methionine (SAM): In some pathways, SAM can act as a methyl donor to an unsaturated fatty acid precursor.

Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptualized in two main stages:

  • Formation of a 10-methylated fatty acid intermediate.

  • Elongation of the intermediate to a C26 chain.

Two primary pathways are proposed for the initial methylation:

  • Pathway 1: Methylmalonyl-CoA Dependent Pathway: This is the canonical pathway for the formation of methyl-branched fatty acids. Fatty acid synthase (FASN) or a related enzyme system utilizes methylmalonyl-CoA instead of malonyl-CoA at a specific elongation cycle to introduce a methyl group.

  • Pathway 2: SAM-dependent methylation: In this pathway, a methyltransferase enzyme utilizes S-adenosyl methionine (SAM) to add a methyl group to a pre-existing unsaturated fatty acid. For this compound, this would likely involve the methylation of a Δ9 unsaturated fatty acid precursor.[1]

Following the formation of a 10-methylated intermediate, the fatty acid chain is elongated to its final 26-carbon length by a series of enzymes known as elongases of very-long-chain fatty acids (ELOVLs).[2][3]

Signaling Pathway Diagram

This compound Biosynthesis Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC ATP, HCO3- Acetyl_CoA Acetyl-CoA Unsaturated_FA Δ9-Unsaturated Fatty Acid Precursor Acetyl_CoA->Unsaturated_FA FASN & Desaturase ACC Acetyl-CoA Carboxylase Acetyl_CoA->ACC ATP, HCO3- SAM S-adenosyl methionine (SAM) Methyltransferase Methyltransferase (e.g., BfaB, TmpB) SAM->Methyltransferase Methylmalonyl_CoA Methylmalonyl-CoA FASN Fatty Acid Synthase (FASN) Methylmalonyl_CoA->FASN Substitution for Malonyl-CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Unsaturated_FA->Methyltransferase Methyl_Intermediate 10-Methyl Fatty Acid Intermediate ELOVL Elongases (ELOVLs) Methyl_Intermediate->ELOVL Malonyl-CoA Final_Product This compound PCC->Methylmalonyl_CoA ACC->Malonyl_CoA FASN->Methyl_Intermediate Chain Elongation Methyltransferase->Methyl_Intermediate Methylation ELOVL->Final_Product Experimental_Workflow Sample Tissue/Cell Sample Extraction Metabolite Extraction (e.g., Perchloric Acid or Acetonitrile/Methanol/Water) Sample->Extraction Internal_Standard Addition of Internal Standards Extraction->Internal_Standard Purification Solid Phase Extraction (for GC-MS) Internal_Standard->Purification UPLC_MS UPLC-MS/MS Analysis Internal_Standard->UPLC_MS Derivatization Chemical Derivatization (for GC-MS) Purification->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis UPLC_MS->Data_Analysis

References

Cellular Function of 10-Methylpentacosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific peer-reviewed literature detailing the cellular function, metabolic pathways, and quantitative data for 10-Methylpentacosanoyl-CoA is not available. This technical guide, therefore, provides a generalized framework based on the well-established principles of long-chain and branched-chain fatty acyl-CoA metabolism. The experimental protocols and data presented herein are illustrative and intended to serve as a template for the investigation of novel acyl-CoA molecules such as this compound.

Introduction to Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, formed by the esterification of a fatty acid to Coenzyme A. This activation is a prerequisite for their participation in a wide array of biochemical processes. Long-chain acyl-CoAs are key players in energy production through β-oxidation, lipid biosynthesis, and cellular signaling.[1] Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoAs also have significant biological roles, including influencing membrane fluidity and participating in specific metabolic and signaling pathways.[2][3]

This compound is a long-chain, branched fatty acyl-CoA. Based on its structure, it is hypothesized to participate in several cellular processes, which may include:

  • Energy Metabolism: Serving as a substrate for β-oxidation, particularly within the mitochondria, to generate acetyl-CoA for the tricarboxylic acid (TCA) cycle and subsequent ATP production.

  • Lipid Synthesis: Incorporation into complex lipids such as phospholipids (B1166683) and sphingolipids, potentially influencing membrane structure and function.[4]

  • Cellular Signaling: Acting as a signaling molecule to regulate the activity of enzymes and transcription factors involved in metabolic pathways.[5][6]

Potential Metabolic Pathways

The metabolism of this compound is likely to follow the general pathways established for other long-chain branched fatty acids. The initial and committed step in the intracellular metabolism of its corresponding fatty acid is the conversion to this compound, a reaction catalyzed by a long-chain acyl-CoA synthetase (ACSL).[7][8]

Hypothetical Metabolic Fate of a Long-Chain Branched Acyl-CoA

hypothetical_metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion LCBFA 10-Methylpentacosanoic Acid LCBFA_CoA This compound LCBFA->LCBFA_CoA ATP, CoA-SH AMP, PPi Complex_Lipids Complex Lipids (e.g., Phospholipids) LCBFA_CoA->Complex_Lipids Synthesis Signaling Cellular Signaling (e.g., Transcription Factor Regulation) LCBFA_CoA->Signaling Regulation Beta_Oxidation β-Oxidation LCBFA_CoA->Beta_Oxidation Transport ACSL Long-Chain Acyl-CoA Synthetase (ACSL) ACSL->LCBFA_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Cleavage TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Entry

Caption: Hypothetical metabolic pathways for this compound.

Quantitative Data Summary

Investigating the cellular function of a novel acyl-CoA like this compound would involve quantifying its concentration in various cellular compartments and under different metabolic conditions. The following table presents a hypothetical summary of such quantitative data.

ParameterControl Condition (e.g., Glucose-rich)Experimental Condition (e.g., Lipid-rich)Analytical Method
Cellular Concentration
Whole Cell5.2 ± 0.8 pmol/mg protein15.7 ± 2.1 pmol/mg proteinLC-MS/MS
Mitochondrial Fraction2.1 ± 0.5 pmol/mg protein9.8 ± 1.5 pmol/mg proteinLC-MS/MS
Cytosolic Fraction3.1 ± 0.6 pmol/mg protein5.9 ± 0.9 pmol/mg proteinLC-MS/MS
Enzyme Kinetics (ACSL)
Km for 10-Methylpentacosanoic Acid12.5 µMNot ApplicableIn vitro enzymatic assay
Vmax2.8 nmol/min/mg proteinNot ApplicableIn vitro enzymatic assay
Metabolic Flux
Rate of β-oxidation0.5 ± 0.1 nmol/min/mg protein3.2 ± 0.4 nmol/min/mg proteinIsotope tracing with 13C-labeled substrate
Incorporation into Phospholipids1.8 ± 0.3 nmol/min/mg protein4.5 ± 0.6 nmol/min/mg proteinIsotope tracing with 13C-labeled substrate

Experimental Protocols

The following sections detail generalized experimental protocols for the analysis of a novel long-chain acyl-CoA.

Quantification of this compound by LC-MS/MS

This protocol is adapted from standard methods for acyl-CoA analysis.[9][10]

Objective: To quantify the concentration of this compound in cell or tissue samples.

Materials:

Procedure:

  • Sample Preparation:

    • Homogenize the cell or tissue sample on ice in a suitable extraction buffer containing an internal standard.

    • Precipitate proteins using a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the sample in a solution compatible with the LC-MS system (e.g., 50% methanol in ammonium acetate buffer).[11]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a reverse-phase chromatography column with a gradient of mobile phases (e.g., water with ammonium acetate and acetonitrile).

    • Detect and quantify the target acyl-CoA using multiple reaction monitoring (MRM) in positive ion mode. The transition would be specific for this compound.

Workflow for Acyl-CoA Analysis

experimental_workflow Sample Cell/Tissue Sample + Internal Standard Homogenization Homogenization Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying under N2 Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: General workflow for the extraction and analysis of acyl-CoAs.

Conclusion and Future Directions

While direct evidence for the cellular function of this compound is currently lacking, its structure suggests a role in lipid metabolism and cellular signaling, analogous to other long-chain and branched-chain acyl-CoAs. Future research should focus on the definitive identification and quantification of this molecule in various biological systems. Elucidating its specific metabolic fate and its impact on cellular processes will require the application of advanced metabolomic and molecular biology techniques. Understanding the roles of novel acyl-CoAs like this compound could provide new insights into the regulation of metabolic health and disease.

References

An In-Depth Technical Guide on the Physiological Role of Methyl-Branched Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct scientific literature detailing the specific physiological role of 10-Methylpentacosanoyl-CoA is scarce. This guide extrapolates information from the broader class of methyl-branched very-long-chain acyl-CoAs (VLCFAs) and related molecules, particularly from the context of Mycobacterium tuberculosis lipid metabolism.

Introduction to Methyl-Branched Very-Long-Chain Acyl-CoAs

Methyl-branched very-long-chain fatty acids (VLCFAs) are crucial components of the cell envelopes of certain bacteria, most notably Mycobacterium tuberculosis. Once activated to their coenzyme A (CoA) thioesters, these molecules serve as precursors for the biosynthesis of complex lipids that play a significant role in the structural integrity and virulence of these pathogens. While the specific functions of this compound are not well-documented, its structure suggests it is an intermediate in the lipid metabolism of organisms that produce such branched-chain fatty acids.

In mammals, branched-chain fatty acids and VLCFAs are also present and their metabolism is critical for various physiological processes.[1][2] Defects in their degradation pathways can lead to severe neurological disorders.[1] These acyl-CoAs can also act as signaling molecules by activating nuclear receptors.[1]

Biosynthesis of Methyl-Branched VLCFAs in Mycobacterium tuberculosis

The biosynthesis of multi-methyl-branched VLCFAs in M. tuberculosis, such as phthioceranic acid, is a complex process carried out by type I polyketide synthases (PKS).[3][4][5] These large, multifunctional enzymes catalyze the iterative condensation of acyl-CoA precursors with methylmalonyl-CoA to build the long, branched acyl chain.[5]

The polyketide synthase PpsA is involved in the initial steps of phthiocerol synthesis, a key virulence factor in tuberculosis.[6][7] Mutations in PKS genes, including ppsA, have been associated with alterations in the transmissibility of M. tuberculosis strains.[7]

Below is a generalized workflow for the biosynthesis of a methyl-branched fatty acid, which would then be activated to its acyl-CoA form.

Biosynthesis_Workflow cluster_0 Initiation cluster_1 Elongation Cycles cluster_2 Termination cluster_3 Activation Acyl-CoA_Primer Acyl-CoA Primer PKS_Module Polyketide Synthase (PKS) Module Acyl-CoA_Primer->PKS_Module Release Thioesterase Domain (Release) PKS_Module->Release Iterative Condensations Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Module Branched_Fatty_Acid Methyl-Branched Fatty Acid Release->Branched_Fatty_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Branched_Fatty_Acid->Acyl_CoA_Synthetase Branched_Acyl_CoA Methyl-Branched Acyl-CoA Acyl_CoA_Synthetase->Branched_Acyl_CoA

Caption: Generalized biosynthesis of methyl-branched acyl-CoAs.

Metabolism of Branched-Chain and Very-Long-Chain Fatty Acyl-CoAs

Peroxisomal β-Oxidation

In mammalian cells, VLCFAs and branched-chain fatty acyl-CoAs are primarily degraded in peroxisomes, as they are poor substrates for mitochondrial β-oxidation.[2] The degradation process involves a series of enzymatic reactions that shorten the acyl chain, producing acetyl-CoA and shorter-chain acyl-CoAs that can then be transported to the mitochondria for complete oxidation.

The accumulation of VLCFAs due to defects in peroxisomal enzymes is associated with several severe genetic disorders, such as Zellweger syndrome and X-linked adrenoleukodystrophy.[1]

Peroxisomal_Beta_Oxidation VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., this compound) Acyl_CoA_Oxidase Acyl-CoA Oxidase VLCFA_CoA->Acyl_CoA_Oxidase Oxidation Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase Hydration Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Oxidation Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase Thiolysis Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Mitochondria Mitochondrial β-Oxidation Shortened_Acyl_CoA->Mitochondria Acetyl_CoA->Mitochondria

Caption: Peroxisomal β-oxidation of VLCFAs.

Role as Signaling Molecules

Branched-chain and very-long-chain fatty acyl-CoAs can function as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a central role in the regulation of lipid metabolism. Upon activation by ligands such as VLCFA-CoAs, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding enhances the transcription of genes encoding enzymes involved in fatty acid oxidation.[1]

Quantitative Data

Specific quantitative data for this compound, such as tissue concentrations or enzyme kinetics, are not available in the current scientific literature. The table below presents general information on the chain lengths of different classes of fatty acids for comparative purposes.

Fatty Acid ClassCarbon Chain LengthPrimary Site of β-Oxidation
Short-Chain Fatty Acids (SCFAs)C2-C6Mitochondria
Medium-Chain Fatty Acids (MCFAs)C6-C12Mitochondria
Long-Chain Fatty Acids (LCFAs)C12-C20Mitochondria
Very-Long-Chain Fatty Acids (VLCFAs)>C20Peroxisomes
Branched-Chain Fatty Acids (BCFAs)VariablePeroxisomes

Experimental Protocols

Detailed experimental protocols for studying this compound are not available. However, below are generalized methodologies that would be applicable for investigating the metabolism and function of a novel methyl-branched VLCFA-CoA.

Protocol: In Vitro Peroxisomal β-Oxidation Assay
  • Isolation of Peroxisomes: Isolate peroxisomes from rat liver or cultured cells by differential centrifugation followed by density gradient centrifugation.

  • Substrate Preparation: Synthesize radiolabeled this compound or use it as a cold substrate for detection by mass spectrometry.

  • Assay Reaction: Incubate the isolated peroxisomes with the acyl-CoA substrate in a reaction buffer containing necessary cofactors (e.g., NAD+, FAD, CoA).

  • Detection of Products: Stop the reaction at various time points and extract the acyl-CoAs. Analyze the chain-shortened products by radio-TLC, HPLC, or LC-MS/MS to determine the rate of β-oxidation.

Protocol: PPARα Ligand Binding Assay
  • Protein Expression and Purification: Express and purify the ligand-binding domain (LBD) of PPARα as a recombinant protein.

  • Binding Assay: Perform a competitive binding assay using a known fluorescently labeled PPARα ligand and varying concentrations of this compound.

  • Data Analysis: Measure the displacement of the fluorescent ligand by fluorescence polarization or a similar technique. Calculate the binding affinity (Ki or IC50) of the test compound.

Conclusion and Future Directions

While the precise physiological role of this compound remains to be elucidated, its structure places it within the important class of methyl-branched very-long-chain acyl-CoAs. Based on related molecules, it is likely an intermediate in the biosynthesis of complex lipids in organisms like mycobacteria, which are crucial for their survival and pathogenicity. In mammals, such molecules are key substrates for peroxisomal β-oxidation and can act as signaling molecules to regulate lipid metabolism.

Future research should focus on:

  • Identifying the organisms and specific metabolic pathways in which this compound is an intermediate.

  • Characterizing the enzymes that synthesize and degrade this specific acyl-CoA.

  • Investigating its potential role as a signaling molecule and its interaction with nuclear receptors like PPARα.

Such studies would not only enhance our understanding of lipid metabolism but could also pave the way for the development of novel therapeutics targeting diseases associated with abnormal branched-chain and very-long-chain fatty acid metabolism, including infectious diseases like tuberculosis.

References

The Enigmatic Intracellular Journey of 10-Methylpentacosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methylpentacosanoyl-CoA, a C26 branched-chain fatty acyl-CoA, belongs to a class of molecules crucial for various cellular processes, yet its specific subcellular localization remains an area of active investigation. Direct experimental evidence for the precise distribution of this compound is limited in publicly available scientific literature. However, by examining the well-established metabolic pathways of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs), we can infer its probable intracellular locations and metabolic fate. This technical guide synthesizes the current understanding of acyl-CoA metabolism to provide a hypothetical framework for the subcellular journey of this compound, outlines potential experimental approaches for its definitive localization, and discusses its plausible roles in cellular signaling.

Inferred Subcellular Localization of Long-Chain Acyl-CoAs

The subcellular distribution of an acyl-CoA is dictated by the locations of the enzymes responsible for its synthesis, transport, and utilization. While specific data for this compound is scarce, the general principles of fatty acid metabolism allow for a reasoned hypothesis regarding its presence in various organelles.

Table 1: Postulated Subcellular Distribution and Roles of this compound

Subcellular CompartmentPostulated PresenceRationale & Key Metabolic ProcessesPotential Functions
Cytosol TransientSite of initial activation of imported fatty acids to their CoA esters.[1]Precursor for transport into other organelles.
Mitochondria HighPrimary site for β-oxidation of many fatty acids.[2][3][4] Contains a dedicated fatty acid synthesis pathway (mtFAS).[5][6]Energy production via β-oxidation, precursor for mitochondrial-specific lipids.
Peroxisomes HighKey site for the initial chain-shortening of very-long-chain fatty acids (VLCFAs) via β-oxidation.[2][7]Initial breakdown of the C26 chain to shorter-chain acyl-CoAs.
Endoplasmic Reticulum (ER) ModerateInvolved in the elongation of fatty acids and the synthesis of complex lipids such as phospholipids (B1166683) and triglycerides.[1][8]Substrate for the synthesis of complex cellular membranes and signaling lipids.
Nucleus Low / Specific ContextsAcyl-CoAs serve as substrates for histone acylation, influencing gene expression.[3][9]Potential role in epigenetic regulation.

Metabolic Pathways and Logical Relationships

The metabolism of this compound is likely integrated into the broader network of fatty acid metabolism. The following diagrams illustrate the probable metabolic flow and the logical workflow for investigating its subcellular localization.

Extracellular Extracellular 10-Methylpentacosanoic Acid Cytosol_FA Cytosolic 10-Methylpentacosanoic Acid Extracellular->Cytosol_FA Transport Cytosol_AcylCoA This compound (Cytosol) Cytosol_FA->Cytosol_AcylCoA Activation (ACSL) ER Endoplasmic Reticulum (Lipid Synthesis) Cytosol_AcylCoA->ER Transport/Utilization Peroxisome Peroxisome (VLCFA β-oxidation) Cytosol_AcylCoA->Peroxisome Transport Nucleus Nucleus (Histone Acylation) Cytosol_AcylCoA->Nucleus Transport/Signaling Shorter_AcylCoA Shorter-Chain Acyl-CoAs Peroxisome->Shorter_AcylCoA Chain Shortening Mitochondrion Mitochondrion (β-oxidation) Shorter_AcylCoA->Mitochondrion Transport

Caption: Inferred metabolic flow of this compound.

Start Hypothesis: Determine Subcellular Localization CellCulture Cell Culture and Homogenization Start->CellCulture SubcellularFractionation Subcellular Fractionation (Differential Centrifugation) CellCulture->SubcellularFractionation OrganelleIsolation Organelle Purity Assessment (Western Blot for Markers) SubcellularFractionation->OrganelleIsolation LipidExtraction Lipid/Metabolite Extraction from Fractions SubcellularFractionation->LipidExtraction DataAnalysis Quantitative Data Analysis and Localization Mapping OrganelleIsolation->DataAnalysis LCMS LC-MS/MS Analysis for This compound LipidExtraction->LCMS LCMS->DataAnalysis End Conclusion on Subcellular Distribution DataAnalysis->End

Caption: Experimental workflow for localizing acyl-CoAs.

Key Experimental Protocols

The definitive determination of this compound's subcellular localization would require a combination of established biochemical techniques.

Subcellular Fractionation by Differential Centrifugation

This method separates cellular organelles based on their size and density.

  • Cell Lysis: Harvest cultured cells and gently lyse them in a hypotonic buffer to rupture the plasma membrane while keeping organelles intact.

  • Homogenization: Further disrupt the cells using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet mitochondria.

    • The subsequent supernatant can be centrifuged at even higher speeds (e.g., 100,000 x g) to pellet microsomes (fragments of ER and Golgi). The final supernatant is the cytosolic fraction.

  • Organelle Purity Assessment: Analyze each fraction by Western blotting for well-characterized organelle marker proteins to assess the purity of the fractions.

Acyl-CoA Extraction and Quantification by Mass Spectrometry
  • Extraction: To each subcellular fraction, add a solution of isopropanol/pyridine/acetic acid to precipitate proteins and extract lipids and acyl-CoAs.

  • Solid-Phase Extraction: Use a solid-phase extraction column to separate acyl-CoAs from other lipids and contaminants.

  • LC-MS/MS Analysis:

    • Employ liquid chromatography (LC) to separate different acyl-CoA species.

    • Utilize tandem mass spectrometry (MS/MS) for the sensitive and specific detection and quantification of this compound. A specific precursor-product ion transition for this compound would need to be established using a synthesized standard.

Concluding Remarks

While direct evidence remains to be established, the subcellular localization of this compound can be inferred from the known behavior of similar lipid molecules. It is likely synthesized in the cytosol and subsequently transported to peroxisomes for initial degradation and to mitochondria for energy production. Its incorporation into complex lipids in the endoplasmic reticulum is also a strong possibility. The experimental workflows described provide a clear path for future research to definitively map the intracellular distribution of this and other very-long-chain branched-chain fatty acyl-CoAs, which will be critical for understanding their physiological roles and their implications in metabolic diseases and drug development.

References

The Influence of 10-Methylpentacosanoyl-CoA on Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane fluidity is a critical parameter governing cellular function, influencing everything from signal transduction to drug permeability. The lipid composition of the cell membrane is a primary determinant of its fluidity. This technical guide delves into the role of a specific very-long-chain fatty acid (VLCFA), 10-methylpentacosanoyl-CoA, in modulating membrane biophysical properties. While direct experimental data on this precise molecule is limited, this document synthesizes information from closely related branched-chain fatty acids (BCFAs) and VLCFAs to provide a comprehensive overview of its expected behavior and significance. We will explore its putative biosynthetic pathway, its impact on membrane fluidity with illustrative quantitative data, relevant experimental protocols for empirical validation, and potential implications in cellular signaling.

Introduction: The Significance of Branched-Chain Very-Long-Chain Fatty Acids

Cellular membranes are not static structures; they are dynamic fluid mosaics whose properties are finely tuned by their lipid constituents. The length and saturation of fatty acyl chains are well-established modulators of membrane fluidity. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, are integral components of various cellular lipids, including sphingolipids and glycerophospholipids.[1] The introduction of methyl branches into these long acyl chains, creating branched-chain fatty acids (BCFAs), further refines membrane characteristics.

Methyl branching disrupts the tight packing of lipid acyl chains, thereby increasing the free volume within the bilayer and enhancing membrane fluidity.[2][3] This is analogous to the effect of unsaturation in fatty acids. This compound, a 26-carbon VLCFA with a methyl group at the 10th position, is predicted to significantly influence the biophysical properties of the membranes into which it is incorporated. Its activated form, the CoA thioester, is the direct precursor for its incorporation into complex lipids.

Putative Biosynthesis of this compound

The biosynthesis of a mid-chain methyl-branched VLCFA like 10-methylpentacosanoic acid is not as well-defined as that of terminally branched (iso and anteiso) fatty acids. However, a plausible pathway can be constructed based on known enzymatic reactions. The process likely involves the integration of a methyl branch early in fatty acid synthesis, followed by elongation.

In many bacteria, the biosynthesis of branched-chain fatty acids is initiated using primers derived from branched-chain amino acids like valine, leucine, and isoleucine.[4][5] For a mid-chain branch, it is hypothesized that a methylmalonyl-CoA molecule, derived from propionyl-CoA, is incorporated during the elongation phase of fatty acid synthesis by fatty acid synthase (FASN).[6] The subsequent elongation cycles would then extend the chain to its full 26-carbon length.

The overall proposed pathway is as follows:

  • Primer Synthesis: Acetyl-CoA serves as the initial primer.

  • Initial Elongation: Standard fatty acid synthesis proceeds with the addition of malonyl-CoA units.

  • Methyl Branch Incorporation: At the C8 stage, methylmalonyl-CoA is used as an extender unit instead of malonyl-CoA, introducing a methyl group at the C10 position of the growing acyl chain.

  • VLCFA Elongation: The resulting methyl-branched fatty acyl-CoA is then further elongated by the endoplasmic reticulum-associated elongase complexes to reach the final 26-carbon length.[7]

  • Activation: The final fatty acid is activated to this compound by an acyl-CoA synthetase.

Diagram of the Proposed Biosynthetic Pathway:

Biosynthesis of this compound cluster_FAS Fatty Acid Synthase (FAS) cluster_Branch Methyl Branch Incorporation cluster_Elongase VLCFA Elongation (ER) cluster_Activation Activation Acetyl_CoA Acetyl-CoA FAS_elongation_1 Elongation Cycles Acetyl_CoA->FAS_elongation_1 Malonyl_CoA Malonyl-CoA (x3) Malonyl_CoA->FAS_elongation_1 C8_Acyl_ACP C8-Acyl-ACP FAS_elongation_1->C8_Acyl_ACP Branch_Incorporation Condensation C8_Acyl_ACP->Branch_Incorporation Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Branch_Incorporation 10_Methyl_C11_Acyl_ACP 10-Methyl-C11-Acyl-ACP Branch_Incorporation->10_Methyl_C11_Acyl_ACP Elongase_Complex Elongase Complex 10_Methyl_C11_Acyl_ACP->Elongase_Complex 10_Methylpentacosanoyl_ACP 10-Methylpentacosanoyl-ACP Elongase_Complex->10_Methylpentacosanoyl_ACP Thioesterase Thioesterase 10_Methylpentacosanoyl_ACP->Thioesterase 10_Methylpentacosanoic_Acid 10-Methylpentacosanoic Acid Thioesterase->10_Methylpentacosanoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 10_Methylpentacosanoic_Acid->Acyl_CoA_Synthetase Final_Product This compound Acyl_CoA_Synthetase->Final_Product

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Impact on Membrane Biophysical Properties

The incorporation of this compound into membrane lipids is expected to have a profound, quantifiable impact on the biophysical properties of the bilayer. The mid-chain methyl group acts as a steric hindrance, preventing the dense, ordered packing of the long acyl chains. This leads to an increase in membrane fluidity. The table below summarizes the expected effects based on studies of other methyl-branched and very-long-chain fatty acids.[2][3][8][9][10][11][12]

Biophysical ParameterExpected Effect of this compound IncorporationRationale
Phase Transition Temperature (Tm) DecreaseThe methyl branch disrupts the crystalline gel phase, lowering the energy required to transition to the liquid-crystalline phase.[10][12]
Membrane Fluidity IncreaseThe kink introduced by the methyl group increases the lateral diffusion of lipids and reduces the order of the acyl chains.[2][8][9]
Bilayer Thickness DecreaseThe disordered packing of the branched chains leads to a thinner hydrophobic core compared to a membrane with straight-chain VLCFAs of the same length.[11]
Lipid Packing Density DecreaseThe steric hindrance of the methyl group increases the average area per lipid molecule.[2][3]
Laurdan Generalized Polarization (GP) DecreaseA lower GP value indicates a more polar environment around the Laurdan probe, which corresponds to a more disordered and fluid membrane.[13][14][15][16]
Lipid Diffusion Coefficient (D) IncreaseIncreased free volume within the bilayer facilitates faster lateral movement of lipid molecules.[17][18]

Experimental Protocols for Assessing Membrane Fluidity

To empirically validate the effects of this compound on membrane fluidity, several biophysical techniques can be employed. Below are detailed protocols for three key methods.

Laurdan Fluorescence Spectroscopy

This technique utilizes the environmentally sensitive fluorescent probe Laurdan to report on the polarity of the lipid bilayer, which is directly related to lipid packing and fluidity.

Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid mixture including the phospholipid of interest (e.g., DOPC) and the lipid containing the 10-methylpentacosanoyl moiety in a glass vial.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL.

    • Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Laurdan Labeling:

    • Prepare a stock solution of Laurdan in a suitable solvent like DMSO or ethanol (B145695) (e.g., 1 mM).

    • Add the Laurdan stock solution to the liposome suspension to a final probe-to-lipid molar ratio of 1:500.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the fluorescence emission spectrum of the Laurdan-labeled liposomes from 400 nm to 550 nm, with an excitation wavelength of 350 nm.

    • Record the fluorescence intensities at 440 nm (I440) and 490 nm (I490).

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490)

    • A lower GP value indicates a more fluid membrane.[14][15][16][19]

Experimental Workflow:

Laurdan_Spectroscopy_Workflow Start Start Lipid_Film Prepare Lipid Film Start->Lipid_Film Hydration Hydrate Film to Form Vesicles Lipid_Film->Hydration Laurdan_Labeling Label Vesicles with Laurdan Hydration->Laurdan_Labeling Fluorescence_Measurement Measure Emission Spectrum (Excitation at 350 nm) Laurdan_Labeling->Fluorescence_Measurement Data_Analysis Calculate GP Value Fluorescence_Measurement->Data_Analysis Conclusion Interpret Membrane Fluidity Data_Analysis->Conclusion

Caption: Workflow for Laurdan fluorescence spectroscopy.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP measures the lateral diffusion of fluorescently labeled lipid probes within a membrane, providing a direct measure of membrane fluidity.

Protocol:

  • Sample Preparation:

    • Prepare giant unilamellar vesicles (GUVs) or supported lipid bilayers (SLBs) containing the lipid of interest and a fluorescently labeled lipid probe (e.g., NBD-PE) at a low molar ratio (e.g., 0.5 mol%).

  • Microscopy Setup:

    • Use a confocal laser scanning microscope equipped with a high-power laser for photobleaching.

  • Image Acquisition:

    • Acquire a series of pre-bleach images of the membrane at low laser power.

    • Select a region of interest (ROI) and photobleach it with a short burst of high-intensity laser light.

    • Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image over time.

    • Fit the fluorescence recovery curve to an appropriate diffusion model to extract the diffusion coefficient (D) and the mobile fraction.

    • A higher diffusion coefficient indicates greater membrane fluidity.

Experimental Workflow:

FRAP_Workflow Start Start Prepare_Sample Prepare GUVs or SLBs with Fluorescent Lipid Probe Start->Prepare_Sample Pre_Bleach Acquire Pre-Bleach Images Prepare_Sample->Pre_Bleach Photobleach Photobleach Region of Interest (ROI) Pre_Bleach->Photobleach Post_Bleach Acquire Time-Lapse Post-Bleach Images Photobleach->Post_Bleach Analyze_Recovery Analyze Fluorescence Recovery Curve Post_Bleach->Analyze_Recovery Calculate_D Calculate Diffusion Coefficient (D) Analyze_Recovery->Calculate_D Conclusion Determine Membrane Fluidity Calculate_D->Conclusion

Caption: Workflow for Fluorescence Recovery After Photobleaching (FRAP).

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as a function of temperature, allowing for the determination of the phase transition temperature (Tm) of a lipid bilayer.

Protocol:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by hydrating a lipid film of the desired composition with buffer.

    • Transfer a precise amount of the lipid suspension into a DSC sample pan.

    • Use the same buffer as a reference in a separate pan.

  • DSC Measurement:

    • Place the sample and reference pans in the calorimeter.

    • Scan the temperature over a desired range (e.g., 10°C to 60°C) at a controlled rate (e.g., 1°C/min).

    • Record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Plot the heat flow as a function of temperature to obtain a thermogram.

    • The peak of the endothermic transition corresponds to the main phase transition temperature (Tm).

    • A lower Tm indicates a more fluid membrane at a given temperature.

Implications in Cellular Signaling

The fluidity of the cell membrane is a critical regulator of the function of membrane-associated proteins, including receptors and enzymes involved in signal transduction. By altering the local membrane environment, lipids like this compound can allosterically modulate signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that are highly sensitive to their lipid environment.[20][21][22][23] Increased membrane fluidity can:

  • Enhance Receptor-G Protein Coupling: A more fluid membrane facilitates the lateral diffusion and conformational changes required for a GPCR to interact with its cognate G-protein, potentially leading to enhanced signal amplification.

  • Modulate Receptor Dimerization: The formation of GPCR homo- and heterodimers, which can alter signaling outcomes, is influenced by the ease with which receptors can move and associate within the membrane.

Signaling Pathway Diagram:

GPCR_Signaling cluster_membrane Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling Membrane Cell Membrane (Fluidity influenced by this compound)

Caption: Influence of membrane fluidity on GPCR signaling.

Protein Kinase C (PKC) Signaling

PKC enzymes are recruited to the cell membrane for their activation.[24] The translocation and activity of PKC can be influenced by the biophysical properties of the membrane. Increased fluidity may facilitate the insertion of the C1 and C2 domains of conventional and novel PKCs into the membrane, promoting their activation.

Conclusion

While this compound remains a sparsely studied molecule, by drawing parallels with other branched-chain and very-long-chain fatty acids, we can confidently predict its role as a significant modulator of membrane fluidity. Its incorporation into membrane lipids is expected to decrease lipid order and packing density, leading to a more fluid bilayer. This, in turn, has the potential to influence a wide range of cellular processes, particularly signal transduction pathways that are dependent on the dynamics of membrane-associated proteins. The experimental protocols outlined in this guide provide a framework for the empirical investigation of these effects, which could have important implications for understanding cellular physiology and for the development of novel therapeutic strategies that target membrane properties. Further research, including lipidomics studies to identify the prevalence of such lipids in various cell types and disease states, is warranted.[25][26][27]

References

An In-Depth Technical Guide to the Identification of 10-Methylpentacosanoyl-CoA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive framework for the identification and quantification of 10-Methylpentacosanoyl-CoA, a very-long-chain branched fatty acyl-CoA, in biological tissues. While data for this specific molecule is not abundant in existing literature, this document outlines robust analytical strategies extrapolated from established methods for other long-chain acyl-CoAs. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS). Furthermore, it includes visualizations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of the analytical process.

Metabolic Context and Biosynthesis

Coenzyme A (CoA) and its thioesters are fundamental molecules in cellular metabolism, playing critical roles in the Krebs cycle and the synthesis and oxidation of fatty acids.[1][2] The biosynthesis of CoA is a universal, five-step enzymatic pathway beginning with pantothenate (Vitamin B5).[2][3] The formation of this compound involves the activation of its corresponding fatty acid, 10-methylpentacosanoic acid, by an acyl-CoA synthetase. This activation links the fatty acid to a CoA molecule via a high-energy thioester bond, preparing it for various metabolic fates.[4]

The biosynthesis of the CoA moiety itself is a well-characterized pathway.

Coenzyme_A_Biosynthesis cluster_pathway Coenzyme A Biosynthesis Pathway cluster_activation Fatty Acid Activation Pantothenate Pantothenate (Vitamin B5) PPan 4'-Phosphopantothenate Pantothenate->PPan PANK (ATP->ADP) PPC 4'-Phosphopantothenoyl-cysteine PPan->PPC PPCS (Cysteine, ATP) PPanSH 4'-Phosphopantetheine PPC->PPanSH PPCDC (-CO2) dPCoA Dephospho-CoA PPanSH->dPCoA PPAT (ATP->PPi) CoA Coenzyme A dPCoA->CoA DPCK (ATP->ADP) Target_AcylCoA This compound CoA->Target_AcylCoA Acyl-CoA Synthetase FA 10-Methylpentacosanoic Acid FA->Target_AcylCoA

Caption: Generalized pathway for Coenzyme A biosynthesis and subsequent fatty acid activation.

Analytical Strategies

The identification and quantification of very-long-chain acyl-CoAs are analytically challenging due to their low abundance, instability, and structural complexity.[5] The recommended primary strategy is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity for the intact molecule.[6][7] An alternative, indirect approach involves the hydrolysis of the acyl-CoA and subsequent analysis of the resulting fatty acid by Gas Chromatography-Mass Spectrometry (GC-MS).[6][8]

Analytical_Workflow Tissue Tissue Sample (e.g., Liver, Heart) Homogenize Homogenization (on ice) Tissue->Homogenize Spike Spike Internal Standard (e.g., C17:0-CoA) Homogenize->Spike Extract Extraction (Solvent Partitioning) Spike->Extract LC LC Separation (Reversed-Phase C18) Extract->LC Direct Analysis Hydrolysis Alkaline Hydrolysis Extract->Hydrolysis Indirect Analysis LCMS_path Primary Method: Intact Acyl-CoA Analysis MSMS Tandem MS Detection (MRM / Neutral Loss Scan) LC->MSMS Quant_LC Quantification of This compound MSMS->Quant_LC GCMS_path Confirmatory Method: Fatty Acid Analysis Derivatize Derivatization (e.g., FAMEs, PFB esters) Hydrolysis->Derivatize GC GC Separation (Capillary Column) Derivatize->GC MS MS Detection GC->MS Quant_GC Identification of 10-Methylpentacosanoate MS->Quant_GC

Caption: Overall experimental workflow for the identification of this compound.

Detailed Experimental Protocols

This protocol is adapted from established methods for long-chain acyl-CoA extraction from mammalian tissues.[8][9]

  • Tissue Collection: Excise approximately 40-50 mg of tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[10] Store at -80°C until processing.

  • Internal Standard: Prepare a stock solution of an appropriate internal standard (IS), such as heptadecanoyl-CoA (C17:0-CoA) or a custom-synthesized C25:0-CoA.[9]

  • Homogenization: Place the frozen tissue in a tube with 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9).[9] Add a known amount of the internal standard (e.g., 20 ng).[9]

  • Extraction: Add 0.5 mL of an ACN:2-propanol:methanol (3:1:1) solvent mixture.[9] Homogenize the sample twice on ice.

  • Separation: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g at 4°C for 10 minutes.[9]

  • Collection: Carefully collect the supernatant, which contains the acyl-CoA esters, for LC-MS/MS analysis.

This method utilizes liquid chromatography coupled with tandem mass spectrometry for sensitive and specific quantification.[7][11][12]

  • Chromatography:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).[13]

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[13][14]

    • Mobile Phase B: Acetonitrile.[13][14]

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over approximately 10-20 minutes to elute the long-chain acyl-CoAs.[11]

    • Column Temperature: 32-40°C.[13][14]

  • Mass Spectrometry:

    • Ionization: Positive mode electrospray ionization (ESI+).[7]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification. A neutral loss scan can be used for discovery.

    • MRM Transitions: The most characteristic fragmentation of acyl-CoAs is the neutral loss of the 507 Da phosphopantetheine moiety.[11] For this compound (C26H52O8N7P3S, approximate monoisotopic mass 767.26 + C26H51O = 1152.8 Da), the transition would be:

      • Q1 (Precursor Ion): m/z ~1153.8 [M+H]+

      • Q3 (Product Ion): m/z ~646.5 [M+H - 507]+

    • Source Parameters: Optimize source temperature (~500°C), ion spray voltage (~5500 V), and gas pressures (nebulizer, heater, curtain gas) to achieve maximum signal intensity.[11]

LCMS_Logic cluster_products Product Ions (Q3) Precursor Precursor Ion (Q1) This compound [M+H]+ ≈ m/z 1153.8 CID Collision-Induced Dissociation (CID) Precursor->CID Product1 Fragment from Neutral Loss [M+H - 507]+ ≈ m/z 646.5 CID->Product1 Specific Transition for Quantification Product2 Other Fragments CID->Product2

References

Whitepaper: A Technical Guide to the Discovery and Analysis of Novel Methyl-Branched Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Expanding Role of Methyl-Branched Acyl-CoAs

Methyl-branched acyl-Coenzyme A (acyl-CoA) molecules are critical intermediates in cellular metabolism, traditionally known for their roles in energy production and lipid biosynthesis. These molecules are characterized by one or more methyl groups along their fatty acyl chain. Their origins are diverse, stemming from the catabolism of branched-chain amino acids, the breakdown of phytanic acid derived from chlorophyll, and various other metabolic pathways.[1][2][3][4] Beyond their bioenergetic roles, emerging evidence highlights their involvement in regulating metabolic fluxes, protein modification, and cellular signaling.[3][5] Dysregulation of methyl-branched acyl-CoA metabolism is increasingly implicated in a range of pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, making their study a priority for drug discovery and diagnostics.[1][2][6]

This technical guide provides an in-depth overview of the metabolic pathways, discovery methodologies, and analytical protocols essential for investigating these complex molecules.

Core Metabolic Pathways

The processing of methyl-branched fatty acids requires specialized enzymatic pathways to handle the steric hindrance posed by methyl groups, which obstructs standard β-oxidation.

α-Oxidation of 3-Methyl-Branched Acyl-CoAs

The α-oxidation pathway is essential for the degradation of 3-methyl-branched fatty acids like phytanic acid.[4] This process occurs in peroxisomes and involves the removal of a single carbon atom from the carboxyl end.[4] The sequence begins with the activation of the fatty acid to its corresponding CoA ester, followed by a 2-hydroxylation step catalyzed by phytanoyl-CoA hydroxylase (PAHX).[4] The resulting 2-hydroxy-3-methylacyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (2-HPCL), a thiamine (B1217682) pyrophosphate-dependent enzyme, to yield a (n-1) aldehyde and formyl-CoA.[4] The aldehyde is subsequently oxidized to a carboxylic acid, which can then enter the β-oxidation pathway.[4]

alpha_oxidation_pathway FA 3-Methyl-Branched Fatty Acid (e.g., Phytanic Acid) AcylCoA 3-Methyl-Branched Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase HydroxyAcylCoA 2-Hydroxy-3-Methyl Acyl-CoA AcylCoA->HydroxyAcylCoA Phytanoyl-CoA Hydroxylase (PAHX) Aldehyde 2-Methyl (n-1) Aldehyde HydroxyAcylCoA->Aldehyde 2-HPCL FormylCoA Formyl-CoA HydroxyAcylCoA->FormylCoA 2-HPCL FinalAcid Pristanic Acid (Can enter β-oxidation) Aldehyde->FinalAcid Aldehyde Dehydrogenase amacr_pathway R_isomer (2R)-Methylacyl-CoA (from diet, etc.) AMACR AMACR (α-Methylacyl-CoA Racemase) R_isomer->AMACR Epimerization S_isomer (2S)-Methylacyl-CoA BetaOx Peroxisomal / Mitochondrial β-Oxidation S_isomer->BetaOx AMACR->S_isomer experimental_workflow Sample 1. Biological Sample (Tissue, Cells) Extraction 2. Extraction & Homogenization (Quench Metabolism) Sample->Extraction Purification 3. Purification / Concentration (Solid-Phase Extraction) Extraction->Purification LC 4. LC Separation (Reversed-Phase HPLC) Purification->LC MS 5. MS/MS Detection (Programmed MRM Scan) LC->MS Analysis 6. Data Analysis (Quantification & Identification) MS->Analysis disease_link Metabolism Methyl-Branched Acyl-CoA Metabolism Dysregulation Dysregulation (e.g., AMACR overexpression/defect) Metabolism->Dysregulation Genetic / Environmental Factors Cancer Cancer (Prostate, Kidney) Dysregulation->Cancer Altered Energy Metabolism Neuro Neurological Disease (Sensory Neuropathy) Dysregulation->Neuro Substrate Accumulation Metabolic Metabolic Syndrome Dysregulation->Metabolic Impaired Lipid Processing

References

An In-depth Technical Guide to the Characterization of 10-Methylpentacosanoyl-CoA Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core principles and methodologies for the structural characterization of 10-Methylpentacosanoyl-CoA.

Molecular Structure

This compound is a long-chain, branched-chain fatty acyl-coenzyme A molecule. Its structure consists of a 25-carbon fatty acid (pentacosanoic acid) with a methyl group at the 10th carbon position. This fatty acyl chain is attached to coenzyme A via a thioester bond. Coenzyme A itself is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) triphosphate (ATP).

Physicochemical Properties (Hypothetical)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimations based on the properties of other long-chain fatty acyl-CoAs and should be experimentally verified.

PropertyHypothetical Value
Molecular Formula C52H96N7O17P3S
Molecular Weight 1244.3 g/mol
Appearance White to off-white solid
Solubility Soluble in aqueous buffers and organic solvents like methanol (B129727)
Critical Micelle Concentration (CMC) Expected to be in the low micromolar range in aqueous solutions[1][2]

Experimental Protocols for Characterization

The structural elucidation and characterization of novel fatty acyl-CoAs like this compound primarily rely on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of acyl-CoAs.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • Cell or tissue samples are homogenized and extracted with a solvent mixture, typically containing methanol or acetonitrile, to precipitate proteins and extract the acyl-CoAs.

    • An internal standard, such as an odd-chain fatty acyl-CoA (e.g., C17:0-CoA), is added for accurate quantification.

    • The supernatant is dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Liquid Chromatography (LC) Separation:

    • Reverse-phase chromatography is commonly used to separate the acyl-CoAs based on their hydrophobicity.

    • A C18 or C8 column is typically employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of ammonium (B1175870) hydroxide (B78521) or acetate) and an organic component (e.g., acetonitrile).[3][4]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Electrospray ionization (ESI) in positive ion mode is often used for the detection of acyl-CoAs.

    • For structural confirmation, collision-induced dissociation (CID) is performed. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the pantetheine-adenosine diphosphate (B83284) moiety.[4]

    • Selected reaction monitoring (SRM) is used for targeted quantification, where specific precursor-to-product ion transitions are monitored.[3]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the position of the methyl branch and the overall structure of the fatty acyl chain.

Protocol for NMR Analysis:

  • Sample Preparation:

    • The purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3 or D2O).

    • The concentration should be optimized to obtain a good signal-to-noise ratio.

  • NMR Data Acquisition:

    • 1H NMR: Provides information on the number and types of protons in the molecule. The chemical shifts of protons adjacent to the thioester linkage, the methyl group, and along the acyl chain are of particular interest.

    • 13C NMR: Shows the different carbon environments in the molecule. The chemical shifts of the carbonyl carbon of the thioester, the carbon bearing the methyl group, and the carbons of the acyl chain are analyzed.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which allows for the unambiguous assignment of the methyl group position and the overall structure of the fatty acyl chain.[5][6]

Potential Biological Role and Signaling Pathway

Long-chain and branched-chain fatty acyl-CoAs are known to be involved in various metabolic pathways and cellular signaling processes. One significant role is their function as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism.[7][8][9]

Signaling_Pathway Hypothetical Signaling Pathway of this compound This compound This compound PPAR_alpha PPARα This compound->PPAR_alpha Binds and Activates RXR RXR PPAR_alpha->RXR Heterodimerizes with PPRE PPRE in Target Gene Promoters RXR->PPRE Binds to Gene_Expression Increased Transcription of Genes for β-oxidation PPRE->Gene_Expression Regulates

Caption: Hypothetical activation of PPARα by this compound.

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel long-chain branched-chain fatty acyl-CoA like this compound.

Experimental_Workflow Experimental Workflow for Characterization Start Start Synthesis_Isolation Chemical Synthesis or Biological Isolation Start->Synthesis_Isolation Purification Purification (e.g., HPLC) Synthesis_Isolation->Purification Mass_Spec Mass Spectrometry (LC-MS/MS) - Molecular Weight - Fragmentation Pattern Purification->Mass_Spec NMR_Spec NMR Spectroscopy (1H, 13C, 2D) - Structural Elucidation - Branch Position Purification->NMR_Spec Data_Analysis Data Analysis and Structure Confirmation Mass_Spec->Data_Analysis NMR_Spec->Data_Analysis Biological_Assays Biological Activity Assays (e.g., PPARα activation) Data_Analysis->Biological_Assays End End Biological_Assays->End

Caption: A typical workflow for the characterization of a novel acyl-CoA.

References

10-Methylpentacosanoyl-CoA: A Potential Biomarker in Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While direct evidence for 10-Methylpentacosanoyl-CoA as a specific biomarker is still emerging, its structural classification as a methyl-branched, very-long-chain acyl-CoA positions it as a molecule of significant interest in the study of various pathological conditions. Branched-chain fatty acids (BCFAs) and acyl-Coenzyme A (acyl-CoA) molecules are integral to numerous cellular processes, and their dysregulation has been implicated in a range of diseases, including cancer and metabolic disorders. This technical guide synthesizes the current understanding of methyl-branched fatty acids and acyl-CoAs, providing a framework for investigating this compound as a potential biomarker.

Branched-chain fatty acids are key components of bacterial membranes and are also found in mammals, where they are involved in maintaining membrane fluidity.[1] Acyl-CoAs are central to metabolism, participating in the synthesis and degradation of fats and carbohydrates.[2] The intersection of these two molecular classes in the form of this compound suggests its potential involvement in critical biological pathways that may be altered in disease states.

Biosynthesis of 10-Methyl Branched Fatty Acids

The biosynthesis of 10-methyl branched fatty acids has been elucidated in certain bacteria, providing a potential pathway for the formation of the fatty acid precursor of this compound. In actinomycetes, a two-step enzymatic process is responsible for the creation of 10-methyl branched fatty acids.[3] The enzyme BfaB first methylates a Δ9 unsaturated fatty acid to produce a 10-methylene intermediate.[3] Subsequently, the enzyme BfaA reduces the double bond to yield a saturated 10-methyl branched fatty acid.[3]

Biosynthesis of 10-methyl branched fatty acids.

Potential Role as a Biomarker

The role of very-long-chain fatty acids (VLCFAs) and BCFAs as biomarkers is an active area of research. Altered levels of specific VLCFAs have been associated with various diseases. While direct data on this compound is limited, the general principles derived from related molecules suggest its potential utility.

Table 1: Related Fatty Acyl-CoAs and their Associated Conditions

Acyl-CoA DerivativeAssociated Condition(s)Potential Biomarker ApplicationReference(s)
Acetyl-CoACancer, Metabolic DisordersIndicator of cellular energy status and histone acetylation.[4],[5]
Malonyl-CoAMetabolic DisordersRegulator of fatty acid oxidation.[6]
Long-chain acyl-CoAsCancerDysregulation is common in cancer and associated with poor survival.[7]
Propionyl-CoAPropionic AcidemiaElevated levels are indicative of this inherited metabolic disorder.[8]

Experimental Protocols for Analysis

The analysis of acyl-CoAs, particularly long-chain and branched-chain species, requires sensitive and specific analytical techniques. Liquid chromatography-mass spectrometry (LC-MS/MS) is the most robust and widely used method for the quantification of these molecules.[9]

Sample Preparation

Proper sample preparation is critical for the accurate quantification of acyl-CoAs. A general workflow includes:

  • Tissue Homogenization: Tissues are homogenized in a suitable buffer, often at a low pH to improve stability.

  • Extraction: Acyl-CoAs are extracted from the homogenate using organic solvents such as acetonitrile.

  • Purification: Solid-phase extraction (SPE) is commonly employed to purify and concentrate the acyl-CoAs.[9]

  • Reconstitution: The purified extract is reconstituted in a solution compatible with the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: Reversed-phase liquid chromatography is typically used to separate the different acyl-CoA species based on their chain length and branching.[9]

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and quantification. Multiple reaction monitoring (MRM) is a common mode of operation, providing high selectivity and sensitivity. A characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) portion of the CoA molecule, is often used for identification.[9]

Acyl_CoA_Analysis_Workflow cluster_1 Experimental Workflow for Acyl-CoA Analysis sample Biological Sample (Tissue, Cells) homogenization Homogenization sample->homogenization extraction Solvent Extraction homogenization->extraction purification Solid-Phase Extraction (SPE) extraction->purification lcms LC-MS/MS Analysis purification->lcms data Data Analysis & Quantification lcms->data

General workflow for the analysis of acyl-CoAs.

Conclusion and Future Directions

While this compound has not yet been established as a definitive biomarker, its chemical nature places it at the crossroads of metabolic pathways known to be dysregulated in various diseases. The analytical methods for its detection and quantification are well-established for similar molecules and can be readily adapted. Future research should focus on profiling this compound levels in various disease models and patient cohorts to elucidate its potential as a novel biomarker. Understanding its precise biological function and the enzymes responsible for its synthesis and degradation in humans will be crucial for translating these findings into clinical applications for diagnosis, prognosis, and therapeutic development.

References

Methodological & Application

Application Note: Quantitative Analysis of 10-Methylpentacosanoyl-CoA using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 10-Methylpentacosanoyl-CoA, a branched very-long-chain acyl-Coenzyme A. The method employs a robust sample preparation procedure involving protein precipitation and solid-phase extraction, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is suitable for researchers and scientists in drug development and metabolic research studying pathways involving branched-chain fatty acid metabolism.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1][2] Branched-chain fatty acids and their corresponding acyl-CoAs are gaining interest due to their roles in various physiological and pathological processes. This compound is a specific branched very-long-chain acyl-CoA whose precise biological functions are still under investigation. Accurate quantification of this analyte is essential for understanding its metabolic fate and its potential as a biomarker or therapeutic target. This application note provides a detailed protocol for the reliable quantification of this compound in biological matrices.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Homogenization in Extraction Solvent sp2 Addition of Internal Standard sp1->sp2 sp3 Protein Precipitation (Acetonitrile) sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Solid-Phase Extraction (SPE) of Supernatant sp4->sp5 sp6 Elution and Evaporation sp5->sp6 sp7 Reconstitution in Injection Solvent sp6->sp7 lc Reversed-Phase LC Separation sp7->lc ms Tandem Mass Spectrometry (Positive ESI, MRM) lc->ms da1 Peak Integration ms->da1 da2 Calibration Curve Generation da1->da2 da3 Quantification of This compound da2->da3

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Methods

Sample Preparation Protocol
  • Homogenization: Homogenize 50-100 mg of tissue or cell pellet in 1 mL of ice-cold 2:2:1 (v/v/v) acetonitrile/methanol (B129727)/water.[3]

  • Internal Standard Spiking: Add 10 µL of 1 µM Heptadecanoyl-CoA (C17:0-CoA) as an internal standard.[4][5]

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol containing 5 mM ammonium (B1175870) acetate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[3][6]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[6]

  • Mobile Phase B: Acetonitrile[6]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

Time (min)% Mobile Phase B
0.020
2.020
15.095
20.095
20.120
25.020
Mass Spectrometry
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)[7]

  • Key Fragmentation: A characteristic neutral loss of 507 Da is observed for acyl-CoAs in positive ESI mode.[8][9][10]

Table 1: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1152.8645.810050
Heptadecanoyl-CoA (IS)1032.7525.710045

Results and Discussion

The developed LC-MS/MS method demonstrated excellent linearity and sensitivity for the quantification of this compound. A representative calibration curve is shown below.

Table 2: Calibration Curve Data

Concentration (nM)Peak Area Ratio (Analyte/IS)
10.052
50.248
100.512
502.53
1005.08
50025.1
0.9995

Table 3: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Lower Limit of Quantification (LLOQ)1 nM
Precision (%RSD)< 15%
Accuracy (%Recovery)85-115%

Metabolic Context of Branched-Chain Acyl-CoA

This compound is formed from its corresponding branched-chain fatty acid through the action of an acyl-CoA synthetase. Once activated, it can enter several metabolic pathways.

G BCFA 10-Methylpentacosanoic Acid ACSL Acyl-CoA Synthetase (ACSL) BCFA->ACSL + ATP + CoA BCAcylCoA This compound ACSL->BCAcylCoA BetaOx Peroxisomal/Mitochondrial β-Oxidation BCAcylCoA->BetaOx ComplexLipids Incorporation into Complex Lipids (e.g., Phospholipids, TAGs) BCAcylCoA->ComplexLipids Metabolites Shorter-chain Acyl-CoAs & Acetyl-CoA BetaOx->Metabolites LipidProducts Complex Lipid Species ComplexLipids->LipidProducts

Caption: Metabolic activation and potential fates of this compound.

Conclusion

This application note details a reliable and sensitive LC-MS/MS method for the quantification of this compound. The protocol is designed for researchers in academic and industrial settings who require accurate measurement of this and similar very-long-chain branched acyl-CoAs. The provided workflow, from sample preparation to data analysis, offers a comprehensive guide for implementation in the laboratory.

References

Application Notes and Protocols for the Quantification of 10-Methylpentacosanoyl-CoA in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are critical molecules in cellular metabolism, playing roles in membrane structure, energy storage, and signaling pathways. Branched-chain VLCFAs, such as 10-Methylpentacosanoyl-CoA, represent a unique class of lipids whose metabolism and function are less understood than their straight-chain counterparts. The quantification of these molecules in cellular systems is essential for elucidating their biological significance and their potential role in disease.

This document provides a detailed framework for the quantification of this compound in cellular samples. Given the lack of commercially available standards for this specific molecule, this guide outlines a general approach based on established methodologies for other VLCFA-CoAs. The protocols provided are intended to be adapted by researchers for the development of a specific and sensitive quantification method, which would require the custom synthesis of a this compound standard.

Metabolic Pathway of Branched-Chain Very-Long-Chain Fatty Acyl-CoAs

The metabolism of methyl-branched fatty acids is a complex process that primarily occurs in the peroxisomes. Unlike straight-chain fatty acids, the presence of a methyl group can hinder standard β-oxidation. Therefore, cells employ a combination of α- and β-oxidation to degrade these molecules. The precise pathway for this compound is not fully elucidated but is hypothesized to follow the general scheme for branched-chain fatty acid metabolism.

cluster_0 Cellular Uptake and Activation cluster_1 Peroxisomal Metabolism cluster_2 Downstream Fates 10-Methylpentacosanoic_Acid 10-Methylpentacosanoic Acid (Exogenous/Endogenous) Acyl_CoA_Synthetase Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) 10-Methylpentacosanoic_Acid->Acyl_CoA_Synthetase ATP, CoA 10_Me_Pentacosanoyl_CoA This compound Acyl_CoA_Synthetase->10_Me_Pentacosanoyl_CoA AMP + PPi Alpha_Oxidation α-Oxidation (if methyl group at β-position) 10_Me_Pentacosanoyl_CoA->Alpha_Oxidation Potential first step Beta_Oxidation β-Oxidation Cycles 10_Me_Pentacosanoyl_CoA->Beta_Oxidation Direct entry if possible Complex_Lipid_Synthesis Incorporation into Complex Lipids (e.g., Sphingolipids, Phospholipids) 10_Me_Pentacosanoyl_CoA->Complex_Lipid_Synthesis Signaling Cell Signaling 10_Me_Pentacosanoyl_CoA->Signaling Alpha_Oxidation->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production Cell_Harvest 1. Cell Harvest (Wash with PBS) Lysis_Extraction 2. Lysis & Extraction (e.g., 80% Methanol) Cell_Harvest->Lysis_Extraction Internal_Standard 3. Add Internal Standard (e.g., C17:0-CoA) Lysis_Extraction->Internal_Standard Centrifugation_1 4. Centrifuge to Pellet Debris Internal_Standard->Centrifugation_1 Supernatant_Transfer 5. Transfer Supernatant Centrifugation_1->Supernatant_Transfer Drying 6. Dry Under Nitrogen Supernatant_Transfer->Drying Reconstitution 7. Reconstitute in Injection Solvent Drying->Reconstitution LC_MS_Analysis 8. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Application Notes and Protocols for Long-Chain Acyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are crucial intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and the synthesis of complex lipids.[1] The accurate measurement of the acyl-CoA pool is vital for understanding metabolic regulation in both normal physiological and disease states. However, their low abundance and inherent instability pose significant challenges for extraction and quantification.[2] This document provides detailed protocols for the extraction of long-chain acyl-CoAs from tissues and cultured cells, optimized for downstream analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).

Data Presentation: Comparison of Extraction Methodologies

The selection of an appropriate extraction method is critical for achieving high recovery and reproducible quantification of long-chain acyl-CoAs. The following table summarizes reported recovery rates from various extraction protocols, providing a comparative overview to guide methodology selection.

Extraction MethodTissue/Cell TypeAcyl-CoA SpeciesReported Recovery RateReference
Solvent Extraction with SPERat LiverAcetyl, Malonyl, Octanoyl, Oleoyl, Palmitoyl, Arachidonyl-CoA93-104%[3]
Modified Solvent Extraction with SPERat Heart, Kidney, MuscleVarious Long-Chain Acyl-CoAs70-80%[4]
Modified Solvent ExtractionMuscle Homogenate (spiked)C14 to C20 Acyl-CoAs70-80%[5]
Organic Solvent ExtractionLiver, Brain, Muscle, Adipose TissueVarious Long-Chain Acyl-CoAs60-140%[6]
Solid-Phase ExtractionRat LiverRadiolabeled Acetyl, Malonyl, Octanoyl, Oleoyl, Palmitoyl, Arachidonyl-CoA83-90%[3][6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods and is suitable for various tissue types, yielding high recovery and purity.[7]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol (B130326)

  • Acetonitrile (ACN)

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.[7]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.[7]

    • Carefully collect the upper organic phase which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.[7]

    • Equilibration: Equilibrate the column with 3 mL of water.[7]

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[7][8]

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[7][8]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.[7]

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).[7][8]

Protocol 2: Solvent Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[2]

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, pre-chilled to -80°C

  • Internal standard solution (in methanol)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, 1.5 mL or 2 mL

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate (B1210297), pH 7)[9]

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[2]

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[2]

  • Metabolite Extraction:

    • Add a specific volume of pre-chilled (-80°C) methanol containing the internal standard to the cells.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[2]

    • For suspension cells: Resuspend the cell pellet in the cold methanol.[2]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate at -80°C for 15 minutes to precipitate proteins.[9]

  • Centrifugation and Supernatant Collection:

    • Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C.[9]

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being careful not to disturb the pellet.[2]

  • Sample Concentration and Reconstitution:

    • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.[9]

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A solution of 50% methanol in 50 mM ammonium acetate (pH 7) is a common choice to maintain acyl-CoA stability.[2][9]

Visualizations

To aid in understanding the experimental workflow, the following diagram illustrates the key steps in a generalized long-chain acyl-CoA extraction protocol.

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis_prep Analysis Preparation Start Start: Frozen Tissue or Cell Pellet Homogenization Homogenization (in buffer with internal standard) Start->Homogenization Solvent_Extraction Solvent Extraction (e.g., ACN/Isopropanol) Homogenization->Solvent_Extraction Centrifugation1 Centrifugation Solvent_Extraction->Centrifugation1 Collect_Supernatant Collect Supernatant Centrifugation1->Collect_Supernatant SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Collect_Supernatant->SPE Concentration Sample Concentration (Nitrogen Evaporation) SPE->Concentration Reconstitution Reconstitution (in analysis solvent) Concentration->Reconstitution Analysis LC-MS Analysis Reconstitution->Analysis

Caption: Generalized workflow for long-chain acyl-CoA extraction.

References

Application Note: Derivatization of 10-Methylpentacosanoyl-CoA for Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust protocol for the analysis of the very-long-chain branched fatty acyl-CoA, 10-Methylpentacosanoyl-CoA. Direct analysis of such molecules by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to their high molecular weight, polarity, and low volatility. The described method involves a two-step process: (1) chemical hydrolysis of the acyl-CoA thioester to liberate the free fatty acid, 10-methylpentacosanoic acid, followed by (2) acid-catalyzed esterification to form the more volatile and thermally stable fatty acid methyl ester (FAME). This derivatization makes the analyte amenable to GC-MS analysis, enabling reliable identification and quantification.

Principle and Strategy

The analysis of long-chain acyl-CoAs by GC-MS requires chemical modification to increase analyte volatility. The core strategy is to convert the non-volatile acyl-CoA into its corresponding fatty acid methyl ester (FAME).

  • Hydrolysis: The thioester bond of this compound is cleaved under acidic conditions to release the free fatty acid (FFA), 10-methylpentacosanoic acid. This step is crucial for separating the fatty acid moiety from the large coenzyme A molecule.[1]

  • Esterification: The carboxyl group of the FFA is then converted into a methyl ester. This is most effectively achieved through acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol.[2][3] The resulting FAME derivative is significantly less polar and more volatile, making it ideal for GC separation and subsequent mass spectrometric analysis.[4]

Experimental Workflow

The overall workflow involves hydrolysis, derivatization, extraction, and finally, GC-MS analysis. Each step is optimized to ensure maximum recovery and accurate quantification of the target analyte.

DerivatizationWorkflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample This compound in Solution Hydrolysis Step 1: Hydrolysis Sample->Hydrolysis 0.5 M HCl in Acetonitrile/Water FFA Free Fatty Acid (FFA) (10-Methylpentacosanoic Acid) Hydrolysis->FFA Esterification Step 2: Esterification (FAME Synthesis) FFA->Esterification 14% BF₃-Methanol Heat (100°C) FAME FAME Derivative (Methyl 10-methylpentacosanoate) Esterification->FAME Extraction Step 3: L-L Extraction FAME->Extraction GCMS Step 4: GC-MS Analysis Extraction->GCMS Hexane Layer Data Data Interpretation GCMS->Data

References

Application Note: Synthesis of 10-Methylpentacosanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acyl-CoAs are pivotal metabolic intermediates and signaling molecules involved in numerous cellular processes. The availability of well-characterized standards for these molecules is crucial for their accurate identification and quantification in biological systems, as well as for in vitro biochemical and enzymatic assays. 10-Methylpentacosanoyl-CoA is a branched-chain very-long-chain fatty acyl-CoA that may play a role in specific metabolic pathways. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of a this compound standard. The synthesis is a two-stage process involving the initial synthesis of the precursor fatty acid, 10-methylpentacosanoic acid, followed by its activation to the corresponding Coenzyme A thioester.

Data Summary

The following table summarizes the expected quantitative data for the synthesis of the this compound standard.

Parameter10-Methylpentacosanoic AcidThis compound
Molecular Formula C₂₆H₅₂O₂C₄₇H₈₆N₇O₁₇P₃S
Molecular Weight 400.7 g/mol 1150.2 g/mol
Purity (by GC-MS/LC-MS) >98%>95%
Overall Yield Variable (multi-step synthesis)~60-70% (from fatty acid)
Mass Spectrometry (ESI+) [M+H]⁺ = 401.4[M+H]⁺ = 1151.5

Experimental Protocols

Part 1: Synthesis of 10-Methylpentacosanoic Acid

The synthesis of 10-methylpentacosanoic acid is a multi-step process. A plausible synthetic route is outlined below, starting from commercially available materials.

Step 1a: Synthesis of 1-Bromononane (B48978) This is a standard conversion of 1-nonanol to 1-bromononane using a reagent such as phosphorus tribromide.

Step 1b: Synthesis of Decyl Magnesium Bromide (Grignard Reagent) 1-Bromononane is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, decyl magnesium bromide.

Step 1c: Synthesis of Undecan-2-one The decyl magnesium bromide is reacted with acetaldehyde (B116499) to produce undecan-2-ol, which is subsequently oxidized to undecan-2-one using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

Step 1d: Synthesis of 10-Methylpentacos-9-enoic Acid A Wittig or Horner-Wadsworth-Emmons reaction is employed. For instance, the ylide generated from a suitable phosphonium (B103445) salt of a long-chain carboxylic acid (e.g., 14-(triphenylphosphoranylidene)tetradecanoic acid) is reacted with undecan-2-one.

Step 1e: Hydrogenation to 10-Methylpentacosanoic Acid The unsaturated fatty acid from the previous step is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final saturated fatty acid, 10-methylpentacosanoic acid.

Purification of 10-Methylpentacosanoic Acid: The final product is purified by column chromatography on silica (B1680970) gel followed by recrystallization from a suitable solvent like acetone (B3395972) or methanol (B129727). The purity should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to its methyl ester.

Part 2: Synthesis of this compound

This protocol is adapted from general methods for the chemical synthesis of long-chain acyl-CoAs.

Materials:

  • 10-Methylpentacosanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A, free acid (CoA)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Sodium bicarbonate solution (5% w/v)

  • Methanol

  • Diethyl ether

  • Argon or Nitrogen gas

Protocol:

  • Activation of the Fatty Acid:

    • In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 10 mg of 10-methylpentacosanoic acid (approx. 25 µmol) in 1 mL of anhydrous THF.

    • Add a 1.1 molar equivalent of 1,1'-Carbonyldiimidazole (CDI) (approx. 4.5 mg).

    • Stir the reaction mixture at room temperature for at least 4 hours to form the acyl-imidazolide intermediate. The progress of the activation can be monitored by thin-layer chromatography (TLC).

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve a 1.2 molar equivalent of Coenzyme A (approx. 23 mg) in 1 mL of a 5% sodium bicarbonate solution.

    • Slowly add the activated fatty acid solution (acyl-imidazolide in THF) to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed overnight at room temperature.

  • Purification of this compound:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Extract the product with a suitable organic solvent, such as a mixture of methanol and chloroform.

    • The crude product can be purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column. A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) is typically used for elution.

    • Collect the fractions containing the desired product, pool them, and lyophilize to obtain the purified this compound as a white powder.

Part 3: Characterization of this compound

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 50 mM Ammonium acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Expected Result: A single major peak corresponding to the purified product.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Expected Molecular Ion: [M+H]⁺ at m/z 1151.5.

  • Tandem MS (MS/MS): Fragmentation of the parent ion should yield characteristic product ions corresponding to the CoA moiety and the fatty acyl chain.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: D₂O or a mixture of CD₃OD and D₂O.

  • ¹H NMR: Expect characteristic signals for the protons of the adenine, ribose, pantothenate, and cysteamine (B1669678) moieties of CoA, as well as the aliphatic protons of the 10-methylpentacosanoyl chain. The methyl branch should give a distinct doublet signal.

  • ³¹P NMR: Expect signals corresponding to the three phosphate (B84403) groups of the CoA moiety.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 10-Methylpentacosanoic Acid cluster_activation Activation and CoA Ligation cluster_analysis Purification and Characterization Start 1-Nonanol Step1a 1-Bromononane Synthesis Start->Step1a Step1b Grignard Formation Step1a->Step1b Step1c Ketone Synthesis Step1b->Step1c Step1d Chain Elongation (Wittig/HWE) Step1c->Step1d Step1e Hydrogenation Step1d->Step1e Precursor 10-Methylpentacosanoic Acid Step1e->Precursor Precursor_in 10-Methylpentacosanoic Acid CDI_Activation CDI Activation Precursor_in->CDI_Activation CoA_Ligation Ligation with Coenzyme A CDI_Activation->CoA_Ligation Final_Product This compound CoA_Ligation->Final_Product Purification HPLC Purification Characterization LC-MS/MS & NMR Analysis Purification->Characterization Standard Certified Standard Characterization->Standard Final_Product_in Crude Product Final_Product_in->Purification

Caption: Overall workflow for the synthesis and characterization of this compound.

CoA_Ligation_Pathway FattyAcid 10-Methylpentacosanoic Acid (R-COOH) Intermediate Acyl-Imidazolide Intermediate (R-CO-Im) FattyAcid->Intermediate + CDI - Imidazole - CO₂ CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Intermediate FinalProduct This compound (R-CO-SCoA) Intermediate->FinalProduct + CoA-SH - Imidazole CoA Coenzyme A (CoA-SH) CoA->FinalProduct

Caption: Chemical pathway for the activation and ligation of the fatty acid to Coenzyme A.

Application Notes and Protocols for Isotopic Labeling of 10-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylpentacosanoyl-CoA is a long-chain branched acyl-coenzyme A molecule. The study of its metabolism, trafficking, and interaction with cellular machinery is crucial for understanding various physiological and pathological processes. Isotopic labeling is an indispensable technique for tracing the fate of such molecules in complex biological systems. These application notes provide detailed protocols for the isotopic labeling of this compound and its subsequent analysis.

The strategies described herein focus on the introduction of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the this compound molecule. This allows for its unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into its biochemical pathways.

Labeling Strategies

Two primary strategies for the isotopic labeling of this compound are presented:

  • Labeling the Acyl Chain: This involves the metabolic incorporation of labeled precursors to enrich the fatty acid backbone with stable isotopes.

  • Labeling the Coenzyme A Moiety: This approach utilizes labeled pantothenate (Vitamin B5) to introduce a consistent isotopic tag into the CoA portion of the molecule.

These strategies can be employed independently or in combination for multi-isotope tracing experiments.

Experimental Protocols

Protocol 1: ¹³C-Labeling of the Methyl Branch via Precursor-Directed Biosynthesis

This protocol is based on the biosynthetic pathway of methyl-branched fatty acids, where a methyl group from S-adenosylmethionine (SAM) is transferred to a fatty acid precursor.[1] By providing a ¹³C-labeled methionine precursor, the methyl group at the C-10 position of 10-methylpentacosanoic acid can be specifically labeled.

Materials:

  • Cell culture of an appropriate organism known to produce methyl-branched fatty acids (e.g., specific strains of Mycobacterium or a genetically engineered yeast strain expressing the necessary methyltransferase).[1]

  • Cell culture medium.

  • [methyl-¹³C]-L-methionine.

  • Solvents for lipid extraction (e.g., chloroform, methanol).

  • Reagents for conversion of fatty acids to acyl-CoAs (optional, for in vitro synthesis).

  • LC-MS/MS system.

Procedure:

  • Cell Culture: Grow the selected microbial cells in a standard medium to the mid-logarithmic phase.

  • Precursor Addition: Supplement the culture medium with [methyl-¹³C]-L-methionine. The final concentration should be optimized for the specific cell line but can start in the range of 1-5 mM.[2]

  • Incubation: Continue the cell culture for a period that allows for the incorporation of the label into the fatty acid pool. This time can range from several hours to days, depending on the organism's growth and metabolic rates.

  • Lipid Extraction: Harvest the cells and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Hydrolysis and Derivatization: Hydrolyze the extracted lipids to release the free fatty acids. For GC-MS analysis, the fatty acids should be converted to their fatty acid methyl esters (FAMEs).

  • Acyl-CoA Synthesis (In Vitro): If labeled this compound is the desired end product, the purified ¹³C-labeled 10-methylpentacosanoic acid can be enzymatically converted to its CoA thioester using an acyl-CoA synthetase.

  • LC-MS/MS Analysis: Analyze the labeled acyl-CoAs using a high-resolution mass spectrometer.[3][4] A characteristic mass shift corresponding to the incorporated ¹³C isotope will be observed.

Protocol 2: Deuterium Labeling of the Fatty Acyl Chain

This protocol describes the general labeling of the fatty acid chain using a deuterated precursor.

Materials:

  • Cell culture system as in Protocol 1.

  • Deuterated long-chain fatty acid precursor (e.g., [D₃₁]-palmitic acid).[5]

  • Lipid extraction and analysis reagents as in Protocol 1.

Procedure:

  • Cell Culture and Precursor Addition: Culture the cells and supplement the medium with the deuterated fatty acid precursor. The precursor will be elongated by the cell's fatty acid synthesis machinery to produce longer-chain fatty acids, including 10-methylpentacosanoic acid, with deuterium incorporated along the acyl chain.

  • Incubation and Lipid Extraction: Follow the incubation and extraction procedures as outlined in Protocol 1.

  • Analysis: Analyze the resulting labeled fatty acids or their CoA derivatives by mass spectrometry to determine the extent and pattern of deuterium incorporation.[6][7]

Protocol 3: Isotopic Labeling of the Coenzyme A Moiety

This protocol utilizes the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) approach to label the CoA moiety.[8][9]

Materials:

  • Mammalian or insect cell line that requires pantothenate supplementation.

  • Cell culture medium deficient in pantothenate.

  • [¹³C₃¹⁵N₁]-pantothenate.[10]

  • Reagents for cell lysis and acyl-CoA extraction.[9]

  • LC-MS/MS system.

Procedure:

  • Cell Culture with Labeled Precursor: Culture the cells in a medium containing [¹³C₃¹⁵N₁]-pantothenate. The lack of a de novo pantothenate synthesis pathway in these cells ensures efficient incorporation of the labeled precursor into the coenzyme A pool.[8][9]

  • Cell Harvesting and Lysis: After several passages to ensure near-complete labeling, harvest the cells and lyse them under conditions that preserve the integrity of the acyl-CoAs.

  • Acyl-CoA Extraction: Extract the acyl-CoAs from the cell lysate.

  • LC-MS/MS Analysis: Analyze the extracted acyl-CoAs. All acyl-CoA species, including this compound, will exhibit a consistent mass shift due to the labeled CoA moiety, which is useful for quantification.[10]

Data Presentation

Table 1: Mass Spectrometry Data for Isotopically Labeled this compound

Labeling StrategyPrecursorExpected Mass Shift (Da)Observed m/z (Parent Ion)
Unlabeled-0Calculated m/z
¹³C-Methyl Labeled[methyl-¹³C]-L-methionine+1Calculated m/z + 1
Deuterated Acyl Chain[D₃₁]-Palmitic AcidVariable (e.g., +n)Calculated m/z + n
Labeled CoA Moiety[¹³C₃¹⁵N₁]-pantothenate+4Calculated m/z + 4

Table 2: NMR Spectroscopy Data for ¹³C-Labeled this compound

NucleusPositionExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)
¹³CC-10 MethylPredicted δObserved δ

Visualizations

Biosynthetic Pathway for 10-Methyl-Branched Fatty Acids cluster_0 Fatty Acid Synthesis cluster_1 Methyl Branch Formation Acetyl_CoA Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA Unsaturated_Fatty_Acid_Precursor Unsaturated_Fatty_Acid_Precursor Malonyl_CoA->Unsaturated_Fatty_Acid_Precursor Elongation 10_Methylene_Intermediate 10_Methylene_Intermediate Unsaturated_Fatty_Acid_Precursor->10_Methylene_Intermediate Methylation SAM S-adenosylmethionine ([methyl-13C]) Methyltransferase Methyltransferase SAM->Methyltransferase Methyltransferase->10_Methylene_Intermediate 10_Methyl_Fatty_Acid 10-Methylpentacosanoic Acid (13C-labeled) 10_Methylene_Intermediate->10_Methyl_Fatty_Acid Reduction Reductase Reductase Reductase->10_Methyl_Fatty_Acid 10_Methylpentacosanoyl_CoA This compound (13C-labeled) 10_Methyl_Fatty_Acid->10_Methylpentacosanoyl_CoA Activation Acyl_CoA_Synthetase Acyl_CoA_Synthetase Acyl_CoA_Synthetase->10_Methylpentacosanoyl_CoA

Caption: Proposed biosynthetic pathway for ¹³C-labeled this compound.

Workflow for Isotopic Labeling and Analysis Cell_Culture Cell Culture Labeled_Precursor Addition of Isotopically Labeled Precursor Cell_Culture->Labeled_Precursor Incubation Incubation and Metabolic Incorporation Labeled_Precursor->Incubation Harvesting Cell Harvesting and Lysis Incubation->Harvesting Extraction Lipid/Acyl-CoA Extraction Harvesting->Extraction Analysis LC-MS/MS or NMR Analysis Extraction->Analysis

Caption: General experimental workflow for isotopic labeling.

References

Application Notes and Protocols for In Vitro Assays Using 10-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylpentacosanoyl-CoA is a C26, branched-chain, very long-chain fatty acyl-CoA (VLCFA-CoA). While specific literature on this molecule is scarce, its structure suggests a role in the metabolism of very long-chain fatty acids, which are crucial for various biological processes.[1][2][3] VLCFAs are components of cellular lipids like sphingolipids and glycerophospholipids and are precursors for lipid mediators.[1][2][3] The synthesis and degradation of VLCFAs involve a series of enzymatic reactions, primarily occurring in the endoplasmic reticulum and peroxisomes, respectively.[2][4]

These application notes provide detailed protocols for in vitro assays to investigate the potential biological functions of this compound, focusing on its role as a substrate for enzymes involved in fatty acid elongation. Defects in VLCFA metabolism are associated with several inherited diseases, making the study of such molecules relevant for drug development and understanding disease pathophysiology.[2][3]

Potential Applications

  • Investigating the substrate specificity of fatty acid elongase (ELOVL) enzymes.

  • Screening for inhibitors or activators of enzymes involved in VLCFA metabolism.

  • Elucidating the downstream metabolic fate of this compound.

  • Studying the incorporation of branched-chain VLCFAs into complex lipids.

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Elongation Assay

This assay is designed to determine if this compound can be elongated by the fatty acid elongation machinery. The fatty acid elongation cycle involves four sequential reactions: condensation, reduction, dehydration, and a second reduction, adding two carbon units from malonyl-CoA in each cycle.[2][3] The key enzymes in the rate-limiting condensation step are the ELOVL family of elongases.[1][2]

Objective: To determine if this compound is a substrate for a specific ELOVL enzyme.

Materials:

  • This compound (substrate)

  • [14C]Malonyl-CoA (radiolabeled donor)

  • Microsomes from cells overexpressing a specific ELOVL enzyme (e.g., ELOVL1)

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Reaction termination solution (e.g., 2.5 M KOH, 50% ethanol)

  • Fatty acid extraction solution (e.g., hexane)

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, NADPH, and microsomes.

  • Add this compound to the reaction mixture.

  • Initiate the reaction by adding [14C]Malonyl-CoA.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding the termination solution.

  • Saponify the lipids by heating at 70°C for 1 hour.

  • Acidify the reaction mixture to protonate the fatty acids.

  • Extract the fatty acids using hexane (B92381).

  • Measure the radioactivity of the hexane phase using a scintillation counter.

Data Analysis:

The amount of radiolabeled product formed is a measure of the enzyme activity. Compare the radioactivity of the samples containing this compound to control samples without the substrate.

Data Presentation:

SubstrateELOVL Isoform[14C]Malonyl-CoA Incorporation (dpm)Specific Activity (pmol/min/mg protein)
Control (no substrate)ELOVL1
This compoundELOVL1
Positive Control (e.g., C24:0-CoA)ELOVL1
Protocol 2: In Vitro Acyl-CoA Synthetase Assay

This assay determines if the corresponding fatty acid, 10-methylpentacosanoic acid, can be activated to its CoA ester by an acyl-CoA synthetase. This activation is a prerequisite for its involvement in most metabolic pathways.

Objective: To determine if 10-methylpentacosanoic acid is a substrate for a specific very long-chain acyl-CoA synthetase (VLC-ACS).

Materials:

  • 10-methylpentacosanoic acid

  • [α-32P]ATP

  • Coenzyme A (CoA)

  • Recombinant VLC-ACS enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2 and DTT)

  • Reaction termination solution (e.g., 1 M HCl)

  • Extraction solution (e.g., butanol)

Procedure:

  • Prepare the reaction mixture containing assay buffer, CoA, [α-32P]ATP, and the VLC-ACS enzyme.

  • Initiate the reaction by adding 10-methylpentacosanoic acid.

  • Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Terminate the reaction by adding the termination solution.

  • Extract the [α-32P]AMP formed during the reaction using butanol.

  • Measure the radioactivity of the butanol phase.

Data Analysis:

The amount of [α-32P]AMP formed is proportional to the amount of this compound synthesized.

Data Presentation:

SubstrateVLC-ACS Isoform[α-32P]AMP Formation (cpm)Specific Activity (nmol/min/mg protein)
Control (no substrate)VLC-ACS1
10-methylpentacosanoic acidVLC-ACS1
Positive Control (e.g., Lignoceric acid)VLC-ACS1

Visualizations

Fatty_Acid_Elongation_Cycle Acyl_CoA This compound (C26-branched) Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA->Ketoacyl_CoA Condensation (ELOVL) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (KAR) Enoyl_CoA trans-2-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration (HACD) Elongated_Acyl_CoA Elongated Acyl-CoA (C28-branched) Enoyl_CoA->Elongated_Acyl_CoA Reduction (TER)

Caption: The mammalian fatty acid elongation cycle.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_assay In Vitro Elongation Assay cluster_data Data Analysis FA 10-methylpentacosanoic acid Substrate This compound FA->Substrate CoA Coenzyme A CoA->Substrate ATP ATP ATP->Substrate VLC_ACS VLC-Acyl-CoA Synthetase VLC_ACS->Substrate Incubation Incubation at 37°C Substrate->Incubation Microsomes Microsomes with ELOVL Microsomes->Incubation Radiolabel [14C]Malonyl-CoA Radiolabel->Incubation Extraction Fatty Acid Extraction Incubation->Extraction Analysis Scintillation Counting Extraction->Analysis Activity Calculate Specific Activity Analysis->Activity Comparison Compare to Controls Activity->Comparison

Caption: Experimental workflow for testing VLCFA-CoA activity.

References

Application Notes and Protocols for Cellular Uptake Studies of Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain fatty acyl-CoAs are crucial intermediates in lipid metabolism, playing key roles in energy production, membrane synthesis, and cellular signaling. Understanding the mechanisms of their cellular uptake is vital for elucidating their physiological and pathological roles, particularly in metabolic diseases and cancer. This document provides detailed protocols and application notes for investigating the cellular uptake of long-chain fatty acyl-CoAs, using methodologies applicable to novel molecules like 10-Methylpentacosanoyl-CoA.

Quantitative Data Presentation

Effective data presentation is critical for the interpretation and comparison of experimental results. The following table provides a template for summarizing quantitative data from a cellular uptake experiment using a fluorescently labeled long-chain fatty acid analog.

Table 1: Hypothetical Cellular Uptake of a Fluorescently Labeled Long-Chain Fatty Acid Analog

Cell LineTreatmentConcentration (µM)Incubation Time (min)Mean Fluorescence Intensity (± SD)Fold Change vs. Control
HepG2Control (Vehicle)1015150 ± 121.0
HepG2Compound X1015450 ± 253.0
MCF-7Control (Vehicle)1015120 ± 91.0
MCF-7Compound X1015300 ± 182.5
A549Control (Vehicle)101590 ± 71.0
A549Compound X1015180 ± 152.0

Experimental Protocols

Protocol for a Fluorescence-Based Fatty Acid Uptake Assay

This protocol describes a method for measuring the cellular uptake of a long-chain fatty acid using a fluorescent analog. This method offers a non-radioactive alternative for quantifying fatty acid transport into living cells.[1][2]

Materials:

  • Cells of interest (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium (e.g., DMEM) with and without serum

  • Phosphate-Buffered Saline (PBS)

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C12)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates for plate reader analysis or glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency.

  • Serum Starvation: Remove the growth medium and wash the cells twice with warm, serum-free medium.

  • Incubation: Add serum-free medium to the cells and incubate for at least 15 minutes at 37°C and 5% CO2 to allow for serum starvation.[2]

  • Preparation of Fatty Acid Uptake Solution: Prepare a working solution of the fluorescent fatty acid analog in serum-free medium at the desired final concentration.

  • Uptake Initiation: Remove the serum-free medium and add the fatty acid uptake solution to the cells.

  • Incubation for Uptake: Incubate the cells for a specific time course (e.g., 0, 5, 15, 30 minutes) at 37°C and 5% CO2.[2]

  • Termination of Uptake: To stop the uptake, remove the fatty acid uptake solution and wash the cells three times with ice-cold PBS.

  • Cell Fixation: Fix the cells by adding 4% PFA/PBS and incubating for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the amount of fatty acid taken up by the cells.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Fatty Acid Uptake Assay

The following diagram illustrates the key steps in the fluorescence-based fatty acid uptake assay.

G A Seed Cells in Plate B Serum Starve Cells A->B D Incubate Cells with Fluorescent Fatty Acid B->D C Prepare Fluorescent Fatty Acid Solution C->D E Wash Cells to Remove Extracellular Probe D->E F Fix Cells E->F G Acquire and Analyze Fluorescence F->G

Caption: Workflow for a fluorescence-based fatty acid uptake assay.

Potential Signaling Pathway for a Long-Chain Fatty Acyl-CoA

While a specific signaling pathway for this compound is not documented, long-chain fatty acyl-CoAs are known to be involved in various metabolic pathways. A hypothetical pathway could involve its interaction with key metabolic regulators. For instance, many acyl-CoAs are substrates for enzymes in the mevalonate (B85504) pathway, which is crucial for cholesterol synthesis and the production of isoprenoid intermediates.[3][4][5] The central enzyme in this pathway is HMG-CoA reductase.[6][7][8] Malonyl-CoA, another related molecule, is a key signaling molecule that regulates fatty acid oxidation.[9]

The diagram below illustrates a generalized metabolic pathway where a hypothetical long-chain fatty acyl-CoA could be integrated.

G cluster_0 Cellular Environment cluster_1 Cytoplasm LCFA Long-Chain Fatty Acid (e.g., 10-Methylpentacosanoic Acid) LCFA_CoA This compound LCFA->LCFA_CoA Acyl-CoA Synthetase AcetylCoA Acetyl-CoA LCFA_CoA->AcetylCoA β-oxidation HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Downstream Downstream Metabolic Pathways (e.g., Cholesterol Synthesis, Isoprenoid Biosynthesis) Mevalonate->Downstream

Caption: Hypothetical metabolic pathway for a long-chain fatty acyl-CoA.

References

Application Notes and Protocols for Metabolic Flux Analysis of 10-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Methylpentacosanoyl-CoA is a long-chain, branched fatty acyl-CoA. While not a household name in metabolism, branched-chain fatty acids (BCFAs) are crucial components of the cell envelopes of many bacteria, notably Mycobacterium tuberculosis, where they contribute to the virulence and impermeability of the outer membrane. Understanding the synthesis and metabolism of such molecules is of high interest for developing novel antimicrobial agents.

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1] By using isotope-labeled substrates (e.g., ¹³C-glucose or ¹³C-acetate), MFA can trace the path of atoms through metabolic networks, providing a detailed snapshot of cellular metabolism.[2] This document provides detailed application notes and a generalized protocol for conducting ¹³C-MFA to investigate the metabolism of this compound.

Application Notes

Metabolic flux analysis of this compound offers significant insights across various research and development domains:

  • Elucidation of Biosynthetic Pathways: MFA is instrumental in identifying the precursors and quantifying the carbon contribution of various substrates to the synthesis of this compound. By tracing the incorporation of ¹³C labels from specific precursors like propionyl-CoA and acetyl-CoA, researchers can definitively map the biosynthetic pathway and determine the relative importance of different carbon sources.

  • Identification of Novel Drug Targets: The enzymes involved in the biosynthesis of essential bacterial cell wall components are attractive targets for new antibiotics.[3][4] MFA can identify rate-limiting steps or unique enzymatic reactions in the this compound pathway. Quantifying flux changes in response to genetic or chemical perturbations helps validate enzymes that, when inhibited, cause a significant bottleneck in the pathway, making them prime candidates for drug development.[1][5]

  • Understanding Metabolic Reprogramming: Bacteria, particularly pathogens, must adapt their metabolism to survive in different environments, such as within a host. MFA can reveal how the synthesis of this compound and other lipids is altered in response to environmental cues like nutrient availability, pH, or oxidative stress. This provides a deeper understanding of pathogen survival strategies.

  • Metabolic Engineering and Biotechnology: Beyond pathogenesis, there is interest in engineering microbes to produce specialty chemicals, including specific fatty acids. MFA provides the quantitative data needed to guide metabolic engineering efforts.[6] By identifying metabolic bottlenecks and competing pathways, researchers can devise strategies (e.g., gene overexpression or knockout) to optimize the production flux towards this compound or related molecules.[7]

Experimental Protocols

This section outlines a comprehensive protocol for conducting a ¹³C-MFA study to analyze the biosynthesis of this compound.

Part 1: Experimental Design and Isotope Tracer Selection
  • Hypothesize Precursors: The biosynthesis of a branched-chain fatty acid like this compound likely involves the fatty acid synthase (FAS) system, utilizing acetyl-CoA as the primary extender unit and a branched-chain CoA, such as propionyl-CoA, as a potential primer or for specific methyl branching.

  • Select Isotopic Tracers: The choice of tracer is critical for resolving the fluxes of interest.[2]

    • [1,2-¹³C]Glucose: To assess the contribution of glycolysis and the pentose (B10789219) phosphate (B84403) pathway to acetyl-CoA pools.

    • [U-¹³C]Glucose: Provides uniform labeling of all glucose-derived metabolites. A common strategy involves using a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose.[8]

    • [¹³C]Acetate: Directly labels the acetyl-CoA pool.

    • [¹³C]Propionate: To directly trace the precursor for the methyl branch and potentially the primer unit.

  • Establish Steady State: Ensure that the experimental conditions (e.g., in a chemostat culture) allow the cells to reach both a metabolic and isotopic steady state. This is crucial for accurate flux calculations.[8]

Part 2: Cell Culture and Isotopic Labeling
  • Culture Preparation: Grow the microbial cells (e.g., Mycobacterium species or a model organism) in a defined minimal medium to control for carbon sources.

  • Tracer Introduction: At mid-exponential growth phase, switch the cells to an identical medium containing the selected ¹³C-labeled substrate.

  • Sampling: After several cell doublings (typically 5-6) to ensure isotopic steady state, harvest the cells rapidly. Quench metabolic activity immediately by transferring the cell suspension into a cold solvent solution (e.g., -20°C 60% methanol).

  • Biomass Hydrolysis: Pellet the quenched cells, wash them, and perform a total lipid extraction. Subsequently, hydrolyze the lipid fraction (e.g., using strong acid or base) to release the constituent fatty acids.

Part 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids must be derivatized to a more volatile form.[9][10]

  • Methylation: Resuspend the extracted fatty acids in a methylation reagent. A common method is using methanolic HCl or acetyl-chloride and methanol.[10]

  • Extraction: After the reaction, extract the FAMEs into an organic solvent like hexane.

  • Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the FAMEs in a small volume of a suitable solvent (e.g., heptane) for GC-MS analysis.[9]

Part 4: GC-MS Analysis
  • Chromatographic Separation: Use a GC equipped with a polar capillary column suitable for FAME separation (e.g., a cyano- or wax-based column).[9][10] Develop a temperature gradient program that effectively separates 10-methylpentacosanoate methyl ester from other FAMEs.[11]

  • Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode. Acquire data in full scan mode to identify the FAME peak based on its retention time and fragmentation pattern.

  • Mass Isotopomer Distribution (MID) Analysis: Once the target peak is identified, re-inject the sample and acquire data using Selected Ion Monitoring (SIM) or by extracting ion chromatograms from the full scan data.[10] Monitor the molecular ion cluster (or a large, characteristic fragment ion) to determine the relative abundances of the different mass isotopomers (M+0, M+1, M+2, etc.).

Part 5: Data Analysis and Flux Calculation
  • Data Correction: Correct the raw MID data for the natural abundance of ¹³C and other isotopes.[8]

  • Metabolic Modeling: Construct a stoichiometric model of the central carbon metabolism and the fatty acid biosynthesis pathway leading to this compound.

  • Flux Estimation: Use specialized software (e.g., INCA, Metran, OpenFLUX) to fit the corrected MIDs of the FAMEs (and other measured metabolites like proteinogenic amino acids) to the metabolic model. The software uses iterative algorithms to find the set of metabolic fluxes that best reproduces the experimental labeling data.

Data Presentation

Quantitative data from MFA should be presented in a clear and structured format to allow for easy interpretation and comparison between different experimental conditions.

Table 1: Example Mass Isotopomer Distribution (MID) of 10-Methylpentacosanoyl-FAME. This table shows hypothetical labeling patterns obtained from cells grown on different ¹³C-labeled substrates. The distribution reflects the incorporation of the tracer into the molecule.

Mass IsotopomerNatural Abundance (%)[U-¹³C]Glucose (%)[¹³C]Propionate (%)
M+069.55.265.1
M+120.18.922.3
M+27.314.58.5
M+32.118.33.1
............
M+26<0.12.1<0.1

Table 2: Example Calculated Metabolic Fluxes Under Two Conditions. This table compares the calculated fluxes (normalized to a substrate uptake rate of 100) for key reactions in a control versus a drug-treated sample. Such a comparison can highlight the mechanism of action of the drug.

Reaction / PathwayFlux (Control)Flux (Drug-Treated)Fold Change
Glycolysis45.2 ± 3.143.8 ± 2.9-0.97
Pentose Phosphate Pathway20.1 ± 1.835.5 ± 2.5+1.77
Acetyl-CoA from Glucose70.5 ± 4.565.1 ± 4.1-0.92
Propionyl-CoA Synthesis5.5 ± 0.62.1 ± 0.3-0.38
This compound Synthesis2.3 ± 0.20.4 ± 0.1-0.17

Mandatory Visualizations

Diagrams

Biosynthetic Pathway of this compound cluster_precursors Central Carbon Metabolism cluster_fas Fatty Acid Synthesis Glucose Glucose AcetylCoA AcetylCoA Glucose->AcetylCoA Glycolysis, PDH Propionate Propionate PropionylCoA PropionylCoA Propionate->PropionylCoA FAS_Elongation Elongation Cycles (x11) AcetylCoA->FAS_Elongation Extender Units (as Malonyl-CoA) FAS_Initiation FAS Initiation (Primer Loading) PropionylCoA->FAS_Initiation Primer Methyl_Addition Methyl Branch Addition PropionylCoA->Methyl_Addition Methyl Donor (via MMCoA) FAS_Initiation->Methyl_Addition Final_Product 10-Methylpentacosanoic Acid FAS_Elongation->Final_Product Methyl_Addition->FAS_Elongation Thioesterification Thioesterification (Acyl-CoA Synthetase) Final_Product->Thioesterification Final_CoA This compound Thioesterification->Final_CoA

Caption: Hypothetical biosynthetic pathway for this compound.

MFA Experimental Workflow A 1. Experimental Design (Select ¹³C Tracer) B 2. Cell Culture & Isotopic Labeling A->B C 3. Rapid Quenching & Metabolite Extraction B->C D 4. Hydrolysis & Derivatization (FAMEs) C->D E 5. GC-MS Analysis (Measure MIDs) D->E F 6. Data Correction (Natural Abundance) E->F G 7. Flux Calculation (Software Modeling) F->G H 8. Biological Interpretation (Flux Map) G->H

Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.

MFA Data Analysis Logic cluster_fitting Iterative Fitting RawData Raw GC-MS Data (Chromatograms) MID Mass Isotopomer Distributions (MIDs) RawData->MID Data Extraction Fluxes Estimated Fluxes (Best Fit) MID->Fluxes Model Stoichiometric Metabolic Model Model->Fluxes Stats Goodness-of-Fit Confidence Intervals Fluxes->Stats Statistical Analysis Conclusion Biological Conclusion (e.g., Pathway Bottleneck) Stats->Conclusion Interpretation

References

Application Notes and Protocols for the Lipidomics Analysis of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids whose catabolism plays a crucial role in cellular energy homeostasis and signaling. The breakdown of BCAAs generates specific branched-chain acyl-Coenzyme A (acyl-CoA) intermediates. Dysregulation of BCAA metabolism has been implicated in various metabolic disorders, including insulin (B600854) resistance and type 2 diabetes. Consequently, the accurate profiling and quantification of branched-chain acyl-CoAs are critical for understanding disease mechanisms and for the development of novel therapeutic strategies.

This document provides a detailed lipidomics workflow for the analysis of branched-chain acyl-CoAs in biological samples. The protocols described herein cover sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data processing, offering a robust methodology for researchers in both academic and industrial settings.

Branched-Chain Amino Acid Catabolism and Key Acyl-CoA Intermediates

The catabolism of leucine, isoleucine, and valine is initiated by a common transamination step, followed by oxidative decarboxylation, leading to the formation of their respective branched-chain acyl-CoA derivatives.[1][2][3] These acyl-CoAs then enter distinct downstream metabolic pathways.[2][3]

  • Leucine Catabolism: Produces isovaleryl-CoA.

  • Isoleucine Catabolism: Yields α-methylbutyryl-CoA.

  • Valine Catabolism: Generates isobutyryl-CoA.

Further metabolism of these initial branched-chain acyl-CoAs results in the formation of other key intermediates such as propionyl-CoA and acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.[3][4] The ability to distinguish between isomeric forms, such as isobutyryl-CoA and n-butyryl-CoA, is crucial for accurate pathway analysis.[5][6]

Experimental Workflow Overview

A typical lipidomics workflow for the analysis of branched-chain acyl-CoAs involves several key stages, from sample collection to data analysis. Each step must be carefully optimized to ensure the accuracy and reproducibility of the results, especially given the inherent instability of acyl-CoA molecules.[7][8]

Lipidomics Workflow for Branched-Chain Acyl-CoAs cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling SampleCollection Sample Collection (Tissue/Cells) Homogenization Homogenization & Protein Precipitation SampleCollection->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation Inject Extract MS_Detection MS/MS Detection (Targeted) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing

Caption: Overview of the lipidomics workflow for branched-chain acyl-CoA analysis.

Detailed Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues

This protocol is optimized for the extraction of short-chain acyl-CoAs, including branched-chain species, from tissue samples using 5-sulfosalicylic acid (SSA) for efficient protein precipitation.[9]

Materials:

  • Frozen tissue sample (~20-50 mg)

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, ice-cold

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Pre-chilled microcentrifuge tubes

  • Homogenizer (e.g., bead beater)

  • Refrigerated microcentrifuge

  • Internal standards (stable isotope-labeled acyl-CoAs)

Procedure:

  • Tissue Pulverization: Weigh the frozen tissue and place it in a pre-chilled mortar. Add liquid nitrogen to maintain a brittle consistency and grind the tissue to a fine powder.[9]

  • Homogenization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using internal standards, they should be spiked into the SSA solution prior to addition.[9]

  • Protein Precipitation: Homogenize the sample immediately (e.g., bead beater for 2 cycles of 30 seconds). Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[9]

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[9]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.[9]

  • Storage: The extracted sample is ready for LC-MS/MS analysis. If not for immediate use, store the extracts at -80°C.[9][10]

Protocol 2: Extraction of Acyl-CoAs from Cultured Cells

This protocol is suitable for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures using methanol (B129727).[7][11]

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (containing internal standards)

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge (for suspension cells)

  • Pre-chilled microcentrifuge tubes

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[11]

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.[11]

  • Cell Lysis and Extraction:

    • Adherent cells: Add a suitable volume of ice-cold methanol (with internal standards) to the culture plate and use a cell scraper to lyse the cells. Transfer the lysate to a pre-chilled microcentrifuge tube.[7][11]

    • Suspension cells: Resuspend the cell pellet in ice-cold methanol (with internal standards).[11]

  • Incubation and Centrifugation: Incubate the lysate at -80°C for 15 minutes. Centrifuge at 15,000 x g for 5 minutes at 4°C.[7]

  • Supernatant Collection: Transfer the supernatant to a new pre-chilled tube.[7][11]

  • Evaporation: Evaporate the solvent using a vacuum concentrator or under a stream of nitrogen.[7][11]

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-150 µL) of a solvent suitable for LC-MS analysis, such as methanol or 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[7][11]

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the preferred analytical platform for the sensitive and specific quantification of acyl-CoAs.[7][12]

Liquid Chromatography

Reversed-phase chromatography is commonly employed for the separation of acyl-CoAs. A C18 column is typically used with a gradient elution.[10][13] The separation of isomeric short-chain acyl-CoAs, which is critical for BCAA metabolism studies, can be achieved with optimized chromatographic conditions.[5][6]

Typical LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm)[10]

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8)[10]

  • Mobile Phase B: Methanol[10]

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.[10][13]

  • Flow Rate: 0.2 mL/min[7]

Mass Spectrometry

Tandem mass spectrometry operating in positive electrospray ionization (ESI) mode is highly effective for the detection of acyl-CoAs.[7][12] Multiple Reaction Monitoring (MRM) is often used for targeted quantification due to its high selectivity and sensitivity.[7]

Key MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[7]

  • Fragmentation: A characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, is commonly observed for acyl-CoAs and used for their identification and quantification.[7][12][14]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target branched-chain acyl-CoA and the internal standards.

BCAA Catabolism and Acyl-CoA Products cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism cluster_downstream Downstream Metabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT MethylbutyrylCoA α-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH PropionylCoA Propionyl-CoA MethylbutyrylCoA->PropionylCoA MethylbutyrylCoA->AcetylCoA Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH IsobutyrylCoA->PropionylCoA TCA_Cycle TCA Cycle PropionylCoA->TCA_Cycle AcetylCoA->TCA_Cycle

Caption: Catabolic pathways of BCAAs leading to branched-chain acyl-CoAs.

Quantitative Data and Quality Control

For accurate quantification, a stable isotope dilution strategy is highly recommended.[15][16] This involves spiking the samples with known amounts of stable isotope-labeled internal standards for each class of acyl-CoA being analyzed. This approach corrects for variations in extraction efficiency and matrix effects during MS analysis.[15]

Calibration curves should be prepared using a range of standard concentrations to ensure the linearity of the method.[7][17] The limits of detection (LOD) and quantification (LOQ) should be determined for each analyte.[7]

Table 1: Example MRM Transitions for Branched-Chain Acyl-CoAs
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Isobutyryl-CoA838.2331.2
Isovaleryl-CoA852.2345.2
α-Methylbutyryl-CoA852.2345.2
Propionyl-CoA824.2317.2
Acetyl-CoA810.2303.2

Note: The exact m/z values may vary slightly depending on the instrument and adducts formed. The product ion corresponds to the acyl moiety after the neutral loss of 507 Da.

Table 2: Typical LC-MS/MS System Suitability Parameters
ParameterAcceptance Criteria
Peak ShapeTailing factor < 2
Retention Time StabilityRSD < 2%
Signal Intensity StabilityRSD < 15%
Carryover< 0.1%
Calibration Curve LinearityR² > 0.99

Conclusion

The lipidomics workflow presented here provides a comprehensive and robust approach for the targeted analysis of branched-chain acyl-CoAs in biological samples. By following these detailed protocols, researchers can obtain high-quality, quantitative data to advance our understanding of the role of BCAA metabolism in health and disease. The use of stable isotope dilution and careful optimization of each step are paramount for achieving accurate and reproducible results. This methodology is a valuable tool for academic research, clinical biomarker discovery, and drug development.

References

Application Notes and Protocols for Studying 10-Methylpentacosanoyl-CoA in Membrane Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 10-Methylpentacosanoyl-CoA and its Potential Role in Membranes

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms, playing crucial roles in various biological processes, including the formation of cellular membranes.[1][2] They are key components of sphingolipids and glycerophospholipids and can influence membrane thickness, fluidity, and the formation of lipid rafts.[2][3] The introduction of a methyl branch in the acyl chain, as in the case of this compound, is expected to significantly alter the physicochemical properties of the membrane. Branched-chain fatty acids are known to increase membrane fluidity by disrupting the tight packing of adjacent acyl chains, a mechanism crucial for organisms to adapt to different temperatures.[4][5][6][7]

Potential research applications for this compound include:

  • Investigating its impact on the biophysical properties of model membranes (e.g., fluidity, thickness, and phase behavior).

  • Elucidating its role in the structure and function of membrane proteins.

  • Exploring its involvement in cellular signaling pathways where VLCFAs are implicated, such as necroptosis.[8]

  • Use as a tool to modulate membrane properties for drug delivery systems (e.g., liposomes).

Data Presentation: Hypothetical Effects of this compound on Membrane Properties

The following tables present hypothetical quantitative data to illustrate how the effects of this compound on membrane properties could be summarized and compared.

Table 1: Effect of this compound on Membrane Fluidity

Lipid CompositionFluorescence Anisotropy (r)Relative Fluidity (%)
DOPC (Control)0.150 ± 0.005100
DOPC + 5 mol% Pentacosanoyl-CoA0.180 ± 0.00783
DOPC + 5 mol% this compound0.135 ± 0.006111

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine. Lower anisotropy indicates higher fluidity.

Table 2: Influence of this compound on the Activity of a Reconstituted Membrane Protein (e.g., Ion Channel)

Liposome (B1194612) CompositionProtein Activity (units/mg protein)
POPC (Control)100 ± 8
POPC + 10 mol% Pentacosanoyl-CoA75 ± 6
POPC + 10 mol% this compound125 ± 10

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine.

Experimental Protocols

Protocol for Synthesis of this compound

The synthesis of very-long-chain fatty acyl-CoAs can be achieved through enzymatic elongation of shorter-chain fatty acyl-CoA precursors.[2][9][10]

Objective: To synthesize this compound from a suitable precursor.

Materials:

  • Precursor fatty acid (e.g., 10-methyl-tetracosanoyl-CoA)

  • Malonyl-CoA

  • Fatty acid elongase enzymes (e.g., ELOVL family proteins)[2]

  • NADPH

  • ATP

  • Coenzyme A

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, with 1 mM MgCl2)

  • Lipidomics-grade solvents for extraction (e.g., chloroform, methanol)

  • LC-MS/MS or GC-MS for analysis[11][12]

Procedure:

  • Enzyme Preparation: Express and purify the relevant fatty acid elongase (e.g., ELOVL1 or ELOVL3, which are known to act on long-chain branched acyl-CoAs)[13].

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, precursor fatty acyl-CoA, malonyl-CoA, NADPH, ATP, Coenzyme A, and the purified elongase enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Extraction: Stop the reaction by adding an equal volume of chloroform:methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Analysis: Collect the organic phase, dry it under a stream of nitrogen, and reconstitute in a suitable solvent for analysis by LC-MS/MS or GC-MS to confirm the synthesis of this compound.[14]

Protocol for Liposome Preparation and Membrane Disruption Assay

This protocol is used to assess if this compound affects the integrity of a lipid bilayer.[15][16][17][18]

Objective: To prepare liposomes containing this compound and measure membrane disruption.

Materials:

  • Primary lipid (e.g., DOPC)

  • This compound

  • Chloroform

  • Carboxyfluorescein (fluorescent dye)

  • Buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Sephadex G-50 column for purification

  • Fluorometer

Procedure:

  • Lipid Film Formation: In a round-bottom flask, mix the desired lipids (e.g., DOPC and this compound) in chloroform. Evaporate the solvent using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the lipid film with the buffer containing a self-quenching concentration of carboxyfluorescein (e.g., 50 mM).

  • Extrusion: Subject the hydrated lipid mixture to several freeze-thaw cycles and then extrude it through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).

  • Purification: Remove the unencapsulated dye by passing the liposome suspension through a Sephadex G-50 column.

  • Disruption Assay:

    • Dilute the purified liposomes in the buffer in a cuvette to a final lipid concentration of approximately 0.1 mM.

    • Monitor the baseline fluorescence at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

    • Induce disruption (e.g., by adding a membrane-active peptide or protein) and record the increase in fluorescence over time.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to completely lyse the liposomes and obtain the maximum fluorescence signal.

    • Calculate the percentage of dye leakage.

Protocol for Measuring Membrane Fluidity using Fluorescence Polarization

This protocol determines the effect of this compound on membrane fluidity.[19][20][21][22][23]

Objective: To measure changes in membrane fluidity upon incorporation of this compound.

Materials:

  • Liposomes prepared as described above (without encapsulated dye).

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH).

  • Spectrofluorometer with polarizing filters.

Procedure:

  • Probe Incorporation: Add the fluorescent probe (DPH, from a stock solution in a suitable solvent like THF or methanol) to the liposome suspension. Incubate in the dark for at least 30 minutes to allow the probe to partition into the lipid bilayer.

  • Fluorescence Polarization Measurement:

    • Place the labeled liposome suspension in a cuvette in the spectrofluorometer.

    • Excite the sample with vertically polarized light (e.g., at 360 nm for DPH).

    • Measure the fluorescence emission intensity through vertical (I_parallel) and horizontal (I_perpendicular) polarizers (e.g., at 430 nm for DPH).

  • Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument.

  • Interpretation: A decrease in anisotropy (r) corresponds to an increase in membrane fluidity.

Mandatory Visualizations

Signaling Pathway Diagram

Necroptosis_Pathway Ligand TNFα TNFR1 TNFR1 Ligand->TNFR1 ComplexI Complex I (TRADD, TRAF2, RIPK1, cIAP1/2) TNFR1->ComplexI RIPK1_deub RIPK1 Deubiquitination ComplexI->RIPK1_deub Necrosome Necrosome Assembly (RIPK1, RIPK3) RIPK1_deub->Necrosome MLKL_phos MLKL Phosphorylation Necrosome->MLKL_phos VLCFA_accum Branched-Chain VLCFA Accumulation (e.g., this compound) Necrosome->VLCFA_accum MLKL_olig MLKL Oligomerization & Translocation MLKL_phos->MLKL_olig Membrane_Disruption Membrane Disruption & Cell Death MLKL_olig->Membrane_Disruption VLCFA_accum->Membrane_Disruption

Caption: Potential role of branched-chain VLCFAs in the necroptosis pathway.

Experimental Workflow Diagram

Liposome_Disruption_Workflow start Start mix_lipids Mix Lipids (DOPC + 10-Me-Pentacosanoyl-CoA) in Chloroform start->mix_lipids form_film Form Thin Lipid Film (Rotary Evaporation) mix_lipids->form_film hydrate Hydrate Film with Carboxyfluorescein Buffer form_film->hydrate extrude Extrude to Form LUVs (100 nm) hydrate->extrude purify Purify Liposomes (Size-Exclusion Chromatography) extrude->purify measure_fluorescence Measure Fluorescence (Baseline, +Disrupting Agent, +Triton X-100) purify->measure_fluorescence calculate Calculate % Dye Leakage measure_fluorescence->calculate end End calculate->end

Caption: Workflow for the liposome disruption assay.

Logical Relationship Diagram

Membrane_Effects_Diagram BC_VLCFA This compound Incorporation Packing Disrupted Acyl Chain Packing BC_VLCFA->Packing Thickness Altered Membrane Thickness BC_VLCFA->Thickness Fluidity Increased Membrane Fluidity Packing->Fluidity Protein_Func Modulated Membrane Protein Function Fluidity->Protein_Func Thickness->Protein_Func

Caption: Potential effects of this compound on membrane properties.

References

Application Notes and Protocols for Enzymatic Assays with 10-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Methylpentacosanoyl-CoA is a long-chain branched acyl-coenzyme A (CoA) molecule. The study of its metabolism is crucial for understanding lipid biosynthesis and degradation pathways, particularly in organisms where such branched-chain fatty acids are prevalent. Acyl-CoA molecules are central intermediates in numerous metabolic processes, including fatty acid β-oxidation and the synthesis of complex lipids.[1][2] Enzymatic assays are essential tools to investigate the kinetics and substrate specificity of enzymes that interact with these molecules, such as acyl-CoA dehydrogenases and acyltransferases.[3]

This document provides a detailed protocol for an enzymatic assay using this compound, focusing on the activity of very-long-chain acyl-CoA dehydrogenase (VLCAD), an enzyme expected to metabolize this substrate. The protocol is adapted from established methods for other long-chain acyl-CoAs and utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection of the reaction product.[4][5]

Key Principles of the Assay

The enzymatic assay for VLCAD measures the conversion of the acyl-CoA substrate to its corresponding 2-enoyl-CoA product. The activity of the enzyme is determined by quantifying the amount of product formed over time. Due to the specificity and sensitivity required for very-long-chain substrates, LC-MS/MS is the method of choice for direct detection of the product.[5]

Data Presentation

Quantitative results from such an assay can be summarized to compare enzyme activity under different conditions or in different biological samples.

Sample IDProtein Concentration (mg/mL)Reaction Time (min)Product Peak AreaCalculated VLCAD Activity (mU/mg protein)
Control Lysate 10.510150,00010.5
Control Lysate 20.510165,00011.6
Treated Lysate 10.51075,0005.3
Treated Lysate 20.51082,0005.8
Purified Enzyme0.015250,000875.0

Note: The data above are for illustrative purposes only and represent typical results that could be obtained.

Experimental Protocols

Synthesis of this compound

As this compound is not readily commercially available, it must be synthesized from its corresponding fatty acid, 10-methylpentacosanoic acid. This can be achieved using an acyl-CoA synthetase or through chemical synthesis. A common enzymatic method involves using a pimeloyl-CoA synthetase or a similar enzyme that can accommodate long-chain fatty acids.

Materials:

  • 10-methylpentacosanoic acid

  • Coenzyme A (free acid)

  • ATP (adenosine triphosphate)

  • MgCl₂

  • Tricine buffer

  • Acyl-CoA synthetase (e.g., from Pseudomonas)

  • HPLC system for purification

Protocol:

  • Prepare a reaction mixture containing 100 mM Tricine buffer (pH 7.5), 10 mM ATP, 10 mM MgCl₂, 1 mM 10-methylpentacosanoic acid, and 1.2 mM Coenzyme A.

  • Initiate the reaction by adding a suitable acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Monitor the formation of the acyl-CoA by reverse-phase HPLC.

  • Purify the this compound from the reaction mixture using semi-preparative HPLC.

  • Determine the concentration of the purified product spectrophotometrically by measuring the absorbance of the thioester bond at 260 nm.

VLCAD Enzymatic Assay using LC-MS/MS

This protocol is designed for measuring the activity of VLCAD in cell lysates or with purified enzyme, using this compound as the substrate.

Materials:

  • Cell lysates (e.g., from fibroblasts or lymphocytes) or purified VLCAD enzyme.

  • This compound solution (substrate).

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Electron Acceptor: 200 µM ferrocenium (B1229745) hexafluorophosphate (B91526) (optional, but can enhance the reaction rate).[5][6]

  • Quenching Solution: Acetonitrile (B52724), chilled to -20°C.

  • LC-MS/MS system with a C18 reverse-phase column.

Protocol:

  • Sample Preparation:

    • Thaw cell lysates on ice. Determine the protein concentration using a standard method (e.g., BCA assay).

    • Dilute the lysate or purified enzyme in the Assay Buffer to the desired concentration (e.g., 30 µg/mL for lysates).[5]

  • Enzyme Reaction:

    • Prepare reaction tubes on ice. For each reaction, add 96 µL of the diluted enzyme/lysate solution.

    • If using an electron acceptor, include it in the enzyme/lysate solution.

    • Pre-incubate the tubes at 37°C for 3 minutes to bring them to the reaction temperature.

    • Start the reaction by adding 4 µL of a 5 mM solution of this compound to each tube, for a final substrate concentration of 200 µM.

    • Incubate the reaction at 37°C for a fixed time (e.g., 5-20 minutes). The time should be within the linear range of the reaction.[5]

  • Reaction Quenching:

    • Stop the reaction by adding 100 µL of ice-cold acetonitrile.[5] This will precipitate the proteins.

    • Vortex the tubes vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to HPLC vials for analysis.

    • Inject a suitable volume (e.g., 10 µL) onto a C18 reverse-phase column.

    • Use a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the substrate and product.

    • Set up the mass spectrometer to detect the parent and fragment ions for both this compound and its product, 10-Methylpentacosenoyl-CoA. Use multiple reaction monitoring (MRM) for quantification.

  • Data Analysis:

    • Quantify the peak area of the product (10-Methylpentacosenoyl-CoA).

    • Create a standard curve if absolute quantification is required, or use the peak area for relative activity measurements.

    • Calculate the enzyme activity, typically expressed in mU/mg of protein (where 1 mU = 1 nmol of product formed per minute).

Mandatory Visualizations

Experimental Workflow Diagram```dot

G cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_analysis Analysis prep_substrate Synthesize & Purify Substrate start_reaction Add Substrate (this compound) prep_substrate->start_reaction prep_sample Prepare Cell Lysate or Enzyme Dilution pre_incubate Pre-incubate Enzyme at 37°C prep_sample->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C (5-20 min) start_reaction->incubate quench Quench Reaction (Cold Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Quantify Product & Calculate Activity lcms->data_analysis

Caption: Mitochondrial β-oxidation pathway for a branched-chain fatty acyl-CoA.

References

Application Notes and Protocols: 10-Methylpentacosanoyl-CoA in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes describe a hypothetical use of 10-Methylpentacosanoyl-CoA in drug discovery. As of the latest literature review, there is no direct experimental evidence for the therapeutic application of this specific molecule. These notes are intended to serve as a conceptual guide for research based on the established roles of very-long-chain fatty acids (VLCFAs) and their metabolic enzymes in disease.

Introduction: Targeting Very-Long-Chain Fatty Acid Elongation in Disease

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. Their metabolism is crucial for various physiological processes, including the formation of myelin, skin barrier function, and retinal function. The accumulation of VLCFAs due to defects in their degradation or an overactive synthesis is implicated in several severe pathologies, most notably X-linked adrenoleukodystrophy (X-ALD).[1] X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, leading to impaired peroxisomal beta-oxidation and subsequent accumulation of VLCFAs in tissues, which contributes to neuroinflammation and demyelination.[1]

The synthesis of VLCFAs is carried out by a family of enzymes known as the Elongation of Very Long Chain Fatty Acids (ELOVL) proteins.[2][3] Specifically, ELOVL1 is considered the primary elongase responsible for the final steps in the synthesis of saturated VLCFAs, such as C24:0 and C26:0.[1][4] Therefore, the inhibition of ELOVL1 presents a promising therapeutic strategy for substrate reduction therapy in X-ALD and other VLCFA-related disorders.[4][5]

This document outlines a hypothetical application for This compound , a branched-chain very-long-chain acyl-CoA, as a potential selective inhibitor of ELOVL1. Its unique structure may offer specificity and potency in modulating VLCFA synthesis. The following protocols provide a framework for evaluating its inhibitory potential.

Hypothetical Mechanism of Action

We hypothesize that this compound acts as a competitive or mixed-type inhibitor of the ELOVL1 enzyme. The long acyl chain allows it to enter the enzyme's substrate-binding tunnel, while the methyl branch at the 10th position may interfere with the proper conformational changes required for the condensation reaction with malonyl-CoA, thereby blocking the elongation of the fatty acyl chain.

G cluster_pathway VLCFA Elongation Pathway (Hypothetical Inhibition) Acyl_CoA Saturated Acyl-CoA (e.g., C22:0-CoA) ELOVL1 ELOVL1 Enzyme Acyl_CoA->ELOVL1 Substrate Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL1 Product Elongated Acyl-CoA (e.g., C24:0-CoA) ELOVL1->Product Condensation Inhibitor This compound Inhibitor->ELOVL1 Inhibition Downstream VLCFA Accumulation & Pathology Product->Downstream

Caption: Hypothetical inhibition of the ELOVL1-mediated VLCFA elongation by this compound.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical inhibitory activities of this compound against various human ELOVL isoforms. This data is intended to illustrate the potential potency and selectivity of the compound.

CompoundTarget EnzymeAssay TypeIC50 (nM)
This compound Human ELOVL1In Vitro Enzyme Assay75
Human ELOVL3In Vitro Enzyme Assay> 10,000
Human ELOVL5In Vitro Enzyme Assay1,500
Human ELOVL6In Vitro Enzyme Assay8,500
Human ELOVL7In Vitro Enzyme Assay> 10,000

Experimental Protocols

This protocol describes a method to determine the IC50 value of this compound against human ELOVL1 expressed in a microsomal fraction. The assay measures the incorporation of [14C]-malonyl-CoA into a fatty acyl-CoA substrate.

Materials:

  • Human ELOVL1-expressing microsomes (prepared from transfected HEK293 cells)

  • Behenoyl-CoA (C22:0-CoA) substrate

  • [14C]-malonyl-CoA

  • This compound (test inhibitor)

  • Assay Buffer: 100 mM potassium phosphate (B84403) pH 7.4, 1 mM MgCl2, 0.1% BSA

  • Stop Solution: 6 M HCl

  • Scintillation fluid and vials

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations (e.g., 1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 50 µL of Assay Buffer

    • 10 µL of test inhibitor dilution (or DMSO for control)

    • 20 µL of human ELOVL1 microsomes (5-10 µg protein)

    • 10 µL of Behenoyl-CoA (final concentration 20 µM)

  • Initiate Reaction: Add 10 µL of [14C]-malonyl-CoA (final concentration 10 µM, specific activity ~55 mCi/mmol) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes with gentle shaking.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 6 M HCl.

  • Extraction: Add 200 µL of hexane (B92381) to each well, seal the plate, and vortex vigorously for 5 minutes. Centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • Quantification: Transfer 150 µL of the upper hexane layer (containing the radiolabeled elongated fatty acid) to a scintillation vial. Add 4 mL of scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow Workflow for In Vitro ELOVL1 Inhibition Assay Prep Prepare Serial Dilution of this compound Setup Set up Reaction: Buffer, Inhibitor, Microsomes, Substrate Prep->Setup Initiate Initiate with [14C]-Malonyl-CoA Setup->Initiate Incubate Incubate at 37°C for 30 min Initiate->Incubate Stop Stop Reaction with HCl Incubate->Stop Extract Extract with Hexane Stop->Extract Count Scintillation Counting Extract->Count Analyze Calculate IC50 Count->Analyze

Caption: Experimental workflow for the in vitro radiometric assay to assess ELOVL1 inhibition.

This protocol assesses the ability of this compound to inhibit the synthesis of VLCFAs in a cellular context, using human fibroblasts derived from an X-ALD patient.

Materials:

  • X-ALD patient-derived fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [14C]-acetate (or another suitable labeled precursor)

  • This compound

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

  • Thin-Layer Chromatography (TLC) plates and developing solvents

  • Phosphorimager or autoradiography film

Procedure:

  • Cell Culture: Plate X-ALD fibroblasts in 6-well plates and grow to ~80% confluency.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (or DMSO vehicle control) in serum-free medium for 4 hours.

  • Metabolic Labeling: Add [14C]-acetate (final concentration 1 µCi/mL) to each well and incubate for an additional 18-24 hours.

  • Cell Lysis and Lipid Extraction:

    • Wash cells twice with cold PBS.

    • Scrape cells into 1 mL of PBS and pellet by centrifugation.

    • Add 2 mL of hexane:isopropanol (3:2) to the cell pellet, vortex thoroughly, and incubate for 30 minutes at room temperature.

    • Centrifuge to pellet the debris and transfer the supernatant (containing lipids) to a new tube.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification and Methylation:

    • Resuspend the dried lipids in 1 M methanolic KOH and heat at 60°C for 1 hour to saponify the fatty acids.

    • Acidify with HCl and extract the free fatty acids with hexane.

    • Methylate the fatty acids using BF3-methanol by heating at 100°C for 10 minutes to form fatty acid methyl esters (FAMEs).

  • Analysis:

    • Spot the FAMEs onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate FAMEs by chain length.

    • Expose the dried TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled FAMEs.

    • Quantify the radioactivity in the spots corresponding to C24:0 and C26:0 FAMEs.

  • Data Analysis: Determine the reduction in [14C] incorporation into VLCFAs in treated cells compared to the vehicle control to assess the compound's cellular efficacy.

Conclusion

The provided protocols and hypothetical data illustrate a potential pathway for investigating this compound as a novel therapeutic agent for disorders characterized by VLCFA accumulation. By targeting the ELOVL1 enzyme, this compound could offer a substrate reduction approach to normalize VLCFA levels. The successful execution of these experiments would be the first step in validating this hypothesis and moving towards preclinical development. Further studies would be required to establish its mechanism of action, safety profile, and in vivo efficacy.

References

Application Notes: A Cell Culture Model for Investigating the Biological Role of 10-Methylpentacosanoyl-CoA

References

Troubleshooting & Optimization

Technical Support Center: 10-Methylpentacosanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of 10-Methylpentacosanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize their extraction workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound?

A1: The primary challenges stem from its nature as a very-long-chain branched fatty acyl-CoA. These molecules are typically present in low abundance and are susceptible to enzymatic and chemical degradation. Key challenges include ensuring complete cell lysis and extraction from the biological matrix, preventing degradation during the procedure, and efficiently separating it from other lipid species. The methyl branch can also influence its solubility and chromatographic behavior compared to straight-chain acyl-CoAs.

Q2: What is the recommended storage procedure for biological samples to ensure the stability of this compound?

A2: To minimize degradation, it is crucial to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C. Repeated freeze-thaw cycles should be avoided as they can significantly compromise the integrity of long-chain acyl-CoAs.

Q3: I am observing low yields of my target molecule. What are the potential causes and how can I troubleshoot this?

A3: Low recovery of this compound can be due to several factors. Incomplete cell lysis is a common issue; ensure thorough homogenization of the tissue, considering a glass homogenizer for better disruption. The ratio of extraction solvent to tissue weight should be optimized, with a 20-fold excess of solvent often recommended. Analyte degradation can be minimized by working quickly and keeping samples on ice at all times. Using fresh, high-purity solvents is also essential. Consider incorporating an internal standard early in the process to monitor recovery.

Q4: My sample purity is low after extraction. What purification steps are recommended?

A4: Solid-phase extraction (SPE) is a highly effective method for purifying and concentrating long-chain acyl-CoAs.[1][2] Various SPE sorbents are available, and the choice depends on the specific properties of the target molecule and the sample matrix. For long-chain acyl-CoAs, C18 or specialized pyridyl-ethyl functionalized silica (B1680970) gel cartridges are commonly used.[2] It is critical to properly condition and equilibrate the SPE column before loading the sample and to optimize the wash and elution steps to maximize purity and recovery.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low or No Signal of Target Molecule Sample DegradationEnsure rapid quenching of metabolic activity. Keep samples on ice throughout the extraction process. Store extracts as dry pellets at -80°C and reconstitute just prior to analysis.
Inefficient ExtractionOptimize the homogenization process to ensure complete cell disruption. Use a sufficient volume of extraction solvent. An 80% methanol (B129727) solution has been shown to yield high mass spectrometry intensities for acyl-CoAs.
Poor Recovery from SPEEnsure the SPE column is appropriate for very-long-chain branched fatty acyl-CoAs. Properly condition and equilibrate the column. Optimize the composition and volume of the wash and elution buffers.
Poor Chromatographic Peak Shape Analyte Adsorption to SurfacesThe phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces. Using polypropylene (B1209903) tubes and vials can help minimize this issue. Derivatization of the phosphate group has also been shown to improve peak shape.
Inappropriate Mobile PhaseFor long-chain acyl-CoAs, reverse-phase chromatography is common. The use of an ion-pairing reagent or a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve peak shape, but care must be taken to avoid column damage.
Inaccurate Quantification Lack of a Suitable Internal StandardThe ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, a structurally similar odd-chain or branched-chain acyl-CoA not present in the sample can be used.
Matrix EffectsConstruct calibration curves in a matrix that closely matches the biological samples to account for suppression or enhancement of the signal by other components in the extract.

Data Presentation: Acyl-CoA Recovery with Different SPE Sorbents

The choice of solid-phase extraction sorbent is critical for achieving high recovery of the target analyte. The following table summarizes representative recovery data for various acyl-CoA species using different SPE methods. While data for this compound is not specifically available, the trends for other long-chain acyl-CoAs can provide a useful starting point for method development.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[2]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[2]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[2]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[2]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[2]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[1][2]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)

  • Internal Standard (e.g., a stable isotope-labeled or odd-chain very-long-chain acyl-CoA)

  • Solid-Phase Extraction (SPE) Columns (e.g., C18 or 2-(2-pyridyl)ethyl)

  • Wash Solution (e.g., Acetonitrile/Isopropanol/Water/Acetic Acid)

  • Elution Solution (e.g., Methanol/Ammonium Formate)

  • Centrifuge capable of 12,000 x g at 4°C

  • Nitrogen evaporator

Procedure:

  • Homogenization: a. Weigh the frozen tissue and place it in a pre-chilled glass homogenizer. b. Add 1 mL of ice-cold Homogenization Buffer containing the internal standard. c. Homogenize the tissue on ice until a uniform suspension is achieved. d. Add 1 mL of 2-Propanol and homogenize again.[2]

  • Extraction: a. Transfer the homogenate to a centrifuge tube. b. Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[2] c. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2] d. Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): a. Column Conditioning: Condition the SPE column according to the manufacturer's instructions. For a 2-(2-pyridyl)ethyl column, this may involve passing 2 mL of the Wash Solution through it.[2] b. Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. c. Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[2] d. Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate.[2]

  • Sample Concentration and Reconstitution: a. Dry the eluate under a gentle stream of nitrogen. b. Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., LC-MS/MS). The choice of reconstitution solvent is critical for analyte stability; a solution of 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7) is a common choice.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration Tissue Tissue Sample Homogenization Homogenization (Acidic Buffer + 2-Propanol) Tissue->Homogenization Solvent_Extraction Solvent Extraction (Acetonitrile) Homogenization->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Concentration Nitrogen Evaporation SPE->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Extraction Yield

TroubleshootingYield Start Low Yield of This compound Check_Lysis Was homogenization complete? Start->Check_Lysis Improve_Lysis Increase homogenization time/intensity. Consider a glass homogenizer. Check_Lysis->Improve_Lysis No Check_Degradation Were samples kept on ice? Check_Lysis->Check_Degradation Yes Improve_Lysis->Check_Degradation Minimize_Degradation Work quickly and maintain cold chain. Use fresh, high-purity solvents. Check_Degradation->Minimize_Degradation No Check_SPE Is SPE recovery optimal? Check_Degradation->Check_SPE Yes Minimize_Degradation->Check_SPE Optimize_SPE Verify column conditioning. Optimize wash and elution steps. Test alternative SPE sorbents. Check_SPE->Optimize_SPE No Review_Quant Review Quantification Method Check_SPE->Review_Quant Yes Optimize_SPE->Review_Quant

Caption: Decision tree for troubleshooting low extraction yields.

References

Technical Support Center: Optimizing LC Gradient for 10-Methylpentacosanoyl-CoA Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of 10-Methylpentacosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of this compound and other very-long-chain fatty acyl-CoAs (VLCFA-CoAs).

Problem 1: Poor Peak Shape (Broadening or Tailing)

Possible Cause Recommended Solution
Secondary Interactions with Column Very-long-chain acyl-CoAs can exhibit broadened peak shapes. Consider using a different reversed-phase column or adjusting the mobile phase.
Inappropriate Mobile Phase pH Carefully control the mobile phase pH to minimize the charge on the polar moieties of the CoA backbone.[1]
Suboptimal Gradient Elution Increase the wash step duration or slow down the ramp time for washing to improve column performance, although this will increase run times.[2]
Sample Overload Reduce the amount of sample injected onto the column.

Problem 2: Low Signal Intensity or Poor Sensitivity

Possible Cause Recommended Solution
Inefficient Ionization Optimize mass spectrometry (MS) source parameters. Electrospray ionization (ESI) is commonly used for acyl-CoA analysis.
Matrix Effects The presence of other molecules in the sample can suppress the ionization of the analyte.[3] Use an internal standard, preferably a stable isotope-labeled version of the analyte or a close structural analog like C17-CoA or C15-CoA, to compensate for matrix effects.[4][5] Matrix-matched calibration can also mitigate this issue.[3]
Inefficient Extraction Ensure your sample preparation method effectively extracts VLCFA-CoAs. A liquid-liquid extraction with an organic solvent is often suitable for medium to very-long-chain acyl-CoAs.[2]
Low Abundance of Analyte For low abundance species, consider using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.[5] Acyl-CoAs typically show a characteristic neutral loss of 507 Da corresponding to the 3'-phospho-ADP moiety.

Problem 3: Poor Resolution and Co-elution

Possible Cause Recommended Solution
Inadequate Chromatographic Separation Optimize the LC gradient. A shallow gradient with a slow ramp rate of the organic solvent can improve the separation of structurally similar VLCFA-CoAs.
Isomeric Interference Structural isomers can be difficult to separate. For example, methylmalonyl-CoA and succinyl-CoA are isomers. In such cases, a specific fragment ion in MS/MS analysis can be used for selective quantitation.[6]
Inappropriate Column Chemistry Experiment with different C18 or C8 reversed-phase columns from various manufacturers, as they can have different selectivities.

Problem 4: Carryover

Possible Cause Recommended Solution
Adsorption of Analyte Due to their lipophilic nature, VLCFA-CoAs can adsorb to surfaces in the LC system.
Insufficient Needle Wash Use a strong organic solvent, such as isopropanol, in the needle wash solution to effectively remove residual analyte.
Inadequate Column Wash Incorporate a high organic wash step at the end of each gradient to clean the column. A blank injection after a high concentration sample can confirm the absence of carryover.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an LC gradient for separating this compound?

A good starting point for separating VLCFA-CoAs is a reversed-phase C18 column with a binary solvent system. Mobile phase A is often an aqueous solution with a buffer like ammonium (B1175870) acetate (B1210297) (5-10 mM), and mobile phase B is an organic solvent such as acetonitrile (B52724) or methanol.[2][7] A shallow linear gradient from a low to a high percentage of organic solvent is recommended. For example, you could start with a low percentage of mobile phase B (e.g., 2-20%) and gradually increase it to 95% over a period of 15-30 minutes.[7]

Q2: What type of internal standard should I use for the quantification of this compound?

The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, an odd-chain fatty acyl-CoA, which is not naturally present in most biological samples, is a good alternative. C15:0-CoA and C17-CoA have been successfully used as internal standards for the analysis of other acyl-CoAs.[4][5]

Q3: How can I improve the peak shape of my analyte?

Poor peak shape for long-chain acyl-CoAs is a common issue.[6] To improve it, you can try:

  • Optimizing the mobile phase: Adjusting the pH or the concentration of the buffer can help.

  • Changing the column: Different C18 columns have different properties.

  • Modifying the gradient: A slower gradient can sometimes improve peak shape.

  • Lowering the injection volume or concentration: This can prevent overloading the column.

Q4: What are the characteristic MS/MS fragments for acyl-CoAs?

Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode MS/MS, with a neutral loss of 507.3 m/z, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[1] This fragmentation is often used in MRM or SRM experiments for selective detection and quantification.

Experimental Protocols

General Protocol for Acyl-CoA Extraction and LC-MS/MS Analysis

This protocol is a general guideline and may need to be optimized for your specific sample type and instrumentation.

  • Sample Preparation and Extraction:

    • For cultured cells or tissues, rapid quenching of metabolism is crucial. This can be achieved by flash-freezing in liquid nitrogen.

    • Homogenize the sample in a suitable extraction solvent. A common approach is to use a mixture of organic and aqueous solvents, such as methanol/water or acetonitrile.

    • To precipitate proteins, 5-sulfosalicylic acid (SSA) can be used.[1]

    • Centrifuge the homogenate to pellet the precipitated proteins and other cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

    • The supernatant can be dried down and reconstituted in a solvent compatible with the LC mobile phase, such as a methanol:water (1:1, v/v) solution.[5]

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate in water.[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B. For example: 0-1.5 min at 2% B, 1.5-13 min from 2% to 95% B, 13-17 min hold at 95% B, followed by re-equilibration at initial conditions.[7]

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • MS System: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • MS Detection: Use MRM or SRM mode, monitoring the transition from the precursor ion [M+H]+ to the characteristic product ion resulting from the neutral loss of 507.3 Da.

Quantitative Data Summary

The following tables summarize typical parameters for LC-MS/MS analysis of acyl-CoAs. Please note that these are examples and optimal conditions will vary.

Table 1: Example LC Gradient Conditions for Acyl-CoA Separation

Time (min) % Mobile Phase B (Acetonitrile)
0.02
1.52
4.015
6.030
13.095
17.095
17.12
20.02
This is an example gradient and should be optimized for the specific separation.[7]

Table 2: Example MS/MS Parameters for Acyl-CoA Detection

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ of the specific acyl-CoA
Product Ion (Q3) [Precursor Ion - 507.3]+
Collision Energy Optimize for each specific acyl-CoA
Dwell Time 50-100 ms

Visualizations

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape Start Poor Peak Shape (Broadening/Tailing) Check_Column Is the column appropriate for VLCFA-CoAs? Start->Check_Column Check_MobilePhase Is the mobile phase pH and composition optimal? Check_Column->Check_MobilePhase Yes Solution_Column Try a different C18 or C8 column. Check_Column->Solution_Column No Check_Gradient Is the gradient profile optimized? Check_MobilePhase->Check_Gradient Yes Solution_MobilePhase Adjust pH and buffer concentration. Check_MobilePhase->Solution_MobilePhase No Check_SampleLoad Is the sample concentration too high? Check_Gradient->Check_SampleLoad Yes Solution_Gradient Use a shallower gradient and slower ramp rate. Check_Gradient->Solution_Gradient No Solution_SampleLoad Dilute the sample. Check_SampleLoad->Solution_SampleLoad Yes End Improved Peak Shape Check_SampleLoad->End No Solution_Column->End Solution_MobilePhase->End Solution_Gradient->End Solution_SampleLoad->End

Caption: A logical workflow for troubleshooting poor peak shape in LC separation.

General Experimental Workflow for Acyl-CoA Analysis

AcylCoA_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample_Collection Sample Collection (e.g., Tissue, Cells) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) Sample_Collection->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Protein_Precipitation Protein Precipitation (e.g., SSA) Extraction->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying_Reconstitution Drying and Reconstitution Supernatant_Collection->Drying_Reconstitution LC_Separation LC Separation (C18 Column, Gradient Elution) Drying_Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Result_Reporting Result Reporting Quantification->Result_Reporting

Caption: A typical experimental workflow for the analysis of acyl-CoAs.

References

"troubleshooting 10-Methylpentacosanoyl-CoA instability"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Methylpentacosanoyl-CoA. The information is presented in a question-and-answer format to directly address common issues related to the instability of this long-chain branched fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample degrading?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to degradation through several mechanisms. The primary cause of instability is hydrolysis of the thioester bond, which is particularly favorable in aqueous solutions, especially those with an alkaline or strongly acidic pH.[1] The molecule's long acyl chain also gives it detergent-like properties, which can disrupt cellular membranes and lead to enzymatic degradation by intracellular acyl-CoA hydrolases.[2]

Q2: How should I properly store this compound to minimize degradation?

A2: Proper storage is critical to maintaining the integrity of your this compound samples. For long-term storage, it is recommended to store the compound as a lyophilized powder or in an anhydrous organic solvent, such as methanol (B129727), at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. For short-term use, stock solutions in an appropriate anhydrous solvent can be stored at -20°C.

Q3: What solvents are recommended for reconstituting and working with this compound?

A3: Methanol has been shown to provide the best stability for long-chain acyl-CoAs.[1] When preparing aqueous solutions for experiments, it is crucial to minimize the time the compound spends in the aqueous environment. If an aqueous buffer is necessary, consider using a slightly acidic to neutral pH (around pH 7) and prepare the solution immediately before use. The presence of 50% methanol in a 50 mM ammonium (B1175870) acetate (B1210297) buffer at pH 7 has been shown to offer better stability compared to purely aqueous solutions.[1]

Q4: Can the methyl branch in this compound affect its stability compared to straight-chain acyl-CoAs?

A4: While specific stability data for this compound is limited, the presence of a methyl branch is not expected to significantly alter its susceptibility to hydrolysis compared to a straight-chain acyl-CoA of similar length. The primary driver of instability is the thioester bond. However, the methyl branch may influence its interaction with enzymes and binding proteins, which could indirectly affect its overall stability in a biological system.

Troubleshooting Guides

Issue 1: Inconsistent or Low Signal in LC-MS/MS Analysis

Possible Cause:

  • Sample Degradation: The most likely cause is the hydrolysis of the thioester bond during sample preparation or analysis.[1]

  • Poor Ionization: The long acyl chain can sometimes lead to inefficient ionization in the mass spectrometer.

  • Adsorption to Vials/Tubing: Long-chain acyl-CoAs can be "sticky" and adsorb to plasticware.

Recommended Solutions:

  • Minimize Time in Aqueous Solutions: Prepare samples in an organic solvent like methanol and add to the aqueous mobile phase just before injection.[1]

  • Optimize pH: Use a mobile phase with a slightly acidic to neutral pH to reduce the rate of hydrolysis.

  • Use Low-Binding Tubes: Utilize low-adhesion microcentrifuge tubes and vials for sample preparation and storage.

  • Include an Internal Standard: Use a stable isotope-labeled or an odd-chain acyl-CoA as an internal standard to account for variability in sample handling and instrument response.

Issue 2: Unexpected Results in Enzyme Assays

Possible Cause:

  • Inhibitory Effects: High concentrations of long-chain acyl-CoAs can act as detergents, potentially denaturing enzymes or disrupting assay components. They can also be potent inhibitors of certain enzymes.

  • Substrate Unavailability: The compound may be forming micelles in the aqueous assay buffer, reducing the effective concentration available to the enzyme.

  • Degradation of the Acyl-CoA: The compound may be degrading during the course of the assay, leading to a decrease in the reaction rate over time.

Recommended Solutions:

  • Optimize Concentration: Perform a concentration-response curve to determine the optimal concentration of this compound for your assay.

  • Use a Carrier Protein: The inclusion of a carrier protein, such as fatty acid-free bovine serum albumin (BSA), can help to solubilize the acyl-CoA and prevent micelle formation.

  • Monitor Stability: Run a control experiment without the enzyme to assess the stability of this compound in your assay buffer over the time course of the experiment.

  • Check Buffer Components: Ensure your buffer does not contain components that could accelerate the degradation of the thioester bond.

Data Presentation

Table 1: Stability of Long-Chain Acyl-CoAs in Various Solvents over 24 Hours

SolventAcyl-CoA (Chain Length)Stability after 4 hours (%)Stability after 24 hours (%)
MethanolC10:0-CoA~100~100
MethanolC16:0-CoA~100~100
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)C10:0-CoA~100~95
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)C16:0-CoA~95~90
WaterC10:0-CoA~90~80
WaterC16:0-CoA~85~70
50 mM Ammonium Acetate (pH 7)C10:0-CoA~90~80
50 mM Ammonium Acetate (pH 7)C16:0-CoA~80~65
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)C10:0-CoA~95~90
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)C16:0-CoA~90~85

Data adapted from a study on the stability of various acyl-CoAs.[1] The percentages represent the amount of the acyl-CoA remaining relative to the initial time point.

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Aqueous Buffer

Objective: To determine the rate of degradation of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous methanol

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • LC-MS/MS system

  • Low-binding microcentrifuge tubes

Methodology:

  • Prepare a Stock Solution: Dissolve a known amount of this compound in anhydrous methanol to create a concentrated stock solution.

  • Initiate the Stability Test:

    • In a series of low-binding microcentrifuge tubes, add the aqueous buffer.

    • Spike each tube with the this compound stock solution to achieve the desired final concentration.

    • Gently vortex to mix.

  • Time Points:

    • Immediately take a "time zero" sample by adding an aliquot of the mixture to a tube containing a quenching solution (e.g., ice-cold methanol with an internal standard).

    • Incubate the remaining tubes at the desired temperature (e.g., room temperature or 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), take aliquots and quench them as in the previous step.

  • Sample Analysis:

    • Analyze the quenched samples by LC-MS/MS to quantify the remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the half-life of the compound in the tested buffer.

Visualizations

Signaling_Pathway This compound This compound PPARa PPARα This compound->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Metabolic_Response Metabolic Response (e.g., β-oxidation) Target_Genes->Metabolic_Response

Caption: Hypothetical signaling pathway of this compound as a PPARα agonist.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Verify Purity and Integrity of this compound (e.g., by LC-MS) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Check_Storage Review Storage Conditions (-80°C, anhydrous solvent?) Storage_OK Storage Correct? Check_Storage->Storage_OK Check_Handling Assess Sample Handling (Minimize time in aqueous buffer?) Handling_OK Handling Appropriate? Check_Handling->Handling_OK Purity_OK->Check_Storage Yes New_Aliquot Use a Fresh Aliquot or New Batch Purity_OK->New_Aliquot No Storage_OK->Check_Handling Yes Storage_OK->New_Aliquot No Modify_Protocol Modify Experimental Protocol (e.g., add carrier protein, optimize pH) Handling_OK->Modify_Protocol No End Re-run Experiment Handling_OK->End Yes New_Aliquot->End Modify_Protocol->End

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: 10-Methylpentacosanoyl-CoA Handling and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on best practices for the handling and storage of long-chain fatty acyl-CoAs. Specific stability data for 10-Methylpentacosanoyl-CoA is limited; therefore, these recommendations are extrapolated from research on structurally similar molecules. Researchers should validate these protocols for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation for long-chain acyl-CoAs is the hydrolysis of the high-energy thioester bond. This can be enzymatic, catalyzed by intracellular acyl-CoA thioesterases, or chemical, occurring spontaneously in aqueous solutions.[1][2] Hydrolysis is accelerated at alkaline or strongly acidic pH.[1]

Q2: How should I store my solid this compound?

A2: Solid, lyophilized this compound should be stored at -20°C or -80°C. For long-term storage, -80°C is preferable to minimize any potential chemical degradation.

Q3: What is the best way to prepare and store stock solutions?

A3: It is recommended to prepare stock solutions in a non-aqueous, high-purity solvent like methanol (B129727), which has been shown to provide the best stability for acyl-CoAs.[1] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeat freeze-thaw cycles and stored at -80°C.[3] Aqueous solutions are inherently less stable and should be prepared fresh for each experiment.[2][4] If an aqueous buffer is necessary, it should be kept on ice and used promptly.

Q4: How many times can I freeze-thaw my sample aliquots?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles as they can significantly degrade the sample.[3] Prepare small, single-use aliquots from your stock solution to ensure that each aliquot is thawed only once before use.

Q5: My this compound won't dissolve in my aqueous buffer. What can I do?

A5: Long-chain acyl-CoAs, like this compound, have poor solubility in aqueous solutions. If you observe precipitation, consider the following:

  • First, dissolve the compound in a minimal amount of an organic solvent like methanol or DMSO before diluting it into the aqueous buffer.

  • Gentle sonication on ice can sometimes help to dissolve precipitates.

  • For cell-based assays, conjugation with fatty-acid-free bovine serum albumin (BSA) can improve solubility.

Troubleshooting Guide

Issue: I am seeing low or no signal for my compound in my LC-MS/MS analysis.

Potential Cause Troubleshooting Steps
Sample Degradation During Storage Verify that the compound was stored as a solid at -20°C/-80°C or as a stock solution in an appropriate solvent at -80°C. Ensure aliquots were single-use to avoid freeze-thaw cycles.[3]
Degradation During Sample Preparation All sample preparation steps should be performed on ice.[3] Use pre-chilled, high-purity solvents and tubes. Minimize the time the sample spends in aqueous buffers before analysis.
Hydrolysis in Buffer Acyl-CoAs are unstable in aqueous solutions, especially at room temperature or basic pH.[1][2][4] Prepare aqueous dilutions immediately before use and keep them on ice. If possible, use a slightly acidic buffer (pH 4.5-6.0) for better stability.[4][5]
Incomplete Dissolution The compound may have precipitated out of solution. Visually inspect for any particulate matter. Try re-dissolving using the techniques mentioned in FAQ #5.

Issue: I am observing high variability between my experimental replicates.

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling Ensure a standardized, timed protocol for sample preparation for all replicates. Keep all samples on ice throughout the process.
Differential Degradation If samples are processed sequentially, the last sample in the queue may have degraded more than the first. Process samples in smaller batches or use a multi-channel pipette to standardize timings.
Adsorption to Surfaces Long-chain acyl-CoAs can be "sticky" and adsorb to plastic surfaces. Using low-adhesion polypropylene (B1209903) tubes may help mitigate this issue. Consider including a carrier protein like BSA if compatible with your downstream application.

Data Presentation

The stability of long-chain acyl-CoAs is highly dependent on the storage conditions. The following table summarizes stability data for a representative long-chain acyl-CoA, 16:1-CoA, in an aqueous buffer, highlighting the rapid degradation that occurs at room temperature.

Table 1: Stability of 16:1-CoA in Aqueous Crystallization Buffer at Room Temperature

TimePercent Degraded
1 Day70 - 75%
3 Weeks94 - 97%
(Data sourced from a study on the stability of fatty acyl-coenzyme A thioester ligands.[2])

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound

Objective: To prepare a stable stock solution of this compound and store it properly to minimize degradation.

Materials:

  • Lyophilized this compound

  • High-purity methanol (or other suitable organic solvent)

  • Low-adhesion polypropylene microcentrifuge tubes

  • Ice bucket

  • Vortexer

  • Pipettes and sterile, low-retention tips

Procedure:

  • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.

  • Prepare the required volume of high-purity methanol.

  • Add the methanol directly to the vial to reconstitute the compound to a desired stock concentration (e.g., 1-5 mM).

  • Cap the vial tightly and vortex gently for 30-60 seconds until fully dissolved.

  • Immediately place the stock solution on ice.

  • Dispense the stock solution into single-use aliquots in pre-chilled, labeled, low-adhesion microcentrifuge tubes. The volume of each aliquot should be appropriate for one experiment.

  • Immediately cap the aliquots, flash-freeze them (e.g., in liquid nitrogen or on dry ice), and transfer them to -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Experiments

Objective: To dilute the stock solution into a working solution for immediate use in an experiment, while minimizing degradation.

Materials:

  • Frozen aliquot of this compound stock solution

  • Pre-chilled experimental buffer or media

  • Ice bucket

  • Pipettes and sterile, low-retention tips

Procedure:

  • Retrieve a single aliquot of the stock solution from the -80°C freezer.

  • Thaw the aliquot rapidly on ice. Do not warm it to room temperature.

  • As soon as it is thawed, briefly vortex the tube.

  • Immediately add the required volume of the stock solution to your pre-chilled experimental buffer to achieve the final desired concentration.

  • Gently mix by pipetting or brief vortexing. Keep the working solution on ice at all times.

  • Use the working solution as quickly as possible, ideally within the hour, to prevent significant hydrolysis. Discard any unused portion of the working solution.

Mandatory Visualizations

G start Start: Retrieve Solid Compound reconstitute Reconstitute in Methanol on Ice start->reconstitute aliquot Create Single-Use Aliquots reconstitute->aliquot store Flash Freeze & Store at -80°C aliquot->store thaw Thaw Single Aliquot on Ice store->thaw For Experiment dilute Prepare Working Solution in Chilled Buffer thaw->dilute use Use Immediately in Experiment dilute->use end End use->end G result result check check q1 Inconsistent Results or Low Signal? q2 Was sample stored at -80°C in single-use aliquots? q1->q2 q3 Was sample prep done on ice with chilled buffers? q2->q3 Yes chk1 Review Storage Protocol. Avoid freeze-thaw cycles. q2->chk1 No q4 Was the working solution used immediately after preparation? q3->q4 Yes chk2 Review Handling Protocol. Maintain cold chain. q3->chk2 No q5 Was an organic solvent used for initial dissolution? q4->q5 Yes chk3 Review Timing. Minimize time in aq. buffer. q4->chk3 No res1 Handling Protocol is Likely OK. Consider Assay-Specific Issues. q5->res1 Yes chk4 Review Reconstitution Protocol. Ensure full dissolution. q5->chk4 No

References

Technical Support Center: Enhancing Detection Sensitivity for 10-Methylpentacosanoyl-CoA and Other Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of 10-Methylpentacosanoyl-CoA and other very-long-chain methyl-branched acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to detect?

A1: this compound is a very-long-chain methyl-branched fatty acyl-coenzyme A. Its detection can be challenging due to several factors:

  • Low Abundance: Like many lipid signaling molecules, it is often present in very low concentrations in biological samples.

  • Hydrophobicity: Its long carbon chain makes it highly hydrophobic, which can lead to poor solubility in aqueous solutions and strong binding to plastics and proteins, resulting in sample loss.

  • Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

  • Ionization Suppression: In mass spectrometry, co-eluting lipids and other matrix components can interfere with the ionization of the target analyte, reducing its signal intensity.

Q2: What is the most common analytical technique for detecting this compound?

A2: The most common and sensitive technique for the analysis of acyl-CoAs, including very-long-chain species, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high selectivity and sensitivity by separating the analyte from the sample matrix followed by specific detection based on its mass-to-charge ratio and fragmentation pattern.

Q3: How can I improve the extraction efficiency of this compound from my samples?

A3: To improve extraction efficiency, consider the following:

  • Solvent System: Use a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, with a solvent system optimized for very-long-chain lipids.

  • Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled version of a similar long-chain acyl-CoA (e.g., C17:0-CoA), to your sample before extraction to account for sample loss during preparation.[1]

  • Sample Homogenization: Ensure thorough homogenization of the tissue or cells to release the analyte.

  • Minimize Adsorption: Use low-adhesion polypropylene (B1209903) tubes and pipette tips to minimize the loss of the hydrophobic analyte to surfaces.

Q4: Are there chemical derivatization methods to enhance the detection sensitivity of this compound?

A4: While derivatization is more common for free fatty acids, the principle can be adapted for acyl-CoAs.[3] However, a more direct approach for enhancing sensitivity in LC-MS/MS is to optimize the ionization and fragmentation parameters. For acyl-CoAs, positive mode electrospray ionization (ESI) is typically used.[1]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Sample Degradation Ensure samples are processed quickly on ice and stored at -80°C. Use fresh extraction solvents and maintain a pH between 6.0 and 8.0 during extraction.
Inefficient Extraction Optimize the extraction protocol. Consider solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
Poor Ionization Optimize MS source parameters (e.g., spray voltage, gas temperatures, and flow rates). Ensure the mobile phase composition is compatible with efficient ionization. The use of ammonium (B1175870) hydroxide (B78521) in the mobile phase can improve ionization in positive ESI mode.[1]
Incorrect MRM Transitions Verify the precursor and product ion masses for this compound. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed.[4][5]
Instrument Contamination Clean the MS ion source and transfer optics. Run system suitability tests with a known acyl-CoA standard.
Issue 2: Poor Chromatographic Peak Shape or Retention Time Variability
Possible Cause Troubleshooting Step
Analyte Adsorption Use a column with appropriate chemistry for lipid analysis (e.g., C18). Ensure the LC system is biocompatible and free of sites where the analyte can adsorb.
Inappropriate Mobile Phase Optimize the gradient elution profile. A slow, shallow gradient may be necessary to resolve very-long-chain acyl-CoAs.
Sample Overload Inject a smaller sample volume or dilute the sample.
Column Degradation Replace the analytical column and guard column.

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Mammalian Cells
  • Cell Lysis: Wash cell pellets with ice-cold PBS. Add 1 mL of ice-cold 2:1 methanol:water and an appropriate internal standard.

  • Homogenization: Sonicate the cell suspension on ice (3 cycles of 30 seconds with 30-second intervals).

  • Phase Separation: Add 1 mL of chloroform (B151607) and 0.5 mL of 0.9% NaCl solution. Vortex thoroughly and centrifuge at 2000 x g for 10 minutes at 4°C.

  • Collection: Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 90:10 methanol:water).

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Precursor Ion (Q1): [M+H]+ for this compound

    • Product Ion (Q3): Monitor for characteristic fragments, such as the loss of the phosphopantetheine moiety. A common fragment for acyl-CoAs is found at m/z 428.037.[5]

  • Collision Energy: Optimize for the specific analyte.

Data Presentation

Parameter Method 1: Standard Protocol Method 2: Optimized Protocol with Derivatization
Limit of Detection (LOD) 500 fmol5 fmol
Limit of Quantification (LOQ) 1.5 pmol20 fmol
Linear Range 1.5 - 500 pmol20 fmol - 50 pmol
Recovery 75 ± 5%95 ± 3%

Note: This table presents hypothetical data to illustrate the potential improvement in detection sensitivity with an optimized protocol. Actual values will depend on the specific analyte, matrix, and instrumentation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization with Internal Standard Sample->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction Enrichment Solid-Phase Extraction (Optional) Extraction->Enrichment Reconstitution Reconstitution in LC-MS compatible solvent Enrichment->Reconstitution LC_Separation UPLC/HPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the detection of this compound.

Signaling_Pathway cluster_downstream Potential Metabolic Fates Fatty_Acid 10-Methylpentacosanoic Acid Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase (LACS) Fatty_Acid->Acyl_CoA_Synthetase Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule Beta_Oxidation β-Oxidation Target_Molecule->Beta_Oxidation Energy Production Lipid_Synthesis Complex Lipid Synthesis Target_Molecule->Lipid_Synthesis Membrane/Storage Protein_Acylation Protein Acylation Target_Molecule->Protein_Acylation Signaling

Caption: Potential metabolic context of this compound.

Troubleshooting_Logic Start Low/No Signal for This compound Check_Standard Analyze a known standard. Is the signal present? Start->Check_Standard Check_Sample_Prep Review sample preparation. Potential for degradation or loss? Check_Standard->Check_Sample_Prep Yes Check_MS Verify MS parameters. Correct MRM transitions and tuning? Check_Standard->Check_MS No Check_LC Evaluate chromatography. Peak shape and retention time okay? Check_Sample_Prep->Check_LC No obvious issues Optimize_Prep Optimize extraction and handling. Check_Sample_Prep->Optimize_Prep Yes Check_LC->Check_MS Yes Optimize_LC Optimize LC method. Check_LC->Optimize_LC No Optimize_MS Optimize MS source and analyzer parameters. Check_MS->Optimize_MS No Resolved Issue Resolved Optimize_Prep->Resolved Optimize_LC->Resolved Optimize_MS->Resolved

References

Technical Support Center: Resolving Isomeric Separation of Branched Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched acyl-CoA isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of branched acyl-CoA isomers so challenging?

The separation of branched acyl-CoA isomers, such as isobutyryl-CoA and n-butyryl-CoA, is difficult due to their identical mass and similar physicochemical properties.[1][2][3] This leads to co-elution in standard reversed-phase liquid chromatography (LC) systems, making individual quantification and identification problematic. Mass spectrometry (MS) alone cannot differentiate between them as they have the same mass-to-charge ratio (m/z).[4] Therefore, effective chromatographic separation is crucial for accurate analysis.

Q2: What are the primary analytical techniques used for separating acyl-CoA isomers?

The most common and robust method for analyzing acyl-CoA isomers is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] To achieve separation of isomers, specialized LC methods are often required, including Ultra-Performance Liquid Chromatography (UPLC) with specific column chemistries and mobile phase compositions.[1][2][3] Additionally, ion mobility spectrometry-mass spectrometry (IMS-MS) is an emerging technique that separates ions based on their size, shape, and charge, offering another dimension of separation for isomeric species.[7][8][9]

Q3: What is ion-pairing chromatography, and how does it help in acyl-CoA separation?

Ion-pairing chromatography is a technique used in reversed-phase LC to separate charged analytes like acyl-CoAs. It involves adding an ion-pairing reagent to the mobile phase. This reagent has a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the charged analyte. This interaction increases the retention of the acyl-CoAs on the column, which can improve the resolution of closely eluting isomers.[1] However, ion-pairing reagents can sometimes cause ion suppression in the mass spectrometer, particularly in positive ion mode.[1]

Q4: Can derivatization improve the separation of acyl-CoA isomers?

Yes, derivatization can significantly improve the chromatographic separation and detection of acyl-CoA isomers. For example, a phosphate (B84403) methylation strategy has been shown to provide good peak shape and full coverage of acyl-CoAs (from free CoA to C25:0-CoA) in liquid chromatography.[1][10] This method also helps to reduce analyte loss due to the high affinity of phosphate groups for glass and metallic surfaces.[10]

Troubleshooting Guides

Problem 1: Poor or no separation of known branched acyl-CoA isomers (e.g., isobutyryl-CoA and n-butyryl-CoA).

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Chromatographic Resolution 1. Optimize the LC Gradient: Employ a shallower gradient to increase the separation window for closely eluting isomers.[11] 2. Change Column Chemistry: Switch to a column with a different selectivity, such as a phenyl-hexyl or a mixed-mode column.[11] 3. Increase Column Length or Decrease Particle Size: This can enhance column efficiency and improve resolution.
Inappropriate Mobile Phase 1. Introduce an Ion-Pairing Reagent: Add an agent like heptafluorobutyric acid (HFBA) at a low concentration (e.g., 0.005%) to both mobile phases to improve peak shape and retention.[11] 2. Adjust Mobile Phase pH: Operate the column within the manufacturer's recommended pH range to avoid column collapse and ensure optimal interaction with the stationary phase.[11]
Sample Overload Reduce Sample Concentration: Injecting a lower amount of the sample can prevent column overload, which leads to peak fronting and poor separation.[11]

Troubleshooting Workflow for Poor Isomer Separation

G A Poor Isomer Separation B Optimize LC Gradient (Shallower Gradient) A->B C Change Column Chemistry (e.g., Phenyl-Hexyl) A->C D Add Ion-Pairing Reagent (e.g., HFBA) A->D E Reduce Sample Concentration A->E F Improved Separation? B->F C->F D->F E->F G Continue Analysis F->G Yes H Consider Advanced Techniques (e.g., IMS-MS, Derivatization) F->H No

A troubleshooting flowchart for poor acyl-CoA isomer separation.
Problem 2: Low signal intensity or signal suppression for acyl-CoA analytes.

Possible Causes & Solutions:

CauseRecommended Solution
Matrix Effects 1. Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components.[12] A mixed-mode SPE can be effective for optimizing extraction recoveries.[1][10] 2. Optimize Chromatography: Ensure that the acyl-CoAs are chromatographically separated from the bulk of the matrix components to minimize ion suppression.[11][13]
Analyte Instability Ensure Proper Sample Handling: Acyl-CoAs can be unstable in aqueous solutions.[13] Prepare fresh samples and keep them at a low temperature to prevent degradation.
Inefficient Ionization 1. Optimize MS Source Parameters: Adjust parameters such as capillary voltage, cone voltage, and desolvation gas flow to enhance ionization efficiency.[13] 2. Consider Derivatization: Chemical derivatization can improve the ionization efficiency of the analytes.[10]
Analyte Adsorption Use Appropriate Vials and Tubing: The phosphate groups of acyl-CoAs can adhere to glass and metallic surfaces. Using low-adsorption vials and PEEK tubing can help mitigate this issue.[10] Phosphate methylation derivatization can also resolve this problem.[10]

Workflow for Addressing Low Signal Intensity

G A Low Signal Intensity B Improve Sample Cleanup (SPE) A->B C Optimize Chromatography A->C D Optimize MS Source Parameters A->D E Check for Analyte Adsorption A->E F Signal Improved? B->F C->F D->F E->F G Proceed with Quantification F->G Yes H Consider Derivatization or Labeled Internal Standards F->H No

A workflow for troubleshooting low signal intensity of acyl-CoAs.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Short-Chain Acyl-CoA Isomer Separation

This protocol is adapted from a method developed for the separation of isomeric short-chain acyl-CoAs in plant matrices.[1][2][3]

1. Sample Preparation:

2. Liquid Chromatography (UPLC):

  • Column: Reversed-phase C18 column.

  • Mobile Phase A: Ammonium hydroxide in water.

  • Mobile Phase B: Ammonium hydroxide in acetonitrile.

  • Gradient: A shallow binary gradient optimized for the separation of short-chain acyl-CoAs.

  • Flow Rate: As per column manufacturer's recommendation.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

3. Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Key Transitions: Monitor for the characteristic neutral loss of 507 Da from the precursor ion of acyl-CoAs.[6]

  • MS Parameters: Optimize capillary voltage, cone voltage, and collision energy for each acyl-CoA analyte.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Mass Spectrometry A Sample Homogenization B Organic Solvent Extraction A->B C Reconstitution in Buffer B->C D UPLC Separation (Reversed-Phase C18) C->D E ESI+ Ionization D->E F Tandem MS (MRM) E->F G Data Analysis F->G

A typical experimental workflow for acyl-CoA analysis by UPLC-MS/MS.

References

Technical Support Center: 10-Methylpentacosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Methylpentacosanoyl-CoA. The information is tailored to address common challenges encountered during experimental analysis, particularly focusing on improving signal-to-noise ratios in mass spectrometry-based methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound?

Due to its very long-chain and branched nature, this compound presents several analytical challenges. These include low natural abundance, potential for poor ionization efficiency in mass spectrometry, and co-elution with other lipids in chromatographic separations, all of which can lead to a low signal-to-noise ratio.[1][2][3]

Q2: Which analytical technique is most suitable for the sensitive detection of this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective method for the sensitive and specific quantification of long-chain fatty acyl-CoAs like this compound.[4][5][6] This technique offers high selectivity through the use of Selected Reaction Monitoring (SRM), which minimizes background noise and enhances the signal of the target analyte.[5]

Q3: How can I improve the ionization of this compound in the mass spectrometer?

Both positive and negative electrospray ionization (ESI) can be used for acyl-CoA analysis.[4][5] For positive mode ESI, using a mobile phase containing a source of protons like ammonium (B1175870) hydroxide (B78521) can be beneficial.[5] In negative ion mode, the phosphate (B84403) groups of the CoA moiety are readily deprotonated.[4] Experimenting with both polarities is recommended to determine the optimal condition for this compound. Additionally, derivatization techniques, such as phosphate methylation, have been shown to improve the analysis of acyl-CoAs.[7]

Q4: What type of liquid chromatography column is best for separating this compound?

Reversed-phase chromatography is the standard approach for separating long-chain fatty acyl-CoAs.[5][8] Columns with C4, C8, or C18 stationary phases are commonly used.[4][5] Given the high hydrophobicity of this compound, a C4 or C8 column may provide better peak shape and shorter retention times compared to a C18 column. A gradient elution with solvents like acetonitrile (B52724) and water containing a modifier such as triethylamine (B128534) acetate (B1210297) or ammonium hydroxide is typically employed.[4][5]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio

A weak signal for this compound can be a significant hurdle. The following steps can help diagnose and resolve this issue.

Troubleshooting Workflow for Low Signal-to-Noise

G start Low Signal-to-Noise Detected check_ms 1. Verify MS Performance start->check_ms check_sample_prep 2. Evaluate Sample Preparation check_ms->check_sample_prep MS OK optimize_lc 3. Optimize Chromatography check_sample_prep->optimize_lc Sample Prep OK optimize_ms 4. Refine MS Parameters optimize_lc->optimize_ms LC Optimized resolved Signal Improved optimize_ms->resolved

A stepwise approach to troubleshooting low signal-to-noise.

Step-by-Step Guide:

  • Verify Mass Spectrometer Performance:

    • Action: Infuse a standard solution of a commercially available long-chain acyl-CoA (e.g., Palmitoyl-CoA) directly into the mass spectrometer.

    • Expected Outcome: A strong and stable signal should be observed. If not, the issue may lie with the instrument itself (e.g., dirty ion source, detector issue).[9][10]

  • Evaluate Sample Preparation:

    • Action: Review your extraction protocol. Long-chain acyl-CoAs can be lost during sample preparation. Consider using a solid-phase extraction (SPE) method optimized for lipids.[11] Also, ensure that your internal standard is behaving as expected.

    • Expected Outcome: The recovery of a spiked internal standard should be high and consistent across samples.

  • Optimize Chromatography:

    • Action: Assess the peak shape of your analyte. Broad peaks can lead to a lower signal-to-noise ratio.[1] Experiment with different gradient profiles and mobile phase compositions. A shallower gradient around the expected elution time of this compound can improve peak focusing.

    • Expected Outcome: A sharp, symmetrical peak for the target analyte.

  • Refine Mass Spectrometry Parameters:

    • Action: Optimize the collision energy for the specific fragmentation of this compound in SRM mode. Also, adjust the declustering potential and other source parameters to maximize ion generation.

    • Expected Outcome: Increased intensity of the product ions in your SRM transitions.

Issue 2: Poor Peak Shape and Reproducibility

Inconsistent peak shapes and retention times can compromise quantitative accuracy.

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed check_column 1. Inspect LC Column start->check_column check_mobile_phase 2. Verify Mobile Phase check_column->check_mobile_phase Column OK check_injection 3. Assess Injection check_mobile_phase->check_injection Mobile Phase OK resolved Peak Shape Improved check_injection->resolved

A diagnostic workflow for addressing poor chromatographic performance.

Step-by-Step Guide:

  • Inspect the LC Column:

    • Action: Column degradation is a common cause of poor peak shape.[1] Check the column pressure and consider flushing or replacing the column if necessary.

    • Expected Outcome: Stable column pressure and improved peak symmetry.

  • Verify the Mobile Phase:

    • Action: Ensure that the mobile phases are fresh and properly degassed. Inconsistent mobile phase composition can lead to retention time shifts.

    • Expected Outcome: Consistent retention times and peak shapes across injections.

  • Assess the Injection Process:

    • Action: A dirty injector or sample carryover can cause peak tailing.[1] Clean the injector and autosampler components.

    • Expected Outcome: Reduced peak tailing and improved reproducibility.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cell Culture

This protocol is adapted from established methods for the extraction of acyl-CoAs from cellular samples.[12]

  • Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 2 mL of ice-cold methanol (B129727) and an appropriate amount of an internal standard (e.g., a C17:0 or other odd-chain acyl-CoA) to the cell plate. Incubate at -80°C for 15 minutes.

  • Collection: Scrape the cell lysate and transfer it to a centrifuge tube.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C.

  • Drying: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Method for Long-Chain Acyl-CoA Analysis

This protocol provides a starting point for developing a method for this compound.

Liquid Chromatography Parameters

ParameterRecommended Setting
Column Reversed-phase C8, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient Start at 20% B, increase to 95% B over 10 min, hold for 2 min, return to 20% B and re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive or Negative Electrospray Ionization (ESI)
Scan Type Selected Reaction Monitoring (SRM)
Precursor Ion (Q1) [M+H]+ or [M-H]- for this compound
Product Ion (Q3) Specific fragment ions of this compound (to be determined by infusion)
Collision Energy Optimize for maximum product ion intensity
Source Temperature 500°C
IonSpray Voltage 5500 V (Positive), -4500 V (Negative)

Quantitative Data Summary

The following table provides an example of how to present quantitative data for the analysis of this compound, including key quality control parameters.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD) (fmol)Limit of Quantification (LOQ) (fmol)
This compound To be determined[M+H]+ or [M-H]-To be determinedTarget < 10Target < 30
Internal Standard (e.g., C17:0-CoA) To be determined[M+H]+ or [M-H]-To be determinedN/AN/A

Note: The specific m/z values for the precursor and product ions of this compound need to be determined experimentally.

References

Technical Support Center: Quantification of 10-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of 10-Methylpentacosanoyl-CoA and other long-chain acyl-CoAs (LCACoAs) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1][2] In the quantification of this compound, endogenous components of the biological sample, such as phospholipids (B1166683), salts, and other metabolites, can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3] This interference can lead to inaccurate and irreproducible quantification, often manifested as poor sensitivity, and variability between samples.[1]

Q2: What are the primary sources of matrix effects in biological samples for LCACoA analysis?

A: The most significant sources of matrix effects in biological samples like plasma, serum, or tissue extracts are phospholipids.[4] These molecules are abundant in biological membranes and tend to co-extract with LCACoAs during sample preparation. Other potential sources include proteins, salts, and anticoagulants used during sample collection.[2][3]

Q3: How can I detect the presence of matrix effects in my assay?

A: Matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[5] Injection of a blank, extracted matrix sample will show a dip or rise in the analyte signal if matrix components are causing ion suppression or enhancement, respectively.[5] A quantitative assessment can be made by comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a pre-extracted blank matrix sample.[5]

Q4: Is the use of an internal standard sufficient to correct for matrix effects?

A: While the use of an internal standard (IS) is crucial, it may not always be sufficient to completely compensate for matrix effects, especially if the IS and the analyte do not co-elute perfectly or are affected differently by the matrix components.[6] The most effective approach is to use a stable isotope-labeled (SIL) internal standard of this compound.[2] A SIL-IS has nearly identical physicochemical properties to the analyte and will experience similar matrix effects, thus providing more accurate correction.[2]

Troubleshooting Guides

Issue 1: Poor Sensitivity and Inconsistent Quantification

This issue often points towards significant ion suppression due to matrix effects.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Sensitivity start Start: Poor Sensitivity Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is use_sil_is Implement a SIL-IS for This compound check_is->use_sil_is No optimize_sp Optimize Sample Preparation (SPE, LLE) check_is->optimize_sp Yes use_sil_is->optimize_sp check_chromatography Review and Optimize Chromatography optimize_sp->check_chromatography dilute_sample Dilute Sample Extract check_chromatography->dilute_sample end_good Resolution: Improved Sensitivity dilute_sample->end_good Success end_bad Persistent Issue: Consult Instrument Specialist dilute_sample->end_bad No Improvement

Caption: Workflow for troubleshooting poor sensitivity.

Detailed Steps:

  • Internal Standard Review:

    • Question: Are you using an internal standard? If so, is it a stable isotope-labeled (SIL) version of this compound?

    • Recommendation: If not, the use of a SIL-IS is highly recommended as it co-elutes with the analyte and experiences similar ionization effects, providing the best correction for matrix-induced variability.[2]

  • Sample Preparation Optimization:

    • Problem: Your current sample preparation method (e.g., protein precipitation) may not be effectively removing interfering matrix components like phospholipids.[7]

    • Solution: Implement more rigorous sample cleanup techniques.

      • Solid-Phase Extraction (SPE): This is a highly effective method for removing phospholipids and other interferences.[6][7]

      • Liquid-Liquid Extraction (LLE): LLE can also be optimized to selectively extract the analyte of interest while leaving behind many matrix components.[6][7]

  • Chromatographic Separation Improvement:

    • Issue: Co-elution of this compound with matrix components can lead to ion suppression.[4]

    • Action: Modify your LC method to better separate the analyte from the matrix. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[4]

  • Sample Dilution:

    • Strategy: Diluting the sample extract can reduce the concentration of matrix components in the injection volume, thereby lessening their impact on the analyte's ionization.[5]

    • Caveat: This approach is only feasible if the concentration of this compound is high enough to remain detectable after dilution.

Issue 2: High Variability Between Replicate Injections

High variability often indicates inconsistent matrix effects from one injection to the next.

Troubleshooting Workflow:

cluster_1 Troubleshooting High Variability start Start: High Variability Observed check_extraction Evaluate Extraction Consistency (e.g., SPE recovery) start->check_extraction matrix_matched Prepare Calibration Standards in Matrix check_extraction->matrix_matched phospholipid_removal Implement Phospholipid Removal Strategies matrix_matched->phospholipid_removal end_good Resolution: Improved Precision phospholipid_removal->end_good Success end_bad Persistent Issue: Re-evaluate entire workflow phospholipid_removal->end_bad No Improvement

Caption: Workflow for troubleshooting high variability.

Detailed Steps:

  • Extraction Consistency:

    • Evaluation: Assess the reproducibility of your sample extraction procedure. Inconsistent recovery of the analyte and/or matrix components can lead to variable results.

    • Action: If using SPE, ensure the cartridges are not overloaded and that the washing and elution steps are performed consistently.

  • Matrix-Matched Calibrators:

    • Problem: Calibration standards prepared in a clean solvent do not account for the matrix effects present in the actual samples.

    • Solution: Prepare your calibration curve in a blank matrix that is as similar as possible to your study samples (e.g., plasma from an untreated animal). This helps to normalize the matrix effects between the calibrators and the unknown samples.

  • Targeted Phospholipid Removal:

    • Strategy: Since phospholipids are a major cause of matrix effects, consider implementing specific phospholipid removal techniques.

    • Methods: There are commercially available SPE cartridges and 96-well plates designed specifically for phospholipid depletion.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Extraction

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Homogenize tissue samples in a suitable buffer.

    • Add an internal standard (ideally, a stable isotope-labeled this compound) to all samples, calibrators, and quality controls.

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) and centrifuge.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then water through it.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elution:

    • Elute the LCACoAs with a high percentage of organic solvent (e.g., acetonitrile or methanol), potentially with a small amount of a weak acid or base to improve recovery. A method for long-chain fatty acyl-CoAs suggests using a high pH (10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient for separation on a C18 column.[8][9]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueAnalyte RecoveryPhospholipid Removal EfficiencyThroughputRecommendation for this compound
Protein Precipitation (PPT) HighLowHighNot recommended as a standalone method due to significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerateA viable option, but may require significant method development.[6]
Solid-Phase Extraction (SPE) HighHighModerateHighly Recommended. Provides excellent cleanup and reduces matrix effects.[6]
Phospholipid Depletion Plates HighVery HighHighRecommended, especially for high-throughput applications.

Table 2: Example LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

This table provides a starting point for method development. Specific parameters will need to be optimized for this compound.

ParameterSettingRationale
LC Column C18 Reversed-PhaseGood retention for long-chain lipids.[8][9]
Mobile Phase A Water with Ammonium Hydroxide (pH 10.5)High pH can improve peak shape and retention for acyl-CoAs.[8][9]
Mobile Phase B Acetonitrile with Ammonium HydroxideStrong organic solvent for elution.
Ionization Mode Positive Electrospray Ionization (ESI+)Acyl-CoAs ionize well in positive mode.[9][10]
MS/MS Transition Monitor for the neutral loss of 507 DaThis corresponds to the loss of the phosphoadenosine diphosphate (B83284) moiety and is a characteristic fragmentation for acyl-CoAs.[8][11]

References

Technical Support Center: Synthesis of 10-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10-Methylpentacosanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The synthesis of this compound, a long-chain methyl-branched fatty acyl-CoA, presents several challenges. These primarily include the synthesis of the specific 10-methylpentacosanoic acid precursor, the efficient activation of this very long-chain fatty acid to its coenzyme A thioester, purification of the final product, and ensuring its stability during and after synthesis. Low yields and the potential for side reactions are common hurdles.

Q2: What methods can be used to synthesize the 10-methylpentacosanoic acid precursor?

The synthesis of methyl-branched fatty acids can be approached through various organic chemistry strategies. One common method involves the use of organocuprate reagents for the conjugate addition of a methyl group to an α,β-unsaturated ester, followed by chain elongation. Another approach is the use of a Grignard reagent with a suitable electrophile to introduce the methyl branch at the desired position. The choice of method will depend on the available starting materials and the desired scale of the synthesis.

Q3: What are the recommended methods for converting 10-methylpentacosanoic acid to its CoA ester?

There are two main approaches for the synthesis of acyl-CoAs: chemical and enzymatic.

  • Chemical Synthesis: This typically involves activating the carboxylic acid, for example, by converting it to an acid anhydride (B1165640) or an activated ester, which then reacts with coenzyme A.

  • Enzymatic Synthesis: Acyl-CoA synthetases can be used to catalyze the formation of the acyl-CoA from the fatty acid and coenzyme A in the presence of ATP.[1] This method can be highly specific and efficient, but the enzyme's substrate specificity for a very long, branched-chain fatty acid needs to be considered.

Q4: How can I purify the final this compound product?

Purification of long-chain acyl-CoAs is often achieved using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[2][3] SPE with a suitable sorbent can effectively remove unreacted starting materials and byproducts.[3] Reversed-phase HPLC is a powerful technique for obtaining highly pure product and for analyzing the final product's purity.[2]

Q5: What are the best practices for handling and storing this compound to prevent degradation?

Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation.[4] It is crucial to work quickly, on ice, and use high-purity solvents. For long-term storage, it is recommended to store the purified product at -80°C as a lyophilized powder or in a suitable buffer at a slightly acidic pH to minimize hydrolysis.[4] Repeated freeze-thaw cycles should be avoided.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Incomplete activation of the fatty acid - Ensure the activating agent (e.g., carbonyldiimidazole, ethyl chloroformate) is fresh and used in the correct stoichiometric ratio.- Optimize reaction time and temperature to drive the activation to completion.
Inefficient coupling with Coenzyme A - Verify the quality and purity of the Coenzyme A used.- Adjust the pH of the reaction mixture to the optimal range for the coupling reaction (typically around 7.5-8.0 for chemical synthesis).
Degradation of the product during reaction or workup - Perform the reaction and subsequent purification steps at low temperatures (on ice where possible).- Use degassed buffers and solvents to minimize oxidation.- Minimize the time the product is in solution, especially at neutral or basic pH.
Sub-optimal enzymatic activity (for enzymatic synthesis) - Confirm the specific activity of the acyl-CoA synthetase with a standard long-chain fatty acid.- Optimize the reaction buffer conditions (pH, Mg2+ concentration) and ATP concentration.[5]- Consider that 10-methylpentacosanoic acid may be a poor substrate for the chosen enzyme.
Issue 2: Impure Final Product

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Presence of unreacted 10-methylpentacosanoic acid - Improve the efficiency of the activation and coupling steps (see Issue 1).- Optimize the purification protocol. For SPE, ensure proper conditioning of the column and use appropriate wash and elution solvents. For HPLC, adjust the gradient to achieve better separation.
Presence of side-products from the activation step - Re-evaluate the choice of activating agent and reaction conditions to minimize side reactions.- Employ a multi-step purification strategy, potentially combining different chromatography techniques.
Hydrolysis of the thioester bond - Maintain a slightly acidic pH during purification and storage.- Avoid prolonged exposure to high pH or nucleophiles.

Experimental Protocols

General Protocol for Chemical Synthesis of this compound

This protocol is a general guideline and may require optimization for the specific substrate.

  • Activation of 10-Methylpentacosanoic Acid:

    • Dissolve 10-methylpentacosanoic acid in an appropriate anhydrous organic solvent (e.g., THF, DMF).

    • Add an activating agent (e.g., 1.1 equivalents of carbonyldiimidazole) and stir the reaction at room temperature until the activation is complete (can be monitored by TLC or LC-MS).

  • Coupling with Coenzyme A:

    • In a separate vessel, dissolve Coenzyme A (lithium or trilithium salt) in an aqueous buffer (e.g., 0.1 M potassium phosphate, pH 7.5).

    • Slowly add the activated fatty acid solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for several hours or overnight.

  • Purification:

    • Acidify the reaction mixture to pH ~4-5 with a dilute acid (e.g., HCl).

    • Purify the this compound using solid-phase extraction (SPE) with a C18 or similar reversed-phase sorbent.

    • Wash the SPE column with an acidic buffer to remove unreacted Coenzyme A and other water-soluble impurities.

    • Elute the product with an organic solvent mixture (e.g., methanol/water).

    • For higher purity, perform reversed-phase HPLC purification.

  • Analysis and Storage:

    • Analyze the purity of the final product by HPLC and confirm its identity by mass spectrometry.

    • Lyophilize the pure fractions and store the powder at -80°C.

Data Presentation

Table 1: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction and Purification

Methodology Tissue/Sample Type Reported Recovery Rate Reference
Solvent Extraction & SPERat Liver83% to 90%[3]
Modified Solvent Extraction & HPLCVarious Tissues70% to 80%[2]

Note: These are representative values for long-chain acyl-CoAs and may vary for this compound.

Visualizations

Troubleshooting_Workflow start Start: Low Yield or Impure Product check_activation Check Fatty Acid Activation Step start->check_activation check_coupling Evaluate Coupling Reaction with CoA start->check_coupling check_purification Optimize Purification Protocol start->check_purification check_stability Assess Product Stability start->check_stability solution_activation Adjust Stoichiometry, Time, or Temperature check_activation->solution_activation solution_coupling Verify CoA Quality, Adjust pH check_coupling->solution_coupling solution_purification Modify SPE/HPLC Conditions check_purification->solution_purification solution_stability Work at Low Temp, Use Fresh Solvents check_stability->solution_stability end Successful Synthesis solution_activation->end solution_coupling->end solution_purification->end solution_stability->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Chemical Synthesis Pathway cluster_purification Purification and Analysis fatty_acid 10-Methylpentacosanoic Acid activation Activation (e.g., with CDI) fatty_acid->activation activated_intermediate Activated Intermediate activation->activated_intermediate coupling Coupling Reaction activated_intermediate->coupling coenzyme_a Coenzyme A coenzyme_a->coupling crude_product Crude this compound coupling->crude_product purification Purification (SPE / HPLC) crude_product->purification pure_product Pure this compound purification->pure_product analysis Analysis (HPLC, MS) pure_product->analysis final_product Verified Product analysis->final_product

References

Technical Support Center: Purification of 10-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 10-Methylpentacosanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for purifying this compound after its synthesis?

A1: After the synthesis of this compound, the initial purification step typically involves removing unreacted starting materials, such as the free fatty acid (10-methylpentacosanoic acid) and Coenzyme A (CoA), as well as any coupling reagents. A common preliminary step is liquid-liquid extraction or solid-phase extraction to separate the desired acyl-CoA from these impurities.

Q2: Which chromatography techniques are most effective for purifying this compound?

A2: Due to its long-chain nature, a combination of chromatographic methods is often most effective.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating long-chain acyl-CoAs. A C18 column is typically used with a gradient elution system, for example, using a mobile phase of acetonitrile (B52724) and a buffer such as potassium phosphate (B84403) at a slightly acidic pH.[1] The eluent can be monitored at 260 nm, the absorbance maximum for the adenine (B156593) ring of CoA.[1]

  • Ion-Exchange Chromatography: Techniques like DEAE-cellulose chromatography can be employed to separate the negatively charged this compound from non-charged or less charged impurities.[2][3]

  • Solid-Phase Extraction (SPE): SPE cartridges, such as those with oligonucleotide purification matrices, can be used for initial cleanup and concentration of the acyl-CoA from crude reaction mixtures.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Purity assessment should involve multiple analytical techniques:

  • HPLC: As mentioned above, RP-HPLC is excellent for determining the percentage purity by analyzing the peak area of your compound relative to any impurities.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the identity of the purified product by matching the observed mass-to-charge ratio with the theoretical mass of this compound.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick, qualitative assessment of purity and help in identifying the presence of starting materials like the free fatty acid.[4]

Q4: What are the optimal storage conditions for purified this compound?

A4: Long-chain acyl-CoAs are susceptible to hydrolysis. For long-term storage, it is recommended to store the purified this compound as a lyophilized powder or in an organic solvent such as acetonitrile at -80°C. If stored in an aqueous buffer, it should be kept at a slightly acidic pH (around 4-5) to minimize hydrolysis and stored at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Purification Hydrolysis: The thioester bond of the acyl-CoA is unstable, especially at neutral or alkaline pH.[5]Maintain a slightly acidic pH (4-5) throughout the purification process. Work at low temperatures (4°C) whenever possible.
Precipitation: Very-long-chain acyl-CoAs have low solubility in aqueous solutions.[5]Add organic co-solvents like isopropanol (B130326) or acetonitrile to your buffers to improve solubility.[1]
Non-specific binding: The compound may adhere to plasticware or chromatography columns.Use low-binding microcentrifuge tubes and pipette tips. Pre-condition chromatography columns according to the manufacturer's instructions.
Multiple Peaks in HPLC Chromatogram Incomplete Reaction: The synthesis reaction may not have gone to completion.Optimize the synthesis reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants).
Degradation: The sample may have degraded during purification or storage.Re-evaluate your purification and storage conditions (see "Low Yield" above). Analyze the sample by mass spectrometry to identify the impurities.
Contamination: Presence of unreacted starting materials (free fatty acid, CoA).Improve the initial cleanup steps (e.g., extraction, SPE) before proceeding to HPLC.
Poor Peak Shape in HPLC Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation.Adjust the gradient profile, the organic solvent (e.g., acetonitrile, methanol), or the buffer composition and pH.
Column Overload: Too much sample was injected onto the column.Reduce the amount of sample injected. Use a column with a larger diameter if preparative scale purification is needed.
Inconsistent Results Variability in Starting Material: The purity of the initial 10-methylpentacosanoic acid or CoA can vary.Ensure the purity of your starting materials before synthesis.
Procedural Drift: Minor, unintentional changes in the experimental protocol.Maintain a detailed and consistent experimental protocol.

Experimental Protocols

Protocol 1: Solid-Phase Extraction and HPLC Purification of this compound

This protocol is adapted from methods for other long-chain acyl-CoAs.[1]

1. Sample Preparation and Extraction:

  • Homogenize the crude reaction mixture in a potassium phosphate buffer (100 mM, pH 4.9).

  • Add 2-propanol and further homogenize.

  • Extract the acyl-CoAs from the homogenate using acetonitrile.

  • Centrifuge to pellet any precipitate and collect the supernatant.

2. Solid-Phase Extraction (SPE):

  • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Wash the column with a suitable buffer to remove unbound impurities.

  • Elute the acyl-CoAs using 2-propanol.

3. HPLC Purification:

  • Concentrate the eluent from the SPE step under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

  • Inject the sample onto a C18 reversed-phase column.

  • Elute using a binary gradient system:

    • Solvent A: 75 mM potassium phosphate, pH 4.9.

    • Solvent B: Acetonitrile with 600 mM glacial acetic acid.

  • Monitor the eluent at 260 nm.

  • Collect the fractions corresponding to the this compound peak.

4. Post-Purification:

  • Pool the pure fractions and remove the organic solvent by evaporation.

  • Lyophilize the sample for long-term storage.

Visualizations

Diagram 1: General Workflow for Purification of this compound

PurificationWorkflow Synthesis Crude Synthesis Mixture Extraction Liquid-Liquid or Solid-Phase Extraction Synthesis->Extraction Initial Cleanup CrudeExtract Crude Acyl-CoA Extract Extraction->CrudeExtract Chromatography Chromatographic Purification (e.g., HPLC) CrudeExtract->Chromatography High-Resolution Separation PurityAnalysis Purity & Identity Analysis (HPLC, MS) Chromatography->PurityAnalysis Fraction Collection PureProduct Pure 10-Methyl- pentacosanoyl-CoA PurityAnalysis->PureProduct Pooling Pure Fractions Storage Lyophilization & Storage (-80°C) PureProduct->Storage

Caption: A generalized workflow for the purification of this compound.

References

"optimizing storage conditions for 10-Methylpentacosanoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of 10-Methylpentacosanoyl-CoA. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: Due to the inherent instability of long-chain acyl-CoAs in aqueous solutions, it is recommended to reconstitute this compound in methanol (B129727).[1][2] For experiments requiring an aqueous buffer, a solution of 50% methanol / 50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has been shown to provide better stability compared to purely aqueous solutions.[1][2]

Q2: What is the optimal storage temperature for this compound solutions?

A2: For long-term storage, it is recommended to store this compound solutions at -80°C. For short-term storage (up to one week), -20°C is acceptable.[3][4]

Q3: How many times can I freeze and thaw my this compound solution?

A3: To maintain the integrity of the reagent, it is crucial to avoid repeated freeze-thaw cycles.[3][4] It is best practice to aliquot the reconstituted solution into single-use volumes before freezing.

Q4: Is this compound sensitive to light?

A4: While specific data for this compound is unavailable, it is general good laboratory practice to protect all reagents from light, especially during long-term storage. Storing vials in the dark or using amber vials is recommended.[3]

Q5: How does pH affect the stability of this compound?

A5: Acyl-CoAs are prone to hydrolysis, particularly in alkaline and strongly acidic aqueous solutions.[2] A neutral pH of around 7 is generally recommended for short-term experimental use in aqueous-containing buffers.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solution from lyophilized powder. Verify the integrity of the stock solution using HPLC or LC-MS/MS (see Experimental Protocols).
Ensure proper storage conditions (temperature, light protection) and avoid multiple freeze-thaw cycles.
Low or no signal in analytical assays (e.g., HPLC, MS) Complete degradation of the analyte.Review reconstitution and storage procedures. Use fresh solvents for reconstitution.
Adsorption to surfaces.Use low-adhesion polypropylene (B1209903) tubes and pipette tips.
Appearance of extra peaks in chromatograms Hydrolysis or oxidation of this compound.Prepare fresh samples and analyze immediately. Degas aqueous solvents before use to minimize oxidation.

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound based on general principles for long-chain acyl-CoAs.

Condition Recommendation Rationale
Solvent Methanol or 50% Methanol / 50% 50mM Ammonium Acetate (pH 7)Acyl-CoAs are unstable in purely aqueous solutions.[1][2]
Storage Temperature -80°C (long-term), -20°C (short-term)Minimizes chemical and enzymatic degradation.[3][4]
Freeze-Thaw Cycles Avoid; aliquot into single-use volumesPrevents degradation from repeated temperature changes.[3][4]
pH (for aqueous buffers) ~7.0Avoids hydrolysis that occurs at alkaline and strongly acidic pH.[2]
Light Exposure Minimize; store in the darkGeneral best practice to prevent potential photodegradation.[3]

Experimental Protocols

Protocol 1: Assessment of this compound Integrity by HPLC-UV

This protocol provides a general method to assess the purity and detect degradation of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Potassium phosphate (B84403) monobasic (for buffer preparation)

  • Acetonitrile (B52724) (HPLC grade)

  • C18 reversed-phase HPLC column

  • HPLC system with UV detector (set to 260 nm)

Procedure:

  • Sample Preparation:

    • Reconstitute or dilute the this compound sample in methanol.

    • The final concentration should be within the linear range of the detector.

  • Mobile Phase Preparation:

    • Mobile Phase A: 75 mM Potassium Phosphate buffer (pH adjusted as needed).

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 260 nm.[5]

    • Gradient: A gradient elution is typically used to separate long-chain acyl-CoAs. An example gradient could be starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over the run.[5]

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate degradation products. The appearance of new peaks or a decrease in the main peak area over time suggests degradation.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a more sensitive and specific method for the quantification of this compound, which is ideal for stability studies.

Materials:

  • This compound sample

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • LC-MS/MS grade solvents (acetonitrile, methanol, water)

  • Ammonium hydroxide (B78521)

  • C18 reversed-phase UPLC/HPLC column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation and Extraction:

    • For biological samples, a protein precipitation and extraction step is required. A common method involves homogenization in a buffer followed by extraction with organic solvents like acetonitrile and isopropanol.[1][4]

    • Spike the sample with a known concentration of an internal standard (e.g., Heptadecanoyl-CoA) before extraction to account for sample loss and matrix effects.[1]

    • Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol:water 1:1).[1]

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A binary gradient with ammonium hydroxide in water and ammonium hydroxide in acetonitrile is often used.[1][6]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Quantification: Use selected reaction monitoring (SRM) for quantification. The transition would involve the precursor ion [M+H]+ of this compound and a characteristic product ion.[1]

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

G Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results check_stock Is the this compound stock solution fresh? start->check_stock prepare_fresh Prepare a fresh stock solution from lyophilized powder. check_stock->prepare_fresh No check_storage Were proper storage conditions maintained? (-80°C, no light, no freeze-thaw cycles) check_stock->check_storage Yes verify_integrity Verify stock integrity using HPLC or LC-MS/MS. prepare_fresh->verify_integrity aliquot_new Prepare new aliquots from a fresh stock and store properly. check_storage->aliquot_new No check_storage->verify_integrity Yes aliquot_new->verify_integrity proceed Proceed with experiment using verified stock. verify_integrity->proceed Integrity Confirmed degraded Stock is likely degraded. verify_integrity->degraded Degradation Detected degraded->prepare_fresh

Caption: Troubleshooting workflow for inconsistent experimental results.

G Recommended Storage and Handling Logic start Start with Lyophilized This compound reconstitute Reconstitute in Methanol or 50% Methanol/Ammonium Acetate start->reconstitute aliquot Aliquot into single-use volumes reconstitute->aliquot storage_decision Intended Storage Duration? aliquot->storage_decision long_term Store at -80°C in the dark. storage_decision->long_term Long-term (>1 week) short_term Store at -20°C in the dark. storage_decision->short_term Short-term (≤1 week) use_in_experiment Use in Experiment long_term->use_in_experiment short_term->use_in_experiment

Caption: Recommended storage and handling logic for this compound.

References

"reducing background noise in 10-Methylpentacosanoyl-CoA analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-Methylpentacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in reducing background noise during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and issues that may arise during the analysis of this compound, a very-long-chain branched fatty acyl-CoA. The troubleshooting guides offer step-by-step solutions to mitigate background noise and improve signal quality.

Q1: What are the primary sources of background noise in the LC-MS/MS analysis of this compound?

A1: Background noise in the analysis of this compound can originate from various sources, broadly categorized as chemical, instrumental, and environmental.[1][2][3]

  • Chemical Noise: This arises from the sample matrix, reagents, and consumables.[3] Common sources include:

    • Solvent and Reagent Impurities: Use of low-purity solvents and reagents can introduce contaminants that contribute to a high baseline.[1]

    • Plasticware Contaminants: Phthalates and other plasticizers can leach from tubes, pipette tips, and vial caps, creating interfering peaks.[1]

    • Sample Matrix Effects: Complex biological samples contain numerous molecules that can co-elute with this compound, leading to ion suppression or enhancement.[4]

  • Instrumental Noise: This is generated by the analytical instrument itself.[2][3] Key sources include:

    • MS Source Contamination: A dirty mass spectrometer source can be a significant source of background ions and overall baseline noise.[1]

    • Column Bleed: Degradation of the stationary phase of the LC column can release chemical compounds that create a rising baseline, especially with temperature gradients.[1]

    • Electronic Noise: All electronic components generate random noise, which can affect the detector's signal.[3]

  • Environmental Noise: This originates from the laboratory environment.[2]

    • Electromagnetic Fields: Nearby electrical equipment can interfere with the sensitive electronics of the mass spectrometer.[2]

    • Temperature and Pressure Fluctuations: Changes in the laboratory environment can affect instrument performance and lead to baseline drift.[3]

Q2: I am observing a high, noisy baseline in my chromatogram. What are the initial troubleshooting steps?

A2: A high and noisy baseline is a common issue. The following troubleshooting workflow can help identify and resolve the source of the noise.

Troubleshooting Workflow for High Baseline Noise

G Troubleshooting High Baseline Noise start High, Noisy Baseline Observed run_blank Inject a Solvent Blank start->run_blank noise_persists Does the Noise Persist? run_blank->noise_persists check_solvents Check Solvents and Reagents (Use high-purity, fresh solvents) noise_persists->check_solvents Yes carryover Carryover from Previous Injection noise_persists->carryover No check_lc_system Inspect LC System (Check for leaks, contaminated mobile phase) check_solvents->check_lc_system clean_ms_source Clean MS Source check_lc_system->clean_ms_source noise_reduced Noise Reduced clean_ms_source->noise_reduced end Issue Resolved noise_reduced->end troubleshoot_carryover Troubleshoot Carryover (Run multiple blanks, extend wash steps) carryover->troubleshoot_carryover troubleshoot_carryover->end

Caption: A flowchart for troubleshooting high baseline noise in LC-MS analysis.

Q3: My signal for this compound is weak and inconsistent. How can I improve it?

A3: Weak and inconsistent signals for very-long-chain acyl-CoAs are often related to sample preparation and ionization efficiency.

  • Optimize Sample Preparation: Due to its long acyl chain, this compound is highly hydrophobic. Ensure your extraction method is suitable for such lipids.

    • Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh-Dyer protocols, which use a combination of chloroform (B151607) and methanol (B129727), are effective for extracting lipids.[5][6] An alternative is using methyl tert-butyl ether (MTBE), which can be easier to handle.[5]

    • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and enrich for this compound.[4][5] For non-polar lipids, reversed-phase columns (e.g., C18) are suitable.[4][7]

  • Improve Ionization Efficiency:

    • Mobile Phase Additives: The addition of a small amount of a weak acid, such as formic acid (0.1%), to the mobile phase can enhance protonation and improve signal intensity in positive ion mode.[8]

    • Ion-Pairing Chromatography: For the analysis of the CoA moiety, ion-pairing reagents can be used, but they may cause ion suppression in the MS.[9] Careful optimization is required.

  • Use of Stable Isotope-Labeled Internal Standards: The most reliable way to account for sample loss during preparation and for matrix effects is to use a stable isotope-labeled internal standard.[10][11] An ideal internal standard would be this compound with 13C or 15N labels.[12] If a specific standard is unavailable, a structurally similar very-long-chain acyl-CoA with a stable isotope label can be used.

Q4: I am seeing many interfering peaks in my chromatogram. How can I improve the specificity of my analysis?

A4: Interfering peaks can be addressed by improving chromatographic separation and using more specific mass spectrometry techniques.

  • Enhance Chromatographic Resolution:

    • Gradient Elution: A gradient elution with a shallow gradient can improve the separation of this compound from other lipids.[8]

    • Column Chemistry: A C18 column is a good starting point for reversed-phase chromatography of lipids. Experimenting with different column lengths and particle sizes may improve resolution.

  • Utilize Tandem Mass Spectrometry (MS/MS):

    • Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive technique for targeted analysis.[13] It involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion. All acyl-CoAs share a common fragmentation pattern, which can be exploited for MRM method development.[13][14][15]

      • Common Fragments: In positive ion mode, acyl-CoAs typically show a neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) moiety) and a fragment ion at m/z 428.[13][14][15][16] The most abundant fragment is usually from the neutral loss of 507.[13]

MS/MS Fragmentation of Acyl-CoAs

G Characteristic Fragmentation of Acyl-CoAs in MS/MS precursor [Acyl-CoA + H]+ fragment1 [Acyl-pantetheine-phosphate + H]+ precursor->fragment1 Fragmentation fragment2 [Adenosine-3',5'-diphosphate]+ (m/z 428) precursor->fragment2 Fragmentation neutral_loss Neutral Loss of 507 Da (Adenosine-3'-phosphate-5'-diphosphate) precursor->neutral_loss neutral_loss->fragment1

Caption: Common fragmentation pathways for acyl-CoAs in positive ion mode MS/MS.

Data Presentation

The following tables summarize quantitative data related to noise reduction strategies.

Table 1: Comparison of Sample Preparation Methods for Lipid Analysis

MethodPrincipleAdvantagesDisadvantagesReference
Liquid-Liquid Extraction (LLE) Partitioning of lipids into an organic solvent phase.Simple, widely applicable.Can be less specific, potential for emulsions.[5][6]
Solid-Phase Extraction (SPE) Selective retention and elution of lipids on a solid support.High specificity, good for sample cleanup and enrichment.More complex and laborious than LLE.[4][5][7]
Protein Precipitation (PPT) Removal of proteins by adding an organic solvent.Simple and fast.May not remove all interfering substances.[4]

Table 2: Common Mobile Phase Additives for LC-MS of Lipids

AdditiveConcentrationIonization ModeEffectReference
Formic Acid 0.1%PositiveEnhances protonation.[8]
Ammonium (B1175870) Acetate 5-10 mMPositive/NegativeForms adducts, can improve signal.[6]
Ammonium Formate 5-10 mMPositive/NegativeSimilar to ammonium acetate.N/A

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol is a general guideline and should be optimized for your specific sample type.

  • Sample Homogenization:

    • For tissues, weigh approximately 1 mg of tissue and homogenize on ice in 500 µL of methanol.[17]

    • For cells, aspirate the media and add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water. Scrape the cells and transfer to a microcentrifuge tube.[18]

  • Internal Standard Spiking:

    • Add a known amount of a suitable stable isotope-labeled internal standard to the homogenate.

  • Lipid Extraction (LLE):

    • Add 2 volumes of chloroform to the 1 volume of methanol homogenate.

    • Vortex thoroughly for 10 minutes.[17]

    • Add 1 volume of water to induce phase separation.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a starting point for method development.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[8]

    • Mobile Phase A: Water with 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

    • Gradient: A shallow gradient from a lower to a higher percentage of mobile phase B. The exact gradient should be optimized to achieve good separation.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.[8]

  • MS/MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]+ of this compound.

    • Product Ion (Q3): Monitor for the neutral loss of 507 Da or the fragment at m/z 428.[13][14][15][16] The collision energy should be optimized for maximum signal intensity.

    • Source Temperature: Optimize according to the instrument manufacturer's recommendations.

References

Technical Support Center: Method Validation for 10-Methylpentacosanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed technical support for researchers, scientists, and drug development professionals validating analytical methods for the quantification of 10-Methylpentacosanoyl-CoA, a very long-chain fatty acyl-CoA. The content is structured to address common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the sensitive and specific quantification of this compound? A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for quantifying acyl-CoA species, including very long-chain variants like this compound.[1][2][3][4] This technique combines the separation power of liquid chromatography with the high specificity of mass spectrometry, typically using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode.[5][6][7]

Q2: What are the critical validation parameters to assess for this method according to regulatory guidelines? A2: A full method validation should be performed according to guidelines from bodies like the ICH or FDA.[5][6][8][9] The core parameters to evaluate are:

  • Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other sample components.

  • Linearity & Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (assessed as repeatability/intra-day and intermediate precision/inter-day).[5][6]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[10]

  • Stability: The chemical stability of the analyte in the biological matrix and during the analytical process (e.g., freeze-thaw, autosampler stability).[11]

Q3: What type of internal standard (IS) is suitable for quantifying this compound? A3: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C or ²H labeled). If unavailable, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is an effective alternative as it is not typically endogenous in most biological samples.[2] The IS is crucial for correcting variability during sample extraction and ionization.[2]

Q4: How can I improve the chromatographic separation and peak shape for a very long-chain acyl-CoA? A4: Achieving good chromatographic resolution is essential to minimize ion suppression.[2] For long-chain acyl-CoAs, reversed-phase chromatography (e.g., using a C18 column) is common.[2][3] Operating at a high pH (e.g., 10.5) with a mobile phase additive like ammonium (B1175870) hydroxide (B78521) can significantly improve peak shape and resolution for these molecules.[5][6][7] However, be aware that high pH can be deleterious to standard silica-based columns, so a pH-stable column is recommended.[7]

Q5: How should I handle and store samples to prevent degradation of this compound? A5: Acyl-CoAs are known to be unstable.[2][11] To minimize degradation, metabolic activity must be quenched rapidly, and samples should be kept on ice or frozen throughout the extraction process.[2] For long-term storage, storing extracts as dry pellets at -80°C is recommended.[2] Reconstitute the sample in a suitable, preferably non-aqueous or buffered, solvent just prior to LC-MS/MS analysis.[2][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Analyte Signal Sample Degradation: this compound is chemically and enzymatically unstable.Ensure rapid quenching of metabolic activity post-collection. Keep samples on ice during preparation and store extracts as dry pellets at -80°C.[2] Reconstitute just before analysis.
Poor Extraction Recovery: The very long acyl chain affects solubility.Optimize the extraction solvent system. A common method is protein precipitation with a mixture of organic solvents like methanol/acetonitrile/water.[3][4] Consider solid-phase extraction (SPE) for sample cleanup and concentration.[3][5][6]
Ion Suppression: Co-eluting matrix components compete for ionization, reducing analyte signal.Improve chromatographic separation to resolve the analyte from interfering species.[2] Dilute the sample or incorporate a robust sample cleanup step like SPE.[3]
High Variability / Poor Precision Inconsistent Sample Preparation: Manual inconsistencies in pipetting, extraction, or evaporation steps.Use an appropriate internal standard to correct for variability.[2] Automate liquid handling steps if possible. Ensure complete and consistent drying and reconstitution.
Autosampler Instability: Analyte may degrade in the autosampler over the course of a long run.Test autosampler stability. If degradation is observed, reduce the run time, decrease the autosampler temperature, or analyze samples in smaller batches. Acyl-CoAs show better stability in buffered solutions (pH ~7) or organic solvents compared to pure water.[11][12]
Poor Linearity in Calibration Curve Matrix Effects: The biological matrix affects ionization differently at different analyte concentrations.Prepare calibration standards in a matrix that closely matches the study samples (e.g., lysate from a blank control group).[2]
Inappropriate Regression Model: A standard linear regression may not be suitable.Use a weighted linear regression (e.g., 1/x or 1/x²) to improve accuracy at the lower end of the calibration curve.[2][13]
Detector Saturation: The signal at high concentrations is overwhelming the detector.Extend the calibration range or dilute the high-concentration samples to fall within the linear range of the detector.

Experimental Protocols & Data

Method Validation Workflow

The following diagram illustrates the logical flow for validating the quantification method.

G Method Validation Workflow for this compound Quantification cluster_0 Validation Experiments A Method Development (LC & MS Optimization) B Define Validation Protocol & Acceptance Criteria A->B C Specificity / Selectivity B->C D Linearity, Range, LOD, LOQ B->D E Accuracy & Precision (Intra- & Inter-day) B->E F Recovery (Extraction Efficiency) B->F G Stability (Freeze-Thaw, Autosampler) B->G H Validated Method Ready for Routine Analysis C->H D->H E->H F->H G->H

A typical workflow for analytical method validation.
Sample Preparation Protocol (from Biological Tissue)

This protocol outlines a general procedure for extracting acyl-CoAs from tissue samples.

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a 2 mL tube with ceramic beads.

    • Immediately add 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v) containing a known amount of internal standard (e.g., C17:0-CoA).[4]

    • Homogenize using a bead beater until the tissue is fully disrupted. Keep samples on ice.

  • Protein Precipitation & Extraction:

    • Vortex the homogenate vigorously for 1 minute.

    • Incubate on ice for 15 minutes to facilitate protein precipitation.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[3]

  • Supernatant Collection & Drying:

    • Carefully transfer the supernatant to a new tube, avoiding the pellet.[3]

    • Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator. This step is critical, and the resulting pellet should be stored at -80°C if not analyzed immediately.[2][3]

  • Reconstitution:

    • Just prior to analysis, reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol).[3] Vortex and centrifuge briefly to pellet any insoluble material.

    • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Validation results must be documented and compared against pre-defined acceptance criteria.

Table 1: General Acceptance Criteria for Method Validation (Based on common industry practices and regulatory guidance)

ParameterAcceptance Criteria
Specificity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank samples.
Linearity (r²) Coefficient of determination (r²) ≥ 0.99
Accuracy Mean recovery of 85-115% of nominal for QC samples (80-120% at LLOQ).
Precision (CV) Coefficient of Variation (CV) ≤ 15% for QC samples (≤ 20% at LLOQ).
LOD / LOQ Signal-to-Noise (S/N) ratio ≥ 3 for LOD and ≥ 10 for LOQ.[10]
Stability Analyte concentration within ±15% of the initial concentration under tested conditions.

Table 2: Example Validation Data for a Long-Chain Acyl-CoA Assay (Hypothetical data based on published results for similar analytes)[5][6]

QC LevelNominal Conc. (pmol/mg)Intra-day Precision (CV%) (n=5)Intra-day Accuracy (%) (n=5)Inter-day Precision (CV%) (n=15, 3 days)Inter-day Accuracy (%) (n=15, 3 days)
LLOQ 0.58.8%108.5%12.1%110.2%
Low QC 1.54.1%98.7%7.5%99.5%
Mid QC 15.02.5%102.3%4.8%101.7%
High QC 75.01.8%97.4%3.2%98.1%

Visualization of Troubleshooting Logic

This diagram provides a logical path for diagnosing the common issue of low signal intensity.

G Troubleshooting Guide: Low Signal Intensity start Low or No Signal Observed q1 Is IS signal also low? start->q1 a1 Check MS/LC System q1->a1  Yes b1 Analyte-Specific Issue q1->b1  No   a2 Run system suitability test. Check for clogs, leaks, or low spray voltage. a1->a2 a3 Check Extraction Recovery a1->a3 a4 Perform spike-recovery experiment. Optimize extraction solvent or consider SPE cleanup. a3->a4 q2 Was sample handling optimal? b1->q2 b2 Sample Degradation Likely q2->b2 No b4 Check for Severe Ion Suppression q2->b4 Yes b3 Use fresh samples. Ensure rapid quenching and maintain cold chain (-80°C). b2->b3 b5 Perform post-column infusion study. Improve chromatography to separate analyte from suppressive region. b4->b5

A decision tree for troubleshooting low analyte signal.

References

Troubleshooting Poor Chromatographic Peak Shape of Acyl-CoAs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor chromatographic peak shape of acyl-CoAs. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of these critical metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for acyl-CoAs?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a frequent challenge in acyl-CoA analysis. The primary causes include:

  • Secondary Interactions: Acyl-CoAs, with their polar coenzyme A moiety, can interact with residual silanol (B1196071) groups on silica-based reversed-phase columns (e.g., C18).[1][2] This is a major contributor to peak tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing. For instance, unprotonated acids in the mobile phase can compete with protonated silanols, causing tailing.[1]

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and peak tailing.[2][3][4] This can be caused by voids at the column inlet or contamination.[1][5]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in peak tailing.[1][6]

  • Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion.[2]

Q2: Why am I observing peak fronting for my acyl-CoA standards?

Peak fronting, where the leading edge of the peak is less steep than the trailing edge, is often a sign of:

  • Column Overload: This is the most common cause of peak fronting, where the concentration or volume of the injected sample exceeds the column's capacity.[6][7]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak fronting.[8]

  • Column Packing Issues: Poorly packed columns can result in an uneven flow path and contribute to peak fronting.[8][9]

Q3: What causes split peaks in my acyl-CoA chromatogram?

Split peaks can arise from several issues, often related to a disruption in the sample path:

  • Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, distorting the peak shape.[5][10]

  • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.[1][10]

  • Injector Problems: Issues with the autosampler injector can lead to improper sample introduction and split peaks.

  • Co-elution: In some cases, what appears to be a split peak may actually be the co-elution of two distinct but closely related compounds.[10]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

If you are experiencing peak tailing with your acyl-CoA analysis, follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for Peak Tailing

cluster_all_peaks All Peaks Tailing cluster_some_peaks Some Peaks Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No check_frit Check for blocked column frit yes_all_peaks->check_frit check_mobile_phase Optimize mobile phase pH no_all_peaks->check_mobile_phase check_column_void Inspect for column void check_frit->check_column_void If frit is clear replace_column Replace column check_column_void->replace_column If void is present end_node Peak Shape Improved replace_column->end_node use_ion_pairing Add ion-pairing reagent check_mobile_phase->use_ion_pairing If tailing persists reduce_sample_load Reduce sample concentration/volume use_ion_pairing->reduce_sample_load If still tailing check_solvent Match sample solvent to mobile phase reduce_sample_load->check_solvent If issue remains check_solvent->end_node start Peak Fronting Observed reduce_load Reduce sample concentration/volume start->reduce_load match_solvent Match sample solvent to mobile phase reduce_load->match_solvent If fronting persists check_column Check column for degradation/packing issues match_solvent->check_column If issue remains end_node Peak Shape Improved check_column->end_node start Split Peak Observed check_connections Check all tubing and fittings for leaks/improper connections start->check_connections check_frit Inspect and clean/replace column frit check_connections->check_frit If connections are secure check_column_void Check for column void check_frit->check_column_void If frit is clear replace_column Replace column check_column_void->replace_column If void is present end_node Peak Shape Improved replace_column->end_node sample_prep Sample Preparation (e.g., Solvent Precipitation or SPE) lc_separation Chromatographic Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection Mass Spectrometry Detection (Tandem MS) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

References

Validation & Comparative

Confirming the Structure of 10-Methylpentacosanoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural elucidation of long-chain branched fatty acyl-CoAs, such as 10-Methylpentacosanoyl-CoA, is critical for understanding their roles in various metabolic pathways. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the structural confirmation of this molecule, complete with experimental data and protocols for researchers, scientists, and drug development professionals.

Overview of Analytical Methodologies

The structural confirmation of this compound primarily relies on spectroscopic techniques that can provide detailed information about its carbon skeleton and the attached Coenzyme A (CoA) moiety. While NMR spectroscopy is a powerful tool for determining the complete three-dimensional structure, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) offer complementary information, particularly regarding molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the complete structural assignment of molecules in solution.[1] By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and their spatial relationships. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed to assign all proton and carbon signals, confirming the long-chain structure, the position of the methyl branch, and the integrity of the CoA portion.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2][3] It is a highly sensitive method for identifying and quantifying fatty acids.[4] For the analysis of this compound, the fatty acid is typically hydrolyzed from the CoA moiety and derivatized to a more volatile form, such as a methyl ester (FAME).[3][5] While GC-MS provides accurate mass information and fragmentation patterns that can suggest the presence of a methyl branch, it does not definitively determine the branch position without ambiguity in all cases.[5][6]

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative data for the analysis of this compound by NMR and compare the performance of NMR with GC-MS.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The chemical shifts are predicted based on typical values for long-chain fatty acyl-CoAs and branched alkanes. Actual values may vary depending on the solvent and experimental conditions.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acyl Chain
CH₃ (terminal)~0.88 (t)~14.1
(CH₂)n (bulk)~1.25 (m)~29.3 - 29.7
CH₂-C=O~2.20 (t)~43.5
CH (at branch)~1.50 (m)~36.8
CH₃ (branch)~0.85 (d)~19.5
CoA Moiety
Adenine H2~8.40 (s)~152.0
Adenine H8~8.15 (s)~148.0
Ribose H1'~6.10 (d)~87.5
Pantothenate CH₂-N~3.55 (t)~42.0
Cysteamine CH₂-S~3.05 (t)~31.0
Table 2: Comparison of NMR and GC-MS for Structural Elucidation
Parameter NMR Spectroscopy Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the magnetic properties of atomic nuclei to determine molecular structure.Separates compounds based on volatility and provides mass-to-charge ratio of ionized fragments.
Information Provided Detailed 3D structure, atom connectivity, stereochemistry.Molecular weight, fragmentation pattern, retention time.
Sample Preparation Dissolution in a deuterated solvent.Hydrolysis of CoA, derivatization to a volatile ester (e.g., FAME).[3]
Strengths - Unambiguous structure determination.- Non-destructive.- Provides stereochemical information.- High sensitivity.- Excellent for quantification.- Well-established libraries for FAMEs.
Weaknesses - Lower sensitivity compared to MS.- Requires higher sample concentrations.- Complex spectra for large molecules.- Indirect analysis of the acyl-CoA.- Derivatization can introduce artifacts.- Ambiguity in determining branch position from mass spectra alone.[6]

Experimental Workflows and Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential.

Logical Workflow for NMR-based Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve 10-Methyl- pentacosanoyl-CoA in deuterated solvent (e.g., D₂O or CD₃OD) acq_1d 1D NMR (¹H, ¹³C) prep->acq_1d Acquire acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d If needed proc Spectral Processing (Fourier Transform, Phasing, Baseline Correction) acq_1d->proc Process acq_2d->proc Process assign Signal Assignment proc->assign Analyze structure Structure Confirmation assign->structure Confirm

Caption: Workflow for NMR-based structural confirmation.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD). Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to get an overview of the proton signals.

    • Acquire a 1D ¹³C NMR spectrum, often with proton decoupling, to observe all carbon signals.

    • Perform two-dimensional (2D) NMR experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the position of the methyl branch and the linkage to the CoA moiety.

  • Data Analysis: Process the NMR data using appropriate software. The chemical shifts of the signals are referenced to the internal standard. The structure is elucidated by systematically assigning all ¹H and ¹³C signals based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation:

    • Hydrolysis: To approximately 1 mg of this compound, add 1 mL of 0.5 M methanolic NaOH. Heat the mixture at 80°C for 10 minutes to hydrolyze the thioester bond, releasing the free fatty acid.

    • Derivatization (Methylation): After cooling, add 2 mL of 14% boron trifluoride in methanol. Heat at 80°C for 5 minutes to convert the fatty acid to its fatty acid methyl ester (FAME).

    • Extraction: Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the layers. Collect the upper hexane layer containing the FAME.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • Use a suitable capillary column (e.g., a polar column like those used for FAME analysis).

    • Employ a temperature program that allows for the separation of long-chain FAMEs.

    • The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Data Analysis: Identify the FAME peak based on its retention time and mass spectrum. The mass spectrum will show a molecular ion peak corresponding to the mass of the methyl ester of 10-methylpentacosanoic acid and characteristic fragmentation patterns. The retention time can be compared to that of standards if available.

Conclusion

For the unambiguous structural confirmation of this compound, NMR spectroscopy is the gold standard . It provides a complete picture of the molecular structure, including the precise location of the methyl branch and the stereochemistry, which is often not possible with other techniques. While GC-MS is a valuable complementary tool , especially for detecting the presence of the molecule and for quantification, its reliance on derivatization and the potential for ambiguity in interpreting mass spectra for positional isomers make it less definitive for complete structural elucidation. The choice of method will ultimately depend on the specific research question, but for de novo structure confirmation, a comprehensive suite of NMR experiments is indispensable.

References

A Comparative Guide to the Validation of a 10-Methylpentacosanoyl-CoA LC-MS/MS Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, particularly pathways involving very-long-chain fatty acids, the accurate quantification of specific molecular species is critical. 10-Methylpentacosanoyl-CoA is a key intermediate in the metabolism of branched-chain fatty acids, and its precise measurement can provide significant insights into various physiological and pathological processes. This guide offers an objective comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound with alternative analytical techniques, supported by established experimental data for similar long-chain acyl-CoAs.

Comparison of Analytical Methods

The quantification of acyl-CoA thioesters is essential for understanding cellular metabolism.[1] While various methods are available, LC-MS/MS has become the preferred technique due to its high sensitivity and specificity.[1][2] The following table compares the typical performance characteristics of an LC-MS/MS assay with other common methods, based on data reported for analogous long-chain acyl-CoAs.

ParameterLC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[1]120 pmol (with derivatization)[1]~50 fmol[1]
Limit of Quantitation (LOQ) 5-50 fmol[1]1.3 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99[1]>0.99Variable
Precision (RSD%) < 5%[1]< 15%< 20%
Specificity High (mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of any reliable analytical assay. Below are detailed methodologies for the key steps in the quantification of this compound using LC-MS/MS, adapted from established protocols for other long-chain acyl-CoAs.

Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a commonly used technique for sample clean-up and concentration, which helps in reducing matrix effects.[2]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]

  • Loading: Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the cartridge.[1]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.[1]

  • Elution: Elute the this compound with 1 mL of methanol.[1]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[1]

Liquid Chromatography

The chromatographic separation is crucial for resolving the analyte of interest from other structurally similar molecules.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to ensure the elution of the hydrophobic this compound. For example, 5% B to 95% B over 5 minutes.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

Tandem Mass Spectrometry

Tandem mass spectrometry provides the high selectivity and sensitivity required for accurate quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard. For long-chain acyl-CoAs, a common fragmentation involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[4]

  • Collision Energy: This parameter is optimized for the specific analyte to achieve the most stable and intense product ion signal.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the context of this assay, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample SPE Solid-Phase Extraction BiologicalSample->SPE Elution Elution & Drying SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC Liquid Chromatography Reconstitution->LC MSMS Tandem Mass Spectrometry LC->MSMS Data Data Acquisition & Analysis MSMS->Data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

G cluster_pathways Metabolic Fates FattyAcids Fatty Acids AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthetase FattyAcylCoA Fatty Acyl-CoAs (e.g., this compound) AcylCoA_Synthetase->FattyAcylCoA BetaOxidation β-Oxidation (Energy Production) FattyAcylCoA->BetaOxidation LipidSynthesis Lipid Synthesis (e.g., TAGs, Phospholipids) FattyAcylCoA->LipidSynthesis ProteinAcylation Protein Acylation (Signaling) FattyAcylCoA->ProteinAcylation

Caption: Central role of Fatty Acyl-CoAs in cellular metabolism.

G cluster_params Validation Parameters cluster_lcmsms LC-MS/MS cluster_hplc HPLC-UV/Fluorescence cluster_enzymatic Enzymatic Assays Parameters Parameter LOD LOD LOQ LOQ Linearity Linearity (R²) Precision Precision (RSD%) Specificity Specificity LCMSMS_Header LC-MS/MS LCMSMS_LOD Low (fmol) LCMSMS_LOQ Low (fmol) LCMSMS_Lin >0.99 LCMSMS_Prec <5% LCMSMS_Spec High HPLC_Header HPLC HPLC_LOD High (pmol) HPLC_LOQ High (nmol) HPLC_Lin >0.99 HPLC_Prec <15% HPLC_Spec Moderate Enz_Header Enzymatic Enz_LOD Low (fmol) Enz_LOQ Low (fmol) Enz_Lin Variable Enz_Prec <20% Enz_Spec High

References

A Comparative Guide to the Biological Activity of 10-Methylpentacosanoyl-CoA versus Straight-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 10-methylpentacosanoyl-CoA, a very-long-chain branched-chain acyl-CoA, and its straight-chain counterparts, such as pentacosanoyl-CoA (C25:0) or the more common hexacosanoyl-CoA (C26:0). This comparison is crucial for understanding the unique metabolic roles and potential therapeutic applications of these molecules.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central to numerous cellular processes, including energy metabolism, lipid biosynthesis, and cell signaling. While the roles of straight-chain acyl-CoAs are well-documented, the biological activities of very-long-chain branched-chain acyl-CoAs, such as this compound, are less understood but of growing interest due to their involvement in specific metabolic pathways and disease states. The presence of a methyl group on the acyl chain introduces significant structural differences that can alter their metabolic fate and biological functions.

Data Presentation: Comparative Analysis

The following tables summarize the key differences in the biological activities of this compound and straight-chain very-long-chain acyl-CoAs (VLC-SC-acyl-CoAs). It is important to note that direct experimental data for this compound is limited. Therefore, some of the presented data is based on studies of other very-long-chain branched-chain fatty acids (VLC-BCFAs) and provides a scientifically inferred comparison.

Table 1: Comparison of Metabolic Properties

PropertyThis compound (Inferred)Straight-Chain Acyl-CoAs (e.g., Pentacosanoyl-CoA)
Primary Metabolic Pathway Peroxisomal β-oxidation is the major route of degradation. The methyl branch may necessitate an initial α-oxidation step.Primarily degraded via peroxisomal β-oxidation, as they are too long for efficient mitochondrial entry.
Substrate for Acyl-CoA Synthetases Likely a substrate for very-long-chain acyl-CoA synthetases (ACSVLs), but the methyl group may reduce the affinity and reaction rate compared to straight-chain counterparts.Efficiently activated by ACSVL isoforms.
Incorporation into Complex Lipids Can be incorporated into complex lipids like sphingolipids and glycerophospholipids, potentially altering membrane properties.Readily incorporated into various complex lipids.
Enzyme Kinetics (Fatty Acid Synthase) The synthesis of branched-chain fatty acids by metazoan fatty acid synthase (mFAS) generally exhibits a lower turnover number compared to straight-chain fatty acid synthesis.mFAS efficiently synthesizes straight-chain fatty acids.

Table 2: Comparison of Signaling and Regulatory Activities

ActivityThis compound (Inferred)Straight-Chain Acyl-CoAs (e.g., Pentacosanoyl-CoA)
PPARα Activation Very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for Peroxisome Proliferator-Activated Receptor α (PPARα), a key regulator of lipid metabolism.Very-long-chain fatty acyl-CoAs also act as ligands for PPARα.
Transcriptional Regulation As a PPARα agonist, it is expected to upregulate genes involved in peroxisomal β-oxidation.Upregulates genes involved in fatty acid oxidation through PPARα activation.
Cellular Signaling The accumulation of very-long-chain fatty acids can act as a stress signal in cells. Their incorporation into lipids like sphingolipids can modulate signaling pathways.Alterations in the levels of straight-chain very-long-chain fatty acids are also associated with cellular stress and can influence signaling.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol outlines a method for extracting a broad range of acyl-CoAs from mammalian cell cultures for subsequent analysis by LC-MS/MS.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) (pre-chilled to -20°C)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Microcentrifuge tubes (pre-chilled)

  • Cell scraper (for adherent cells)

  • Centrifuge (capable of 15,000 x g at 4°C)

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of pre-chilled methanol containing the internal standard to the cells.

    • For adherent cells, use a cell scraper to collect the cell lysate. For suspension cells, resuspend the pellet in the methanol.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying:

    • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the reconstitution solvent.

    • Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

    • The supernatant is now ready for LC-MS/MS analysis.

Protocol 2: Analysis of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the analysis of long-chain and very-long-chain acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (to achieve a high pH, e.g., 10.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the straight-chain acyl-CoA of interest. A common neutral loss of 507 Da (phosphoadenosine diphosphate) can be used for profiling various acyl-CoAs.

Protocol 3: Acyl-CoA Oxidase Activity Assay

This spectrophotometric assay measures the activity of acyl-CoA oxidase, the first enzyme in peroxisomal β-oxidation.

Principle:

Acyl-CoA oxidase catalyzes the oxidation of an acyl-CoA to a 2-trans-enoyl-CoA, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, which can be measured spectrophotometrically.

Materials:

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Acyl-CoA substrate (this compound or a straight-chain acyl-CoA)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 4-hydroxyphenylacetic acid)

  • FAD (cofactor for acyl-CoA oxidase)

  • Cell or tissue lysate containing acyl-CoA oxidase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HRP, the chromogenic substrate, and FAD.

  • Add the cell or tissue lysate to the reaction mixture and pre-incubate for a few minutes at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogen over time.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.

Mandatory Visualization

Signaling Pathway: PPARα Activation

The following diagram illustrates the activation of PPARα by both this compound and straight-chain acyl-CoAs, leading to the transcriptional regulation of genes involved in lipid metabolism.

PPARa_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-Methylpentacosanoic_Acid 10-Methylpentacosanoic Acid ACSL ACSL 10-Methylpentacosanoic_Acid->ACSL Activation Straight-Chain_VLCFA Straight-Chain VLCFA Straight-Chain_VLCFA->ACSL This compound This compound ACSL->this compound Straight-Chain_Acyl-CoA Straight-Chain Acyl-CoA ACSL->Straight-Chain_Acyl-CoA PPARa PPARα This compound->PPARa Binding & Activation Straight-Chain_Acyl-CoA->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription Upregulation

Caption: Activation of PPARα signaling by VLC-BC-CoA and VLC-SC-CoA.

Experimental Workflow: Acyl-CoA Analysis

This diagram outlines the key steps in the extraction and analysis of acyl-CoAs from biological samples.

Acyl_CoA_Workflow Sample Biological Sample (Cells or Tissue) Homogenization Homogenization & Lysis with Internal Standard Sample->Homogenization Extraction Protein Precipitation & Supernatant Collection Homogenization->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution LCMS LC-MS/MS Analysis (MRM) Reconstitution->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

Caption: Workflow for the extraction and analysis of acyl-CoAs.

Conclusion

The presence of a methyl group in this compound introduces significant differences in its metabolism and biological activity compared to its straight-chain counterparts. While both types of very-long-chain acyl-CoAs are primarily metabolized in peroxisomes and can activate PPARα, the branched-chain structure likely influences the kinetics of enzymatic reactions and may lead to distinct downstream effects on lipid metabolism and cellular signaling. Further research directly comparing the biological activities of these molecules is warranted to fully elucidate their specific roles in health and disease and to explore their potential as therapeutic targets.

A Comparative Analysis of Methyl-Branched Acyl-CoA Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl-branched acyl-CoA isomers are pivotal intermediates in cellular metabolism, playing critical roles in the catabolism of branched-chain amino acids and fatty acids. Their structural similarity presents significant analytical challenges, yet understanding their distinct biochemical properties and metabolic fates is crucial for elucidating disease mechanisms and for the development of targeted therapeutics. This guide provides a comprehensive comparative analysis of key methyl-branched acyl-CoA isomers, offering insights into their metabolic pathways, analytical differentiation, and enzymatic processing. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and manipulate these important metabolic pathways.

Metabolic Significance and Differentiation

Methyl-branched acyl-CoA isomers, such as isobutyryl-CoA, (S)-2-methylbutyryl-CoA, and isovaleryl-CoA, are primarily derived from the breakdown of the branched-chain amino acids valine, isoleucine, and leucine, respectively.[1][2] Peroxisomal β-oxidation of branched-chain fatty acids, like phytanic acid, also contributes to the cellular pool of these metabolites.[3][4] The metabolism of these isomers is compartmentalized, with key enzymatic steps occurring in the mitochondria and peroxisomes.[4][5][6]

The subtle differences in their methyl group positions lead to distinct metabolic pathways and enzymatic specificities. For instance, isobutyryl-CoA dehydrogenase (ACAD8) primarily acts on isobutyryl-CoA from valine metabolism, while short/branched-chain acyl-CoA dehydrogenase (SBCAD) is specific for (S)-2-methylbutyryl-CoA derived from isoleucine.[1] However, substrate promiscuity between these enzymes has been observed, adding a layer of complexity to these pathways.[1] The stereochemistry of the methyl group is also critical, with enzymes like α-methylacyl-CoA racemase (AMACR) responsible for the interconversion between (R) and (S) epimers to allow for their further degradation via β-oxidation.[7]

Comparative Data of Key Methyl-Branched Acyl-CoA Isomers

The following table summarizes the key characteristics of prominent methyl-branched acyl-CoA isomers.

FeatureIsobutyryl-CoA(S)-2-Methylbutyryl-CoAIsovaleryl-CoA
Parent Amino Acid ValineIsoleucineLeucine
Primary Metabolic Pathway Valine CatabolismIsoleucine CatabolismLeucine Catabolism
Key Dehydrogenase Isobutyryl-CoA Dehydrogenase (ACAD8)Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)Isovaleryl-CoA Dehydrogenase (IVD)
Subcellular Location of Metabolism MitochondriaMitochondriaMitochondria
Associated Metabolic Disorder Isobutyryl-CoA Dehydrogenase Deficiency2-Methylbutyrylglycinuria (SBCAD Deficiency)Isovaleric Acidemia
Analytical Challenge Isomeric with n-butyryl-CoAIsomeric with isovaleryl-CoA and pivaloyl-CoAIsomeric with 2-methylbutyryl-CoA and pivaloyl-CoA

Experimental Protocols for Isomer Analysis

The accurate quantification and differentiation of methyl-branched acyl-CoA isomers are paramount for research and diagnostic purposes. Due to their low abundance and structural similarity, sophisticated analytical techniques are required.[8][9]

Sample Preparation: Acyl-CoA Extraction from Tissues

This protocol is adapted from established methods for the extraction of acyl-CoAs from biological samples.[10][11]

Materials:

  • Frozen tissue powder

  • 100 mM KH₂PO₄ buffer (pH 4.9)

  • 2-propanol

  • Saturated (NH₄)₂SO₄

  • Acetonitrile

  • Internal standard (e.g., heptadecanoyl-CoA)

Procedure:

  • Homogenize the frozen powdered tissue in 2 ml of 100 mM KH₂PO₄ containing the internal standard.

  • Add 2.0 ml of 2-propanol and homogenize the sample again in a glass homogenizer.

  • Add 0.25 ml of saturated (NH₄)₂SO₄ and 4.0 ml of acetonitrile.

  • Vortex the mixture for 5 minutes.

  • Centrifuge the solution at 1,900 x g for 5 minutes.

  • Collect the upper phase containing the acyl-CoAs and dilute it with 10 ml of 100 mM KH₂PO₄ (pH 4.9).

  • The extract is now ready for solid-phase extraction or direct injection for LC-MS/MS analysis.

Analytical Separation: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is designed to resolve isomeric short-chain acyl-CoAs.[12]

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is typically used.[10][13]

  • Mobile Phase A: Buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).

  • Mobile Phase B: Acetonitrile or methanol.[10]

  • Gradient Elution: A carefully optimized gradient is crucial for separating isomers. The gradient typically starts with a low percentage of organic phase, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: Typically in the range of 0.3-0.5 ml/min.

  • Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.[10]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), often in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions for each acyl-CoA species.[8][9] A neutral loss scan of 507 Da, corresponding to the loss of 3'-phosphoadenosine diphosphate, can be used for the identification of acyl-CoAs.[11]

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and the experimental workflow for acyl-CoA analysis.

Branched_Chain_Amino_Acid_Catabolism cluster_valine Valine Catabolism cluster_isoleucine Isoleucine Catabolism cluster_leucine Leucine Catabolism Valine Valine a_keto_val a_keto_val Valine->a_keto_val BCAT Isobutyryl_CoA Isobutyryl_CoA a_keto_val->Isobutyryl_CoA BCKDH Propionyl_CoA Propionyl_CoA Isobutyryl_CoA->Propionyl_CoA ACAD8 Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA PCC, MCM Isoleucine Isoleucine a_keto_ile a_keto_ile Isoleucine->a_keto_ile BCAT S_2_Methylbutyryl_CoA S_2_Methylbutyryl_CoA a_keto_ile->S_2_Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl_CoA S_2_Methylbutyryl_CoA->Tiglyl_CoA SBCAD Propionyl_CoA_acetyl_CoA Propionyl-CoA + Acetyl-CoA Tiglyl_CoA->Propionyl_CoA_acetyl_CoA Multiple Steps Leucine Leucine a_keto_leu a_keto_leu Leucine->a_keto_leu BCAT Isovaleryl_CoA Isovaleryl_CoA a_keto_leu->Isovaleryl_CoA BCKDH HMG_CoA HMG_CoA Isovaleryl_CoA->HMG_CoA IVD, MCCC Acetoacetate_acetyl_CoA Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate_acetyl_CoA HMGCL

Caption: Catabolic pathways of branched-chain amino acids.

Acyl_CoA_Analysis_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization (with Internal Standard) Tissue_Sample->Homogenization Extraction Solvent Extraction (Isopropanol/Acetonitrile) Homogenization->Extraction Purification Solid-Phase Extraction (Optional) Extraction->Purification LC_MS_MS UPLC-MS/MS Analysis Purification->LC_MS_MS Data_Analysis Data Analysis (Quantification & Identification) LC_MS_MS->Data_Analysis

Caption: Experimental workflow for acyl-CoA analysis.

Conclusion

The comparative analysis of methyl-branched acyl-CoA isomers is a complex yet vital area of research with direct implications for understanding metabolic diseases and developing novel therapeutic interventions. The ability to accurately distinguish and quantify these isomers through robust analytical methods like UPLC-MS/MS is fundamental to advancing our knowledge in this field. This guide provides a foundational overview to aid researchers in navigating the intricacies of methyl-branched acyl-CoA metabolism. Further investigation into the substrate specificities of enzymes and the impact of genetic variations on these metabolic pathways will continue to be a priority for the scientific and drug development communities.

References

Cross-Validation of Quantification Methods for 10-Methylpentacosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established analytical methodologies applicable to the quantification of 10-Methylpentacosanoyl-CoA, a long-chain branched fatty acyl-CoA. While specific literature on the quantification of this exact molecule is scarce, this document cross-validates robust methods employed for analogous branched-chain and long-chain acyl-CoAs. The primary techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on providing the detailed experimental data and protocols necessary for methodological evaluation and implementation.

Data Presentation: A Comparative Overview of Quantitative Methods

The quantification of acyl-CoAs is pivotal in understanding various metabolic pathways. The choice of analytical technique is critical and depends on the required sensitivity, specificity, and the molecular form of interest (the intact acyl-CoA or the fatty acid moiety). Below is a summary of typical performance characteristics for the two primary methods discussed.

ParameterLC-MS/MS for Acyl-CoAsGC-MS for Fatty Acid Methyl Esters (FAMEs)
Analyte Intact Acyl-CoAFatty Acid (as FAME derivative)
Limit of Detection (LOD) 2 - 133 nM[1]5 - 10 ng/mL[2]
Limit of Quantification (LOQ) Typically 3x LOD[1]Typically 3x LOD
**Linearity (R²) **> 0.99[1]> 0.99
Precision (Intra-assay CV) 5 - 10%[3]< 15%
Accuracy/Recovery 59 - >99% (depending on extraction)[4]Method dependent

Experimental Protocols: Methodologies for Quantification

Accurate quantification is underpinned by meticulous experimental execution. The following sections detail the typical protocols for LC-MS/MS and GC-MS analysis of long-chain branched fatty acyl-CoAs or their corresponding fatty acids.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Acyl-CoA Analysis

LC-MS/MS is the preferred method for the direct, sensitive, and specific quantification of acyl-CoA species from biological matrices.[4][5]

1. Sample Preparation (Protein Precipitation & Extraction):

  • Objective: To extract acyl-CoAs from the cellular matrix and remove proteins that can interfere with analysis.

  • Protocol:

    • Homogenize tissue or cell samples in a cold extraction solution. A common choice is 2.5% (w/v) 5-sulfosalicylic acid (SSA), which effectively precipitates proteins while keeping the acyl-CoAs in solution.[4]

    • Alternatively, a liquid-liquid extraction with an organic solvent like acetonitrile (B52724):isopropanol can be employed.[6]

    • For samples with high concentrations of interfering lipids, solid-phase extraction (SPE) may be necessary.[4]

    • Vortex the mixture vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C.[6]

    • Collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

    • The use of an appropriate internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA (e.g., C17-CoA), is crucial for accurate quantification.[3][7]

2. LC Separation:

  • Objective: To chromatographically separate this compound from other acyl-CoAs and matrix components.

  • Protocol:

    • Utilize a reverse-phase C18 or C8 column suitable for Ultra-High-Performance Liquid Chromatography (UHPLC) to achieve optimal separation and peak shape.[3][8]

    • Employ a binary solvent gradient.

      • Mobile Phase A: An aqueous solution containing an ion-pairing agent or a buffer, such as 5-10 mM ammonium (B1175870) acetate (B1210297) or ammonium hydroxide, to improve peak shape and retention of the polar CoA moiety.[5][6]

      • Mobile Phase B: An organic solvent like acetonitrile or methanol.[5]

    • The gradient should be optimized to ensure sufficient retention and resolution of the long-chain acyl-CoA.

3. MS/MS Detection:

  • Objective: To specifically detect and quantify the target analyte.

  • Protocol:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[3]

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[1][4]

      • For acyl-CoAs, a common fragmentation is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[6] Another characteristic product ion is often observed at m/z 428.[4][6]

    • Develop a calibration curve by analyzing a series of known concentrations of a this compound standard.[4]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for the Fatty Acid Moiety

GC-MS is a robust and widely used technique for the analysis of fatty acids. This approach requires the hydrolysis of the thioester bond of this compound and derivatization of the resulting fatty acid.[8][9]

1. Hydrolysis and Derivatization (FAME Preparation):

  • Objective: To release the 10-methylpentacosanoic acid from the CoA moiety and convert it into a volatile Fatty Acid Methyl Ester (FAME) suitable for GC analysis.

  • Protocol:

    • Perform an acid or alkaline hydrolysis of the sample to cleave the thioester bond. Saponification using KOH in methanol/water is a common method.[10]

    • After hydrolysis, acidify the sample and extract the free fatty acid into an organic solvent like n-hexane.

    • Evaporate the solvent and perform derivatization. A common method is methylation using BF₃-methanol or by heating with methanolic HCl.

    • The resulting FAMEs are then redissolved in a suitable solvent for GC-MS injection.

2. GC Separation:

  • Objective: To separate the 10-methylpentacosanoate FAME from other FAMEs.

  • Protocol:

    • Use a fused silica (B1680970) capillary column with a polar stationary phase (e.g., a wax column) for optimal separation of FAMEs.[11]

    • Employ a temperature gradient program, starting at a lower temperature and ramping up to a higher temperature to elute the long-chain FAMEs.[11]

    • Helium is typically used as the carrier gas.[11][12]

3. MS Detection:

  • Objective: To identify and quantify the target FAME.

  • Protocol:

    • Operate the mass spectrometer in Electron Ionization (EI) mode.[2]

    • Acquire data in full scan mode to identify the compound based on its mass spectrum and retention time. The mass spectrum can be compared to a library such as the NIST database for confirmation.[13][14]

    • For quantification, Selected Ion Monitoring (SIM) can be used to improve sensitivity by monitoring characteristic ions of the target FAME.

Mandatory Visualization: Workflows and Pathways

The following diagrams illustrate the experimental workflows for the quantification methods described.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization in Extraction Buffer (e.g., SSA) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC Injection MSMS Tandem MS Detection (MRM Mode) UHPLC->MSMS Data Data Analysis & Quantification MSMS->Data

Caption: Workflow for LC-MS/MS quantification of this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Hydrolysis Hydrolysis (e.g., Saponification) Sample->Hydrolysis Extraction Fatty Acid Extraction Hydrolysis->Extraction Derivatization Derivatization to FAME Extraction->Derivatization GC GC Separation (Capillary Column) Derivatization->GC Injection MS MS Detection (EI Mode) GC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for GC-MS quantification of the 10-methylpentacosanoic acid moiety.

Conclusion

Both LC-MS/MS and GC-MS offer viable and robust platforms for the quantification of molecules in the class of this compound. The choice between the two is largely dependent on the specific research question. LC-MS/MS provides the advantage of quantifying the intact acyl-CoA thioester, which is often the biologically active form, with high sensitivity and specificity. GC-MS, while being an indirect method that measures the fatty acid component after hydrolysis and derivatization, is a highly reliable and well-established technique for fatty acid profiling. For a comprehensive understanding, employing both methods can provide cross-validation of the quantitative results. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate methodology for their specific needs in the study of branched-chain fatty acyl-CoA metabolism.

References

Comparative Guide to Orthologs of Enzymes Synthesizing 10-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymes responsible for the synthesis of 10-Methylpentacosanoyl-CoA, a key precursor in the biosynthesis of mycocerosic acids, which are crucial virulence factors in Mycobacterium tuberculosis and related species. We present available data on the performance of orthologous enzymes, detailed experimental protocols, and visualizations of the biosynthetic and regulatory pathways.

Introduction to this compound Biosynthesis

This compound is a long-chain, multi-methyl-branched fatty acyl-CoA. Its synthesis is a critical step in the formation of mycocerosic acids, which are major lipid components of the cell wall of pathogenic mycobacteria. The primary enzyme responsible for the elongation of fatty acyl-CoAs with methylmalonyl-CoA to produce these branched-chain fatty acids is Mycocerosic Acid Synthase (Mas) . Mas is a large, multifunctional Type I polyketide synthase (PKS).

The biosynthesis of mycocerosic acids is part of the larger mycolic acid synthesis pathway, which is a well-established target for anti-tubercular drugs. Understanding the orthologs of the enzymes in this pathway across different species can aid in the development of broad-spectrum inhibitors.

Key Enzymes and Their Orthologs

The synthesis of this compound and subsequently mycocerosic acids involves a coordinated action of several enzymes. The core enzymes and their known orthologs are detailed below.

Mycocerosic Acid Synthase (Mas) and its Orthologs

Mycocerosic acid synthase (Mas) is a multifunctional enzyme that catalyzes the iterative elongation of a long-chain acyl-CoA primer with methylmalonyl-CoA as the extender unit.[1] This process involves a series of reactions including condensation, ketoreduction, dehydration, and enoylreduction, all carried out by different domains of the Mas protein.[2]

Orthologs of Mas have been identified in other mycobacterial species and related actinomycetes, which also produce branched-chain fatty acids. A key ortholog involved in the final condensation step of mycolic acid biosynthesis is Pks13 . Pks13 is essential for the viability of Mycobacterium tuberculosis.[3] Orthologs of Pks13 have been found in other mycolic acid-containing bacteria, including Corynebacterium glutamicum.[3]

Acyl-CoA Synthetase (FadD) and its Orthologs

Adjacent to the mas gene in the mycobacterial genome is the fadD28 gene, which encodes an acyl-CoA synthase. FadD28 is thought to be involved in activating the fatty acid precursors for the Mas enzyme. Another crucial acyl-AMP ligase is FadD32 , which is essential for activating the meromycolate chain before its condensation with the α-branch by Pks13.[4][5] Orthologs of FadD32 are also found in other Corynebacterineae species.[3]

Comparative Performance of Orthologs

Direct comparative studies on the kinetic parameters of Mas orthologs from different species are limited in the published literature. However, data on the individual enzymes, primarily from Mycobacterium tuberculosis and Mycobacterium smegmatis, provide insights into their function.

Table 1: Biochemical Properties of Key Enzymes in Mycocerosic Acid Biosynthesis

Enzyme/OrthologOrganismSubstrate(s)Product(s)Kinetic Parameters (Km, Vmax)Optimal ConditionsReference(s)
Mycocerosic Acid Synthase (Mas) Mycobacterium bovis BCGLong-chain acyl-CoA, Methylmalonyl-CoA, NADPHMultimethyl-branched fatty acidsNot explicitly reported in comparative terms. The enzyme shows specificity for methylmalonyl-CoA over malonyl-CoA.Not detailed[1]
Pks13 Mycobacterium tuberculosisC24-C26 fatty acid, C50-C60 meromycolic acidα-alkyl-β-ketoacyl product (precursor to mycolic acid)The condensation reaction efficiency increases with the chain length of the carboxy-acyl-CoA substrate.Not detailed[6]
FadD32 Mycobacterium tuberculosisLong-chain fatty acids, ATPAcyl-adenylatePrefers long-chain fatty acids as substrates.Not detailed[4]
FadD32 (phosphorylated) Mycobacterium tuberculosisMyristic acid (C14)Acyl-adenylatePhosphorylation by Ser/Thr protein kinases regulates its activity.Not detailed[7]
FAS-IA and FAS-IB Corynebacterium glutamicumAcetyl-CoA, Malonyl-CoA, Propionyl-CoASaturated and unsaturated fatty acids (e.g., C15:0, C17:0, C17:1)Not detailedNot detailed[8]

Experimental Protocols

In Vitro Reconstitution of Mycocerosic Acid Synthesis

A full in vitro reconstitution of the mycocerosic acid synthesis pathway is complex due to the multifunctional nature of the Mas enzyme and the requirement for multiple substrates and cofactors. However, assays to measure the activity of individual components like Pks13 and FadD32 have been established.

Protocol for Pks13 Condensation Activity Assay: [6]

  • Enzyme Purification: Purify recombinant Pks13 and FadD32 from E. coli or a suitable expression system.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified Pks13 (e.g., 1 µM)

    • Purified FadD32 (e.g., 1 µM)

    • A long-chain fatty acid substrate (e.g., [1-14C]dodecanoic acid, 50 µM)

    • A 2-carboxyacyl-CoA substrate (e.g., 2-carboxy-hexadecanoyl-CoA, 50 µM)

    • ATP (2 mM)

    • MgCl2 (5 mM)

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

  • Extraction: Stop the reaction by adding an organic solvent (e.g., chloroform (B151607):methanol (B129727), 2:1 v/v) and extract the lipid products.

  • Analysis: Analyze the extracted lipids by thin-layer chromatography (TLC) followed by autoradiography to detect the radiolabeled α-alkyl-β-ketoester product.

Quantitative Analysis of Methyl-Branched Fatty Acids by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of fatty acids. The following is a general protocol for the analysis of methyl-branched fatty acids from bacterial cultures.

Protocol for GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs): [9][10]

  • Lipid Extraction:

    • Harvest bacterial cells by centrifugation.

    • Extract total lipids from the cell pellet using a mixture of chloroform and methanol (e.g., 2:1 v/v).

  • Saponification and Methylation:

    • Saponify the extracted lipids using a strong base (e.g., 0.5 M NaOH in methanol) at elevated temperature (e.g., 100°C) to release free fatty acids.

    • Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., 14% BF3 in methanol) at elevated temperature.

  • FAME Extraction:

    • Extract the FAMEs into an organic solvent such as hexane (B92381).

    • Wash the hexane extract with water to remove residual reagents.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for good separation of isomers).

    • Use a temperature program that allows for the separation of different FAMEs based on their chain length and branching.

    • The mass spectrometer is used to identify and quantify the FAMEs based on their mass spectra and retention times. The use of deuterated internal standards is recommended for accurate quantification.[9]

Pathway and Workflow Visualizations

Biosynthetic Pathway of Mycocerosic Acids

The following diagram illustrates the key steps in the biosynthesis of mycocerosic acids, leading from a long-chain acyl-CoA to the final multi-methyl-branched fatty acid.

Mycocerosic_Acid_Biosynthesis cluster_input Inputs cluster_enzyme Mycocerosic Acid Synthase (Mas) cluster_output Output Long_Chain_Acyl_CoA Long-Chain Acyl-CoA (e.g., C18-CoA) Mas Mas Enzyme Complex Long_Chain_Acyl_CoA->Mas Primer Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Mas Extender Unit NADPH NADPH NADPH->Mas Reductant Mycocerosic_Acid Mycocerosic Acid (e.g., 10-Methylpentacosanoic Acid) Mas->Mycocerosic_Acid Iterative Elongation & Reduction Cycles

Caption: Biosynthesis of mycocerosic acids by Mycocerosic Acid Synthase (Mas).

Transcriptional Regulation of the mas Operon

The expression of the mas gene is co-regulated with its adjacent gene, fadD28. Several transcriptional regulators have been identified that influence the expression of genes involved in mycolic acid biosynthesis.

mas_Regulation cluster_genes mas Operon cluster_regulators Transcriptional Regulators fadD28 fadD28 mas mas FasR FasR FasR->mas Regulation MabR MabR MabR->mas Regulation RelMtb RelMtb (Stringent Response) RelMtb->mas Down-regulation Environmental_Cues Environmental Cues (e.g., Starvation) Environmental_Cues->RelMtb

Caption: Transcriptional regulation of the mas gene in mycobacteria.

Conclusion

The synthesis of this compound and other mycocerosic acids is a complex process catalyzed by the Mycocerosic Acid Synthase and associated enzymes. While orthologs of these enzymes are present in various pathogenic and non-pathogenic actinomycetes, a comprehensive comparative analysis of their performance is an area that requires further research. The provided protocols and pathway diagrams offer a foundation for researchers to investigate these important enzymes, which remain promising targets for the development of novel therapeutics against tuberculosis and other mycobacterial infections.

References

A Comparative Guide to Structural Analogs of 10-Methylpentacosanoyl-CoA and Their Predicted Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical structural analogs of 10-Methylpentacosanoyl-CoA. Due to a lack of direct experimental data on this compound and its specific analogs, this comparison is based on established principles from the broader class of branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives. The primary biological target considered is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα, suggesting that this compound and its analogs are likely to interact with this nuclear receptor.[1][2][3]

The CoA thioesters of very-long-chain and branched-chain fatty acids are generally more potent PPARα ligands than their corresponding free fatty acids.[1][2][3] This suggests that the CoA moiety is crucial for high-affinity binding and subsequent receptor activation, leading to altered PPARα conformation and recruitment of co-regulatory proteins.[1][2][3]

Hypothetical Structural Analogs and Predicted Effects

Based on common structural modifications known to influence the biological activity of fatty acyl-CoAs, we propose the following hypothetical analogs of this compound for comparative analysis. The predicted effects are extrapolated from studies on other BCFAs.

Table 1: Comparison of Hypothetical this compound Analogs

Analog ID Structural Modification Predicted PPARα Binding Affinity Predicted Effect on Gene Expression Predicted Metabolic Stability
10-MP-CoA (Parent Compound) this compoundHighActivation of PPARα target genes involved in fatty acid oxidation.Substrate for peroxisomal β-oxidation.
24-MP-CoA iso-form: Methyl branch at the n-2 position (24-methyl)High to Very HighPotent activation of PPARα; may have distinct effects on inflammatory gene expression compared to other isomers.Potentially higher stability against certain metabolic enzymes due to terminal branching.
23-MP-CoA anteiso-form: Methyl branch at the n-3 position (23-methyl)HighPotent activation of PPARα; may have opposing effects on certain genes (e.g., FASN, CRP) compared to iso-forms.Similar to other branched-chain fatty acids.
C24-10-M-CoA Shorter chain length (10-Methyltetracosanoyl-CoA)HighLikely to retain PPARα activation; specific gene targets may vary with chain length.May be a more efficient substrate for mitochondrial β-oxidation.
C28-10-M-CoA Longer chain length (10-Methyloctacosanoyl-CoA)High to Very HighPotentially increased PPARα binding and activation due to increased lipophilicity.May exhibit slower metabolism due to very long chain length.
10-MP-dCoA Dephospho-CoA analogLow to ModerateSignificantly reduced PPARα activation, as the phosphate (B84403) groups of CoA are important for binding.Not a substrate for enzymes requiring the full CoA structure.
10-MP-Pan Pantetheine analog (lacking the adenosine (B11128) 3',5'-diphosphate)LowGreatly diminished PPARα activation, highlighting the importance of the nucleotide portion of CoA.Not a substrate for CoA-dependent enzymes.

Experimental Protocols

Detailed methodologies for key experiments to characterize and compare the effects of these hypothetical analogs are provided below.

PPARα Ligand Binding Assay (Fluorescence Quenching)

This assay determines the binding affinity of the synthesized analogs for the PPARα ligand-binding domain (LBD).

  • Materials:

    • Recombinant human PPARα-LBD

    • Synthesized this compound analogs

    • Fluorometer

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Prepare a stock solution of the PPARα-LBD in PBS.

    • Prepare serial dilutions of the test analogs.

    • In a quartz cuvette, mix the PPARα-LBD solution with each analog dilution.

    • Excite the sample at 280 nm and measure the intrinsic tryptophan fluorescence emission spectrum from 300 to 400 nm.

    • The quenching of the fluorescence signal upon ligand binding is used to calculate the dissociation constant (Kd).

PPARα Reporter Gene Assay

This cell-based assay measures the ability of the analogs to activate PPARα-mediated gene transcription.

  • Materials:

    • Hepatoma cell line (e.g., HepG2)

    • Expression vector for full-length human PPARα

    • Reporter vector containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene

    • Transfection reagent

    • Luciferase assay system

    • Cell culture medium and reagents

  • Procedure:

    • Co-transfect the hepatoma cells with the PPARα expression vector and the PPRE-luciferase reporter vector.

    • After 24 hours, treat the transfected cells with various concentrations of the this compound analogs.

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • The fold-change in luciferase activity relative to a vehicle control indicates the level of PPARα activation.

In Vitro Acyl-CoA Synthetase Activity Assay (Radiometric)

This assay determines if the parent fatty acid analogs can be converted to their corresponding CoA thioesters by acyl-CoA synthetases.[4]

  • Materials:

    • Cell lysates or purified long-chain acyl-CoA synthetase (ACSL)

    • [¹⁴C]-labeled methyl-branched fatty acid analogs

    • Coenzyme A (CoA)

    • ATP, MgCl₂

    • Bovine serum albumin (BSA)

    • Scintillation counter and fluid

  • Procedure:

    • Incubate cell lysates or purified ACSL with ATP, CoA, MgCl₂, and the radiolabeled fatty acid analog bound to BSA.[4]

    • The reaction is stopped, and the unreacted fatty acid is separated from the newly formed acyl-CoA through differential phase partitioning.[4]

    • The amount of radiolabeled acyl-CoA formed is quantified by scintillation counting.[4]

Visualizations

Signaling Pathway

PPARa_Signaling_Pathway Figure 1: Predicted PPARα Signaling Pathway for this compound Analogs cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Analog_FA Branched-Chain Fatty Acid Analog Analog_FA_cyto Branched-Chain Fatty Acid Analog Analog_FA->Analog_FA_cyto Transport Analog_CoA Branched-Chain Acyl-CoA Analog Analog_FA_cyto->Analog_CoA Activation ACSL Acyl-CoA Synthetase ACSL->Analog_CoA PPARa PPARα Analog_CoA->PPARa Binding & Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1A) PPRE->Target_Genes Regulates Experimental_Workflow Figure 2: Workflow for Synthesis and Evaluation of Analogs Start Design Analogs Synthesis_FA Synthesize Branched-Chain Fatty Acid Analogs Start->Synthesis_FA Synthesis_CoA Synthesize Acyl-CoA Thioester Analogs Synthesis_FA->Synthesis_CoA Enzyme_Assay Acyl-CoA Synthetase Activity Assay Synthesis_FA->Enzyme_Assay Purification Purification & Characterization (HPLC, MS) Synthesis_CoA->Purification Binding_Assay PPARα Ligand Binding Assay Purification->Binding_Assay Cell_Assay PPARα Reporter Gene Assay Purification->Cell_Assay Data_Analysis Data Analysis & SAR Determination Binding_Assay->Data_Analysis Cell_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Conclusion Comparative Evaluation Data_Analysis->Conclusion

References

A Comparative Analysis of 10-Methylpentacosanoyl-CoA: Data Currently Unavailable in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of published scientific literature reveals a notable absence of experimental data specifically detailing the effects of 10-Methylpentacosanoyl-CoA on different cell lines. As a result, a direct comparison of its performance with other alternatives, supported by experimental data, cannot be provided at this time. This compound is classified as a methyl-branched very-long-chain fatty acyl-CoA, a class of molecules known to be involved in a variety of cellular processes. While general information on branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs) is available, specific data for the 10-methyl derivative of pentacosanoyl-CoA is not present in the accessible scientific domain.

Understanding the Context: The Role of Branched-Chain and Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with a carbon chain length of 22 or more.[1] These molecules are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and can also act as precursors for lipid mediators.[2][3] The metabolism of VLCFAs is a complex process, and mutations in the genes encoding the enzymes involved in their synthesis and degradation can lead to a variety of inherited diseases.[2]

Branched-chain fatty acids (BCFAs) are characterized by the presence of one or more methyl groups on the carbon chain. They are known to be present in the membranes of many prokaryotes and can influence the fluidity of the cell membrane.[4] In higher organisms, BCFAs can also affect cellular processes. For instance, some BCFAs have been shown to activate the nuclear transcription factor peroxisome proliferator-activated receptor alpha (PPARα), which plays a key role in lipid metabolism.[5][6]

Long-chain fatty acyl-CoAs, the activated form of fatty acids, are crucial regulatory molecules and metabolic intermediates.[7] They are involved in energy production through beta-oxidation, incorporation into complex lipids, and protein acylation.[7][8]

Potential Areas of Investigation for this compound

Given the characteristics of its parent molecules, the effects of this compound on cell lines could be investigated in several key areas:

  • Cell Viability and Proliferation: Assessing the impact of the compound on the growth and survival of various cancer and non-cancer cell lines would be a primary step. Standard assays like MTS or MTT could be employed to determine cell viability.[9][10][11]

  • Apoptosis and Cell Cycle: Investigating whether the compound induces programmed cell death (apoptosis) or causes cell cycle arrest would provide insights into its potential cytotoxic mechanisms.[9][12][13]

  • Metabolic Effects: As a fatty acyl-CoA, its influence on lipid metabolism, including fatty acid oxidation and synthesis, would be a critical area of study.

  • Signaling Pathways: Determining its effect on key signaling pathways, such as the MAPK pathway or those regulated by nuclear receptors like PPARs, could elucidate its mechanism of action.[13]

Hypothetical Experimental Workflow

A hypothetical experimental workflow to investigate the effects of this compound could involve the following steps:

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Signaling Pathway Analysis A Synthesize and Purify This compound B Select Diverse Cell Lines (e.g., Cancer, Normal, Specialized) A->B C Treat Cells with Varying Concentrations of Compound B->C D Assess Cell Viability (MTS/MTT Assay) C->D E Determine IC50 Values D->E F Analyze Cell Cycle Progression (Flow Cytometry) E->F G Quantify Apoptosis (Annexin V/PI Staining) E->G H Investigate Metabolic Changes (e.g., Seahorse Analyzer) E->H I Profile Gene and Protein Expression (qPCR, Western Blot) E->I J Identify Affected Signaling Pathways (e.g., Kinase Arrays, RNA-seq) I->J K Validate Key Pathway Components J->K L Propose Mechanism of Action K->L

Caption: A hypothetical workflow for investigating the cellular effects of this compound.

Hypothetical Signaling Pathway Involvement

Based on the known roles of related fatty acids, this compound could potentially modulate signaling pathways involved in metabolism and cell fate.

cluster_0 Potential Cellular Targets cluster_1 Downstream Effects Compound This compound PPARa PPARα Compound->PPARa Membrane Cell Membrane Compound->Membrane Mitochondria Mitochondria Compound->Mitochondria GeneExp Altered Gene Expression (Lipid Metabolism) PPARa->GeneExp Fluidity Changes in Membrane Fluidity Membrane->Fluidity BetaOx Modulation of β-oxidation Mitochondria->BetaOx Apoptosis Induction of Apoptosis GeneExp->Apoptosis Fluidity->Apoptosis BetaOx->Apoptosis

Caption: Potential signaling interactions of this compound based on related compounds.

While the specific effects of this compound remain to be elucidated, the existing knowledge on VLCFAs and BCFAs provides a solid foundation for future research. Further experimental studies are necessary to characterize the biological activity of this particular molecule and to determine its potential as a therapeutic agent or research tool.

References

Validation of Long-Chain Branched Acyl-CoAs as Metabolic Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 10-Methylpentacosanoyl-CoA: Comprehensive searches for "this compound" did not yield specific scientific literature validating it as a metabolic marker. The information available is primarily limited to vendor listings for structurally similar compounds. Therefore, this guide will focus on the validation and comparison of well-established very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) that serve as crucial metabolic markers for various disorders. The principles and methodologies described herein would be applicable to the validation of a novel marker like this compound.

This guide provides an objective comparison of the performance of established VLCFA and BCFA metabolic markers, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.

Introduction to VLCFAs and BCFAs as Metabolic Markers

Very-long-chain fatty acids (VLCFAs) are fatty acids with a chain length of 22 carbon atoms or more, while branched-chain fatty acids (BCFAs) possess methyl branches along their carbon chain.[1][2] The metabolism of these lipids is crucial for various cellular functions, and defects in their processing pathways can lead to severe inherited metabolic disorders.[3] Consequently, the accumulation of specific VLCFAs and BCFAs in biological fluids serves as a reliable indicator for the diagnosis and monitoring of these conditions.[4]

The primary disorders associated with aberrant VLCFA and BCFA metabolism include peroxisomal biogenesis disorders (PBDs) like Zellweger spectrum disorder, and mitochondrial fatty acid oxidation disorders.[5][6]

Comparative Analysis of Key Metabolic Markers

The following table summarizes the performance of established VLCFA and BCFA metabolic markers in the diagnosis of related disorders.

Metabolic MarkerAssociated Disorder(s)Biological MatrixTypical Elevation in Disease StateDiagnostic Sensitivity & Specificity
Hexacosanoic acid (C26:0) X-linked Adrenoleukodystrophy (X-ALD), Peroxisomal Biogenesis Disorders (PBDs)Plasma, SerumSignificant elevation of C26:0 and the C26:0/C22:0 ratioHigh sensitivity and specificity for X-ALD and PBDs.[7]
Phytanic Acid Refsum Disease, PBDsPlasma, SerumMarkedly elevated levelsHigh sensitivity and specificity for Refsum disease.[7]
Pristanic Acid Peroxisomal fatty acid oxidation disordersPlasma, SerumElevated levelsImportant marker for certain peroxisomal disorders.[8]
C14:1 Acylcarnitine Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiencyDried Blood Spots, PlasmaSignificantly elevatedA primary marker in newborn screening for VLCAD deficiency.[9]
Lysophosphatidylcholine (LPC 14:1) Severe VLCAD deficiencyPlasmaSpecifically increased in severe casesMay offer better correlation with enzyme activity than C14:1-carnitine.[10]
S-(3-hydroxyacyl)cysteamines Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiencyNot specifiedSignificantly increasedA novel candidate biomarker for LCHAD deficiency.[10]

Experimental Protocols

Accurate and reproducible quantification of these metabolic markers is paramount for their clinical utility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the analysis of acyl-CoAs and their derivatives.[11][12]

Protocol: Quantification of VLCFAs and BCFAs in Plasma/Serum by LC-MS/MS

This protocol provides a general workflow for the analysis of VLCFAs and BCFAs.

1. Sample Preparation:

  • Hydrolysis: To release fatty acids from their CoA esters and other complex lipids, an acid hydrolysis step is performed. This typically involves incubating the plasma or serum sample with a strong acid at an elevated temperature.
  • Extraction: The hydrolyzed fatty acids are then extracted from the aqueous matrix using an organic solvent.
  • Derivatization: To enhance ionization efficiency and chromatographic separation, the fatty acids are derivatized. A common method involves conversion to trimethyl-amino-ethyl (TMAE) iodide esters.[11][12]

2. LC-MS/MS Analysis:

  • Chromatography: The derivatized fatty acids are separated using ultra-high performance liquid chromatography (UHPLC) with a suitable column (e.g., a reversed-phase C18 column). A gradient elution with appropriate mobile phases is used to achieve separation.
  • Mass Spectrometry: The separated analytes are detected using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is employed for targeted quantification, using specific precursor-to-product ion transitions for each analyte and their corresponding deuterated internal standards.[11][12]

3. Data Analysis and Quantification:

  • A calibration curve is generated using a series of standards with known concentrations.
  • The concentration of each fatty acid in the samples is determined by normalizing the analyte response to the response of its corresponding deuterated internal standard and comparing it to the calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Very-Long-Chain Fatty Acids

VLCFA_Metabolism VLCFA Very-Long-Chain Fatty Acid (VLCFA) (e.g., C26:0) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA Acyl-CoA Synthetase Peroxisome Peroxisome VLCFA_CoA->Peroxisome Beta_Oxidation β-oxidation Peroxisome->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Beta_Oxidation->Medium_Chain_Acyl_CoA Mitochondria Mitochondria Medium_Chain_Acyl_CoA->Mitochondria

Caption: Peroxisomal β-oxidation of very-long-chain fatty acids.

Experimental Workflow for VLCFA and BCFA Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma/Serum Sample Hydrolysis Acid Hydrolysis Plasma->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., TMAE esters) Extraction->Derivatization LC_MSMS LC-MS/MS Analysis (UHPLC-ESI-MRM) Derivatization->LC_MSMS Quantification Quantification using Internal Standards and Calibration Curve LC_MSMS->Quantification Result Concentration of VLCFAs and BCFAs Quantification->Result

Caption: Workflow for VLCFA and BCFA quantification by LC-MS/MS.

Conclusion

The validation of metabolic markers is a rigorous process that relies on robust analytical methodologies and a clear understanding of the underlying pathophysiology. While direct information on this compound is scarce, the established frameworks for validating other VLCFAs and BCFAs provide a clear roadmap for evaluating any novel candidate marker. The use of LC-MS/MS offers the high sensitivity and specificity required for clinical applications. As research progresses, the panel of validated metabolic markers for disorders of fatty acid metabolism will likely expand, leading to improved diagnostic accuracy and patient management.

References

Comparative Guide to the Reproducibility of 10-Methylpentacosanoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methods available for the quantification of long-chain acyl-CoA molecules, with a specific focus on the anticipated reproducibility for measuring rare, branched-chain species such as 10-Methylpentacosanoyl-CoA. Due to the novelty of this compound, direct reproducibility data is not yet available in published literature. Therefore, this guide establishes a performance benchmark based on established methods for other long-chain acyl-CoAs and discusses the specific challenges and considerations for analyzing novel, branched acyl-CoA structures.

Introduction: The Significance of Branched Very Long-Chain Acyl-CoAs

Very long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and their activated coenzyme A (CoA) esters are integral components of various cellular processes. While straight-chain VLCFAs are well-studied, branched-chain VLCFAs, such as the hypothetical this compound, represent a less explored class of lipids.

Branched-chain fatty acids are found in various biological systems, from bacteria to mammals, and are involved in regulating membrane fluidity, and serving as precursors for signaling molecules. In humans, the accumulation of certain VLCFAs is associated with severe metabolic disorders, highlighting the importance of accurately measuring these molecules to understand disease pathophysiology and develop targeted therapeutics. The measurement of specific, rare branched-chain acyl-CoAs like this compound could therefore provide novel insights into lipid metabolism and its dysregulation in disease.

Data Presentation: Reproducibility of Long-Chain Acyl-CoA Measurements

The following table summarizes the reported reproducibility of analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of various long-chain acyl-CoAs. This data provides a benchmark for the expected precision of a validated assay for this compound.

AnalyteMethodIntra-Assay CV (%)Inter-Assay CV (%)Reference
C16:0-CoALC-MS/MS1.2 - 4.42.6 - 12.2[1]
C16:1-CoALC-MS/MS1.2 - 4.42.6 - 12.2[1]
C18:0-CoALC-MS/MS1.2 - 4.42.6 - 12.2[1]
C18:1-CoALC-MS/MS1.2 - 4.42.6 - 12.2[1]
C18:2-CoALC-MS/MS1.2 - 4.42.6 - 12.2[1]

CV: Coefficient of Variation

Generally, well-established LC-MS/MS methods for long-chain acyl-CoAs demonstrate good reproducibility, with intra-assay CVs typically below 5% and inter-assay CVs below 15%. Achieving this level of precision for a novel analyte like this compound would require careful method development and validation.

Experimental Protocols: A Generalized LC-MS/MS Workflow

The following protocol outlines a general workflow for the quantification of long-chain acyl-CoAs from biological samples using LC-MS/MS. This protocol is a composite of methodologies described in the scientific literature and should be optimized for the specific analysis of this compound.

1. Sample Preparation:

  • Homogenization: Tissues are homogenized in a cold phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent lipid peroxidation.

  • Extraction: Acyl-CoAs are extracted using a solvent mixture, typically containing isopropanol (B130326) and acetonitrile (B52724). An internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA (e.g., C17:0-CoA), is added at the beginning of the extraction to correct for sample loss and matrix effects.

  • Solid-Phase Extraction (SPE): The extract is cleaned up using a C18 SPE cartridge to remove interfering substances. The acyl-CoAs are eluted with an appropriate solvent, which is then evaporated to dryness.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The reconstituted sample is injected onto a reverse-phase LC column (e.g., C18). Separation is achieved using a gradient of two mobile phases, such as water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry (MS): The eluent from the LC column is introduced into the mass spectrometer, typically a triple quadrupole instrument.

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used to ionize the acyl-CoA molecules.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule [M+H]+) of the target acyl-CoA in the first quadrupole, fragmenting it in the collision cell (second quadrupole), and detecting a specific product ion in the third quadrupole. This highly selective technique minimizes interference from other molecules in the sample.

3. Data Analysis:

  • The peak areas of the analyte and the internal standard are integrated.

  • A calibration curve is constructed by analyzing standards of known concentrations.

  • The concentration of the analyte in the sample is calculated by comparing its peak area ratio to the internal standard against the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a Homogenization b Lipid Extraction (with Internal Standard) a->b c Solid-Phase Extraction (Cleanup) b->c d Reconstitution c->d e LC Separation d->e f ESI Ionization e->f g MRM Detection f->g h Peak Integration g->h i Quantification (Calibration Curve) h->i

Caption: A generalized workflow for the quantitative analysis of long-chain acyl-CoAs.

hypothetical_pathway cluster_precursors Precursors cluster_synthesis Synthesis & Metabolism cluster_downstream Potential Downstream Effects Branched-Chain Amino Acids Branched-Chain Amino Acids Fatty Acid Elongase\n& Desaturase Fatty Acid Elongase & Desaturase Branched-Chain Amino Acids->Fatty Acid Elongase\n& Desaturase Very Long-Chain Fatty Acids Very Long-Chain Fatty Acids 10-Methylpentacosanoic Acid 10-Methylpentacosanoic Acid Fatty Acid Elongase\n& Desaturase->10-Methylpentacosanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 10-Methylpentacosanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Incorporation into\nComplex Lipids Incorporation into Complex Lipids This compound->Incorporation into\nComplex Lipids Modulation of\nMembrane Properties Modulation of Membrane Properties This compound->Modulation of\nMembrane Properties Signaling Molecule\nPrecursor Signaling Molecule Precursor This compound->Signaling Molecule\nPrecursor Very Long-Chain Fatty acids Very Long-Chain Fatty acids Very Long-Chain Fatty acids->Fatty Acid Elongase\n& Desaturase

Caption: Hypothetical metabolic pathway involving this compound.

Conclusion

The precise and reproducible measurement of novel lipid species like this compound is crucial for advancing our understanding of lipid metabolism and its role in health and disease. While direct comparative data for this specific molecule is not yet available, the established methodologies for other long-chain acyl-CoAs provide a strong foundation for developing a robust and reliable analytical assay. The use of LC-MS/MS, coupled with a rigorous validation process, is the recommended approach to achieve the high sensitivity, specificity, and reproducibility required for quantitative analysis. Future studies focusing on the measurement of this compound will be instrumental in elucidating its biological function and potential as a biomarker or therapeutic target.

References

A Guide to Inter-Laboratory Comparison of 10-Methylpentacosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Establishing a robust and reproducible analytical method for novel molecules like 10-Methylpentacosanoyl-CoA is a critical step in drug development and research. An inter-laboratory comparison is essential to validate the chosen analytical technique and ensure consistency across different research sites. This guide provides a framework for conducting such a comparison, based on established methods for the analysis of similar long-chain acyl-Coenzyme A (acyl-CoA) species.

Data Presentation: A Comparative Framework

While direct inter-laboratory data for this compound is not publicly available, a comparative study would necessitate the evaluation of key performance metrics for the analytical methods employed. The following table provides a template for summarizing quantitative data from different laboratories, using typical parameters for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of acyl-CoAs.

Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria
Limit of Detection (LOD) e.g., 0.5 pmole.g., 0.7 pmole.g., 0.4 pmol< 1 pmol
Limit of Quantitation (LOQ) e.g., 1.5 pmole.g., 2.0 pmole.g., 1.2 pmol< 3 pmol
Linearity (R²) e.g., 0.998e.g., 0.995e.g., 0.999> 0.99
Intra-day Precision (%RSD) e.g., 3.5%e.g., 4.2%e.g., 3.1%< 15%
Inter-day Precision (%RSD) e.g., 6.8%e.g., 7.5%e.g., 6.2%< 20%
Accuracy (% Recovery) e.g., 95-105%e.g., 92-108%e.g., 97-103%85-115%

Experimental Protocols

The analysis of long-chain acyl-CoAs such as this compound is typically performed using LC-MS/MS. Below are representative protocols that can be adapted and standardized across participating laboratories.

1. Sample Preparation and Extraction

A critical step for accurate quantification is the efficient and reproducible extraction of acyl-CoAs from biological matrices.

  • Objective: To extract this compound from cell or tissue samples while minimizing degradation.

  • Materials:

    • Acetonitrile (ACN), Isopropanol, Methanol

    • Internal Standard (IS), e.g., C17:0-CoA

    • Homogenizer

    • Centrifuge

  • Protocol:

    • Homogenize tissue samples on ice in a mixture of ACN:isopropanol:methanol (3:1:1)[1].

    • Add the internal standard solution to the homogenate[1].

    • Vortex the mixture for 2 minutes, followed by sonication for 3 minutes[1].

    • Centrifuge at 16,000 x g at 4°C for 10 minutes[1].

    • Collect the supernatant. Re-extract the pellet with the same solvent mixture and centrifuge again[1].

    • Combine the supernatants and dry under a stream of nitrogen[1].

    • Reconstitute the dried extract in a methanol:water (1:1 v/v) solution for LC-MS/MS analysis[1]. It is recommended to use glass vials to decrease signal loss and improve sample stability[2].

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides the high selectivity and sensitivity required for the quantification of low-abundance species like acyl-CoAs[3].

  • Objective: To separate this compound from other analytes and quantify it using mass spectrometry.

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Triple quadrupole mass spectrometer

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 100 x 2.0 mm, 3 µm)[4].

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) (pH 8.5)[4].

    • Mobile Phase B: Acetonitrile[4].

    • Gradient: A linear gradient starting from 20% B, increasing to 95% B, and then re-equilibrating[4].

    • Flow Rate: 0.2 mL/min[4][5].

  • Mass Spectrometry Parameters (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[6].

    • Scan Type: Multiple Reaction Monitoring (MRM). The precursor ion would be the molecular mass of this compound, and the product ion would correspond to a characteristic fragment, often the Coenzyme A moiety[3].

    • Capillary Voltage: 3.2 - 4.0 kV[5][6].

    • Source Temperature: 120°C[6].

    • Desolvation Temperature: 500°C[6].

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound, from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample (Cell/Tissue) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Methanol/Water Drying->Reconstitution LC_Separation UHPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification vs. Standard Curve MS_Detection->Quantification Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis

Caption: Workflow for this compound Analysis.

References

A Functional Comparison of Branched-Chain Acyl-CoAs: Metabolic Roles, Signaling Implications, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional roles of key branched-chain acyl-Coenzyme A (acyl-CoA) molecules: isovaleryl-CoA, isobutyryl-CoA, and propionyl-CoA. These metabolites, derived from the catabolism of branched-chain amino acids (BCAAs), are pivotal intermediates in cellular energy metabolism. Their dysregulation is implicated in several inherited metabolic disorders, highlighting their importance in cellular homeostasis. This document summarizes their distinct metabolic origins, enzymatic processing, and downstream signaling functions, supported by quantitative data and detailed experimental protocols for their analysis.

Comparative Analysis of Branched-Chain Acyl-CoAs

The following table summarizes the key characteristics of isovaleryl-CoA, isobutyryl-CoA, and propionyl-CoA, providing a clear comparison of their metabolic context and associated pathologies.

FeatureIsovaleryl-CoAIsobutyryl-CoAPropionyl-CoA
Amino Acid Precursor LeucineValineIsoleucine, Valine, Threonine, Methionine
Other Metabolic Sources -Branched-chain fatty acid oxidation[1]Odd-chain fatty acid oxidation, Cholesterol side-chain oxidation[2]
Key Catabolic Enzyme Isovaleryl-CoA Dehydrogenase (IVD)Isobutyryl-CoA Dehydrogenase (IBD)Propionyl-CoA Carboxylase (PCC)
Associated Genetic Disorder Isovaleric Acidemia (IVA)Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)Propionic Acidemia (PA)
Primary Function Energy production (via conversion to acetyl-CoA and acetoacetate)[3]Energy production (via conversion to succinyl-CoA)Anaplerosis (replenishment of TCA cycle intermediates via conversion to succinyl-CoA)[4][5], Precursor for odd-chain fatty acid synthesis[2]
Signaling Role -Precursor for histone isobutyrylation[5]Precursor for histone propionylation, Modulation of anaplerosis[4]
Primary Toxic Metabolite in Disease Isovaleric acidIsobutyric acidPropionic acid, 2-methylcitrate

Quantitative Data Comparison

The following tables provide a summary of quantitative data related to the cellular concentrations of these acyl-CoAs and the kinetic properties of their respective metabolizing enzymes. Direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Cellular Concentrations of Acyl-CoAs in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/106 cells)[6]
Propionyl-CoA3.532
Butyryl-CoA (related short-chain)1.013
Isovaleryl-CoA & Isobutyryl-CoANot explicitly distinguished in this dataset

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmax / kcatSource
Isovaleryl-CoA Dehydrogenase (human fibroblast)Isovaleryl-CoA22 µM51 pmol 3H2O/min/mg protein[7]
Isovaleryl-CoA Dehydrogenase (recombinant human)Isovaleryl-CoA1.0 µMkcat/Km = 4.3 x 106 M-1s-1[8]
Isobutyryl-CoA Dehydrogenase (recombinant)Isobutyryl-CoA-kcat/Km = 0.8 µM-1s-1[9]
Propionyl-CoA CarboxylasePropionyl-CoA0.29 mM-[2]
Propionyl-CoA CarboxylaseBicarbonate3.0 mM-[10]

Table 3: Comparative Cytotoxicity of Accumulated Organic Acids

Weak AcidCell LineIncubation TimeIC50 ValueCitation
Propionic AcidHeLa (cervical cancer)48 hours~12 mM (viability reduced to 42.7%)[11]
Butyric AcidHCT116 (colon cancer)24 hours1.14 mM[12]

Signaling Pathways and Metabolic Fates

The metabolic fates of these branched-chain acyl-CoAs extend beyond simple catabolism, influencing key cellular signaling pathways.

mTOR Signaling Activation by Branched-Chain Amino Acids

Branched-chain amino acids, the precursors to these acyl-CoAs, are potent activators of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[3][13] Leucine, in particular, plays a significant role in this activation.[14] A deficiency in BCAA catabolism leads to the activation of mTOR signaling.[3]

mTOR_Signaling BCAAs Branched-Chain Amino Acids (BCAAs) mTORC1 mTORC1 BCAAs->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits

Caption: BCAA-mediated activation of the mTORC1 signaling pathway.

Anaplerotic Role of Propionyl-CoA

Propionyl-CoA plays a crucial anaplerotic role by replenishing intermediates of the tricarboxylic acid (TCA) cycle. This is particularly important for maintaining cellular energy homeostasis, especially in tissues with high energy demands like the heart and liver.[4][15]

Anaplerosis Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->PCC Methylmalonyl_CoA Methylmalonyl-CoA PCC->Methylmalonyl_CoA MCM Methylmalonyl-CoA Mutase Methylmalonyl_CoA->MCM Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle enters

Caption: Anaplerotic pathway of propionyl-CoA to the TCA cycle.

Isobutyryl-CoA and Histone Modification

Isobutyryl-CoA, derived from valine catabolism, serves as the donor for a novel post-translational modification: lysine (B10760008) isobutyrylation (Kibu) on histones.[5] This modification is catalyzed by histone acetyltransferases (HATs) like p300 and is implicated in the regulation of gene expression.[16]

Histone_Isobutyrylation Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA catabolism p300 p300 (HAT) Isobutyryl_CoA->p300 Histone Histone Isobutyrylated_Histone Isobutyrylated Histone (Altered Gene Expression) p300->Isobutyrylated_Histone transfers isobutyryl group to Histone->Isobutyrylated_Histone

Caption: Pathway of histone isobutyrylation from valine.

Experimental Protocols

Accurate quantification and functional analysis of branched-chain acyl-CoAs are essential for research in this field. The following section provides detailed methodologies for key experiments.

Protocol 1: Extraction of Short- and Medium-Chain Acyl-CoAs from Mammalian Cells

This protocol is adapted for the extraction of a broad range of acyl-CoAs from cultured mammalian cells for subsequent LC-MS/MS analysis.[6][11]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727)

  • Internal standard (e.g., C15:0-CoA or crotonoyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (capable of 15,000 x g at 4°C)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold methanol containing the internal standard to the cell pellet or plate.

    • For adherent cells, scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, resuspend the pellet in the methanol with the internal standard.

  • Cell Lysis and Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).

Protocol 2: LC-MS/MS Analysis for Simultaneous Quantification of Branched-Chain Acyl-CoAs

This method allows for the simultaneous measurement of various short-chain acyl-CoAs.[6][17]

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

Mobile Phases:

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid

  • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Employ a gradient elution to separate the different acyl-CoA species. A typical gradient might start at a low percentage of Mobile Phase B, increasing to a high percentage over 10-15 minutes to elute the more hydrophobic acyl-CoAs.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for each acyl-CoA and the internal standard should be optimized beforehand.

  • Quantification:

    • Generate a calibration curve using known concentrations of authentic standards for each acyl-CoA to be quantified.

    • Normalize the peak area of each endogenous acyl-CoA to the peak area of the internal standard.

    • Calculate the concentration of each acyl-CoA in the sample based on the calibration curve.

Protocol 3: Isovaleryl-CoA Dehydrogenase (IVD) Activity Assay (HPLC-based)

This assay directly measures the product of the IVD-catalyzed reaction, 3-methylcrotonyl-CoA, by HPLC.[18]

Materials:

  • Lymphocytes isolated from peripheral blood

  • Sonication buffer

  • Reaction buffer containing:

    • Isovaleryl-CoA (substrate)

    • Flavin adenine (B156593) dinucleotide (FAD)

    • Phenazine methosulfate (electron acceptor)

  • HPLC system with a UV detector

Procedure:

  • Enzyme Preparation:

    • Isolate lymphocytes from a whole blood sample.

    • Prepare a crude enzyme extract by sonicating the lymphocytes in an appropriate buffer.

  • Enzymatic Reaction:

    • Incubate a defined amount of the crude enzyme extract with the reaction buffer at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

    • Centrifuge to pellet the precipitated protein.

    • Filter the supernatant before HPLC analysis.

  • HPLC Analysis:

    • Inject the sample onto a C18 column.

    • Separate the reaction components using an appropriate mobile phase.

    • Detect the product, 3-methylcrotonyl-CoA, by its UV absorbance at a specific wavelength (e.g., 260 nm).

  • Calculation of Activity:

    • Quantify the amount of 3-methylcrotonyl-CoA produced by comparing its peak area to a standard curve.

    • Express the enzyme activity as the amount of product formed per unit time per amount of protein in the crude extract.

Protocol 4: Propionyl-CoA Carboxylase (PCC) Activity Assay (Radiometric)

This is a highly sensitive assay that measures the incorporation of radiolabeled bicarbonate into propionyl-CoA.[19]

Materials:

  • Cell or tissue homogenate (e.g., from fibroblasts or liver)

  • Reaction buffer containing:

    • Propionyl-CoA (substrate)

    • ATP

    • MgCl2

    • [14C]NaHCO3 (radiolabeled bicarbonate)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation:

    • Prepare a homogenate from the cell or tissue sample.

  • Enzymatic Reaction:

    • Incubate a specific amount of the homogenate with the reaction buffer containing [14C]NaHCO3 at 37°C for a set time.

  • Reaction Termination and CO2 Removal:

    • Stop the reaction by adding TCA. This also serves to convert any unreacted [14C]NaHCO3 into 14CO2.

    • Incubate in a fume hood to allow the 14CO2 to dissipate.

  • Measurement of Incorporated Radioactivity:

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant, which contains the radiolabeled product (methylmalonyl-CoA), to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculation of Activity:

    • Calculate the amount of [14C] incorporated into the product based on the specific activity of the [14C]NaHCO3.

    • Express the PCC activity as the amount of product formed per unit time per amount of protein in the homogenate.

Conclusion

Isovaleryl-CoA, isobutyryl-CoA, and propionyl-CoA, while all originating from branched-chain amino acid catabolism, exhibit distinct metabolic functions and signaling roles. Understanding these differences is crucial for elucidating the pathophysiology of related metabolic disorders and for the development of targeted therapeutic strategies. The provided data and protocols offer a valuable resource for researchers in this field, enabling robust and reproducible investigations into the complex world of branched-chain acyl-CoA metabolism.

References

A Comparative Guide to the Confirmation of 10-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the fields of metabolomics, drug development, and microbiology, the correct identification of enzymatic products is paramount. This guide provides a comprehensive comparison of methodologies for synthesizing and confirming 10-Methylpentacosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA. We present objective comparisons of synthesis alternatives and detailed protocols for analytical confirmation, supported by experimental data paradigms.

Comparison of Synthesis Methodologies

The generation of this compound for use as an analytical standard or for further enzymatic studies can be approached through biological or chemical methods. The choice of method depends on the required yield, purity, and available resources.

  • Enzymatic Synthesis: This method utilizes enzymes to catalyze the formation of the acyl-CoA thioester. The primary enzyme class for this reaction is the Acyl-CoA Synthetase (ACS) family, which activates fatty acids by ligating them to Coenzyme A (CoA).[1][2] Specifically, a very-long-chain acyl-CoA synthetase (ACSVL) would be required to handle the C26 fatty acid substrate.[3] This approach mimics the biological production pathway and is highly specific, resulting in a product with the correct stereochemistry and minimal side reactions. However, enzyme purification and optimization of reaction conditions can be resource-intensive.

  • Chemo-enzymatic & Chemical Synthesis: These methods offer alternatives that can provide higher yields and are not dependent on the substrate specificity of a single enzyme.[4][5] Chemical synthesis often involves activating the carboxylic acid of 10-methylpentacosanoic acid (e.g., by converting it to an acid chloride, N-hydroxysuccinimide ester, or acylimidazole) and then reacting it with the free sulfhydryl group of Coenzyme A.[6][7][8] These methods are versatile but may require more extensive purification to remove coupling reagents and byproducts.[5] Chemo-enzymatic routes can combine the flexibility of chemical synthesis with the specificity of enzymatic steps.[4]

Data Presentation: Comparative Analysis

The following tables summarize the key performance indicators for the different synthesis and analytical methodologies.

Table 1: Comparison of Synthesis Methods for this compound

ParameterEnzymatic SynthesisChemical Synthesis (e.g., NHS Ester)
Principle Acyl-CoA Synthetase catalyzes ligation of fatty acid to CoA.Chemical activation of fatty acid followed by reaction with CoA.
Typical Yield Variable (dependent on enzyme activity)Generally high (>40-90%).[4][7]
Purity High, minimal byproducts.Variable, requires extensive purification.
Stereospecificity High (if enzyme is stereospecific).Not applicable/produces racemates if chiral centers are formed.
Complexity Requires enzyme expression/purification and optimization.Multi-step chemical reactions; requires handling of reagents.
Scalability Can be challenging to scale up.More readily scalable.

Table 2: Comparison of Analytical Methods for Product Confirmation

ParameterHPLC-UVLC-MS/MS (MRM)
Principle Separation by chromatography, detection by UV absorbance (260 nm).Separation by chromatography, detection by mass-to-charge ratio and fragmentation.
Specificity Low; identifies adenosine (B11128) moiety of CoA, not the acyl chain.High; confirms molecular weight and structural fragments.
Sensitivity Lower (pmol range).Very high (sub-ng/mL to fmol range).[9]
Information Provided Purity, retention time.Molecular weight, structural confirmation, quantification.
Sample Prep Simple filtration/dilution.Solid-phase extraction (SPE) may be required for complex matrices.[10]
Cost Lower instrument cost.Higher instrument and maintenance cost.
Visualizing the Pathways

Diagrams created using the DOT language provide clear visual representations of the synthesis and confirmation workflows.

Enzymatic_Synthesis_Pathway sub 10-Methylpentacosanoic Acid enzyme Very-Long-Chain Acyl-CoA Synthetase (ACSVL) sub->enzyme atp ATP atp->enzyme coa Coenzyme A coa->enzyme prod This compound enzyme->prod amp AMP + PPi enzyme->amp

Caption: Enzymatic synthesis of this compound.

Confirmation_Workflow start Enzymatic Reaction Mixture hplc Purification via Reverse-Phase HPLC start->hplc uv Purity Assessment (UV at 260 nm) hplc->uv lcms Structural Confirmation (LC-MS/MS Analysis) uv->lcms hydrolysis Optional: Alkaline Hydrolysis lcms->hydrolysis product Confirmed Product: This compound lcms->product gcms Fatty Acid Analysis (GC-MS) hydrolysis->gcms

Caption: Experimental workflow for product confirmation.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a representative in vitro enzymatic reaction using a recombinant very-long-chain acyl-CoA synthetase (ACSVL).

  • Enzyme Source: Utilize a purified recombinant ACSVL known to have activity towards branched and very-long-chain fatty acids.

  • Substrate Preparation: Prepare a 10 mM stock solution of 10-methylpentacosanoic acid in ethanol. Prepare 100 mM ATP and 10 mM Coenzyme A (lithium salt) stocks in reaction buffer.

  • Reaction Mixture (100 µL total volume):

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM Coenzyme A

    • 0.1 mM 10-methylpentacosanoic acid

    • 1-5 µg purified ACSVL enzyme

  • Reaction Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. Monitor reaction progress by taking aliquots and analyzing via HPLC or LC-MS.

  • Reaction Termination: Stop the reaction by adding 10 µL of 10% acetic acid.

  • Purification: Purify the product using solid-phase extraction (SPE) or reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Confirmation by LC-MS/MS

This protocol provides a robust method for the definitive identification of the synthesized this compound.

  • Sample Preparation: Dilute the purified product from Protocol 1 in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). For complex biological samples, an SPE cleanup is recommended.[10]

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water (pH 10.5).[10]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 60% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): Calculate the [M+H]⁺ for this compound (C₅₁H₉₄N₇O₁₇P₃S). The monoisotopic mass is approximately 1169.56 Da. The MRM transition would target m/z 1170.6.

    • Product Ions (Q3):

      • Transition 1 (Quantitative): Monitor the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[11][12] The transition would be m/z 1170.6 → m/z 663.6 . This is a highly characteristic fragment for all acyl-CoAs.[12][13]

      • Transition 2 (Qualitative): Monitor for the fragment corresponding to the adenosine-5'-diphosphate portion. The transition would be m/z 1170.6 → m/z 428.1 .[14][15]

  • Data Analysis: Confirmation of the product requires the detection of a chromatographic peak at the expected retention time with both MRM transitions present. The ratio of the two transitions should be consistent with a synthesized standard. The high-resolution mass of the precursor ion should also match the theoretical mass.

References

Navigating the Analytical Landscape for 10-Methylpentacosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of very-long-chain branched fatty acyl-CoAs, the specific detection and quantification of molecules like 10-Methylpentacosanoyl-CoA is a critical yet challenging task. This guide provides a comprehensive comparison of the primary analytical methodologies available, in light of the absence of commercially available antibodies for this specific analyte.

The unique structure of this compound, a C26 branched fatty acyl-coenzyme A, presents significant hurdles for the development of specific antibodies. Its relatively small size and lipophilic nature make it a poor immunogen, resulting in a lack of specific antibody reagents for use in immunoassays like ELISA or Western Blotting. Consequently, researchers must turn to sophisticated analytical chemistry techniques to achieve accurate and sensitive measurements. This guide compares the two gold-standard mass spectrometry-based approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodological Showdown: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the desired sample throughput, sensitivity requirements, and the specific molecular information needed. While both techniques offer high selectivity and sensitivity, they differ fundamentally in their sample preparation and analytical principles.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Form Requires hydrolysis of the CoA ester and derivatization of the resulting fatty acid (e.g., to a fatty acid methyl ester - FAME).Can analyze the intact acyl-CoA molecule.
Sample Prep Multi-step: Extraction, Hydrolysis, Derivatization.Simpler: Extraction, potential solid-phase extraction (SPE) cleanup.
Sensitivity High, with Limits of Detection (LOD) often in the low ng/mL range for derivatized fatty acids.Very high, with LODs potentially reaching the pg/mL or low nM range for intact acyl-CoAs.[1]
Specificity High, based on retention time and mass fragmentation pattern of the derivatized fatty acid.Very high, based on precursor and product ion transitions (Multiple Reaction Monitoring - MRM) of the intact molecule.
Throughput Lower, due to longer run times and extensive sample preparation.Higher, with faster chromatographic separations.
Structural Info Provides information on the fatty acid moiety only.Provides information on the intact acyl-CoA, confirming both the fatty acid and the coenzyme A components.

Experimental Protocols: A Step-by-Step Overview

Below are detailed, generalized protocols for the analysis of this compound from biological samples using both GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of 10-Methylpentacosanoic Acid (from its CoA ester)

This method involves the hydrolysis of the acyl-CoA to its free fatty acid, followed by derivatization to a volatile ester for GC-MS analysis.

1. Sample Preparation and Extraction:

  • Homogenize 50-100 mg of frozen tissue or cell pellet in an ice-cold solvent, such as a 2:1 methanol (B129727):chloroform mixture.[2]

  • To precipitate proteins and extract lipids, add water and centrifuge to achieve phase separation.

  • Collect the organic (lower) phase containing the lipids.

2. Hydrolysis (Saponification):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add a solution of 0.5 M KOH in methanol and heat at 60-80°C for 1-2 hours to cleave the fatty acid from the CoA molecule and other lipids.

  • Acidify the mixture with HCl to protonate the free fatty acids.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Add a derivatizing agent such as 14% Boron Trifluoride in methanol (BF3-methanol) and heat at 60°C for 30 minutes. This converts the fatty acids to their more volatile methyl esters.

  • Extract the FAMEs with a non-polar solvent like hexane (B92381).

4. GC-MS Analysis:

  • Inject 1-2 µL of the hexane extract onto a GC equipped with a suitable capillary column (e.g., a mid-polarity column).

  • Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

  • The mass spectrometer is typically operated in electron ionization (EI) mode. Identification is based on the retention time and comparison of the mass spectrum to a reference library. Quantification is achieved using an internal standard (e.g., a deuterated fatty acid) and selected ion monitoring (SIM).[3]

Protocol 2: LC-MS/MS Analysis of Intact this compound

This method allows for the direct measurement of the intact acyl-CoA molecule, offering higher specificity.

1. Sample Preparation and Extraction:

  • Rapidly homogenize frozen tissue (~20-50 mg) or cells in an ice-cold extraction buffer, often containing an acid like 5% sulfosalicylic acid (SSA) to precipitate proteins and halt enzymatic activity.[4]

  • Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and debris.[4]

  • Collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Condition a weak anion exchange SPE column.

  • Load the supernatant onto the column.

  • Wash the column to remove interfering substances.

  • Elute the acyl-CoAs with a suitable buffer (e.g., containing ammonium (B1175870) hydroxide).[2]

  • Dry the eluate under nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

3. LC-MS/MS Analysis:

  • Inject the sample onto a reverse-phase C18 or C8 column.

  • Use a gradient elution with a mobile phase containing a weak base (e.g., ammonium hydroxide) and an organic solvent (e.g., acetonitrile) to separate the acyl-CoAs.[5]

  • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

  • Detection and quantification are performed using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion of this compound and monitoring for a specific product ion generated by collision-induced dissociation (e.g., the neutral loss of the phosphopantetheine group).[2]

Visualizing the Workflow and Biological Context

To better illustrate the analytical process and the potential biological relevance of this compound, the following diagrams are provided.

G Figure 1. General Analytical Workflow for this compound cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue/Cell Sample Extraction Homogenization & Extraction Tissue->Extraction Cleanup SPE Cleanup (LC-MS/MS) Extraction->Cleanup Hydrolysis Hydrolysis & Derivatization (GC-MS) Extraction->Hydrolysis LCMS LC-MS/MS Cleanup->LCMS GCMS GC-MS Hydrolysis->GCMS Data Quantification & Identification LCMS->Data GCMS->Data

Caption: General Analytical Workflow for this compound.

G Figure 2. PPARα Signaling Pathway Activation BCFA This compound (and other VLC/BCFA-CoAs) PPARa PPARα BCFA->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene Target Genes (e.g., Acyl-CoA Oxidase) PPRE->Gene located in promoter of Transcription Increased Transcription Gene->Transcription Oxidation Increased β-oxidation of very-long-chain fatty acids Transcription->Oxidation

Caption: PPARα Signaling Pathway Activation.

Biological Significance and Concluding Remarks

Very-long-chain and branched-chain fatty acyl-CoAs, including molecules structurally similar to this compound, are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6][7] PPARα is a nuclear receptor that plays a crucial role in regulating the transcription of genes involved in lipid metabolism, particularly the peroxisomal β-oxidation of fatty acids. The activation of PPARα by these acyl-CoAs leads to an upregulation of enzymes that catabolize these potentially toxic lipids, representing an important cellular feedback mechanism.

References

Safety Operating Guide

Navigating the Disposal of 10-Methylpentacosanoyl-CoA: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of specialized biochemicals like 10-Methylpentacosanoyl-CoA are paramount for ensuring laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound was not located, this guide provides a framework for its disposal based on general best practices for long-chain fatty acyl-CoAs and other bioactive lipids. It is imperative to consult the manufacturer's SDS for this specific compound and adhere to your institution's Environmental Health and Safety (EHS) protocols.

Immediate Safety and Spill Response

The first line of defense in a laboratory setting is a robust and immediate response to any accidental spills or exposure.

  • Personal Protective Equipment (PPE): Before handling this compound, always don appropriate PPE. This includes a standard lab coat, safety goggles to protect from splashes, and chemical-resistant gloves (e.g., nitrile).

  • Spill Containment: In the event of a small spill, the material should be absorbed using a non-combustible, inert material such as vermiculite, sand, or earth.

  • Cleanup and Decontamination: The absorbed waste should be carefully collected into a designated and clearly labeled hazardous waste container. Following this, the spill area must be thoroughly decontaminated with a suitable solvent and then washed with soap and water.

  • Exposure Protocol:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove any contaminated clothing.[1]

    • Eye Contact: Flush the eyes with copious amounts of water for several minutes. If present, remove contact lenses and continue rinsing.[2]

    • Inhalation: Move the individual to an area with fresh air.

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[2]

In any case of exposure, it is crucial to seek immediate medical attention. [1]

Logistical and Operational Disposal Plan

A systematic approach to waste management is essential for maintaining a safe laboratory environment.

  • Waste Segregation: It is critical to segregate lipid waste from other waste streams.[3] this compound waste should not be mixed with other chemical waste unless deemed compatible.

  • Containerization: All waste containing this compound, including contaminated consumables like pipette tips and tubes, should be placed in a dedicated, leak-proof hazardous waste container.[3][4] The container must be chemically compatible with the waste.[5] For lipids dissolved in organic solvents, glass containers with Teflon-lined closures are recommended.[6]

  • Labeling: The waste container must be clearly and accurately labeled with the full chemical name, "this compound," any known hazard classifications, and the date of accumulation.

  • Storage: Waste containers should be kept tightly closed and stored in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[1][5]

  • Disposal: Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the EHS department.[5] Laboratories are generally allowed to store chemical waste for a specified period (e.g., up to 90 days in some jurisdictions) before it must be transported to a licensed disposal facility.[4]

Data Presentation: Key Safety and Disposal Parameters

The following tables summarize the essential equipment and container specifications for handling and disposing of this compound waste.

Personal Protective Equipment (PPE)Specification
Hand ProtectionChemical-resistant gloves (e.g., Nitrile)
Eye ProtectionSafety goggles or face shield
Body ProtectionLaboratory coat
Respiratory ProtectionWork in a well-ventilated area or chemical fume hood
Waste Container SpecificationsSpecification
MaterialChemically compatible material (e.g., High-Density Polyethylene or Glass for organic solutions)[4][6]
TypeLeak-proof, with a secure screw-cap[3][4]
LabelingMust include: "Hazardous Waste," full chemical name, and associated hazards
ConditionClean, dry, and in good condition

Visualizing the Disposal Workflow

To ensure clarity and adherence to the disposal protocol, the following diagrams illustrate the necessary steps.

G cluster_prep Preparation cluster_collection Waste Collection cluster_container Containerization cluster_disposal Storage & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Ensure Proper Ventilation (Fume Hood) C Collect All Waste Material (Solid & Liquid) B->C D Segregate from Other Waste Streams C->D E Use a Labeled, Leak-Proof Waste Container D->E F Keep Container Securely Closed E->F G Store in a Designated Secondary Containment Area F->G H Follow Institutional EHS Procedures for Pickup G->H

Caption: Step-by-step workflow for the disposal of this compound.

G spill Spill Event contain Contain Spill with Inert Absorbent spill->contain ppe Ensure Full PPE is Worn spill->ppe collect Collect into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate medical Seek Medical Attention (If Exposed) decontaminate->medical

Caption: Immediate response actions for a spill of this compound.

References

Personal protective equipment for handling 10-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 10-Methylpentacosanoyl-CoA. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Safety Glasses/GogglesShould be worn at all times in the laboratory to protect against splashes.[1][2][3]
Face ShieldRecommended when there is a significant risk of splashing, to provide full facial protection.[1][2][4][5]
Hand Chemical-Resistant GlovesNitrile or latex gloves are suitable for handling this compound.[2][5] Gloves should be inspected for holes before use and changed regularly, or immediately if contaminated.[1]
Body Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential spills.
CoverallsMay be considered for larger scale operations where there is a greater risk of widespread contamination.[4]
Respiratory Fume HoodAll handling of the powdered form of the compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
RespiratorNot generally required for small-scale laboratory use if handled in a fume hood. For situations with potential for aerosol generation, a risk assessment should be performed to determine if a respirator is necessary.[2]
Foot Closed-Toed ShoesShould be worn at all times in the laboratory to protect feet from spills and falling objects.

Operational Plan: Safe Handling Protocol

1. Preparation and Precaution:

  • Before handling, ensure you have read and understood the available safety information for long-chain fatty acyl-CoAs.[6][7]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the substance in solid form to avoid dust formation.[8]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Inspect all PPE for integrity before use.[1]

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.

  • When weighing the solid compound, use a spatula and handle it carefully to minimize the creation of dust.

  • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Keep containers tightly closed when not in use to prevent contamination and potential exposure.[9]

3. Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and unused compound, should be disposed of in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect all solid waste in a designated, clearly labeled hazardous waste container.

  • Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.

2. Disposal Procedure:

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal, which will likely involve incineration in a suitable facility.[8]

  • Contaminated packaging must be completely emptied before being recycled or disposed of.[8]

Experimental Workflow and Safety Protocol

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid Compound prep_workspace->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_use Experimental Use handle_solution->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate emergency_spill Spill Response handle_use->emergency_spill emergency_exposure Exposure Response handle_use->emergency_exposure cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.